5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZGULFMUGGIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357442 | |
| Record name | 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7659-07-6 | |
| Record name | 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of the heterocyclic compound 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine. This molecule is of significant interest in medicinal chemistry due to the prevalence of the 1,3,4-oxadiazole scaffold in a variety of pharmacologically active agents. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, tabulated physicochemical data, and visualizations of relevant biological pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following table summarizes the available and predicted physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆FN₃O | [1] |
| Molecular Weight | 179.15 g/mol | [1] |
| Melting Point | 185-187 °C (for the related N-(4-Chlorophenyl) derivative) | [2] |
| Boiling Point | Predicted: Not Available | |
| logP (octanol-water partition coefficient) | 0.82 (Calculated) | [3] |
| pKa (acid dissociation constant) | Predicted: Not Available | |
| Aqueous Solubility | Predicted: Low |
Experimental Protocols
The synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles is a well-established process in organic chemistry. Several synthetic routes have been reported, often involving the cyclization of a semicarbazone derivative.
General Synthesis of 2-Amino-5-aryl-1,3,4-oxadiazoles
A common method for the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles involves the oxidative cyclization of aldehyde semicarbazones.
Experimental Workflow:
Detailed Methodology:
-
Semicarbazone Formation: An equimolar mixture of an aryl aldehyde (e.g., 4-fluorobenzaldehyde) and semicarbazide hydrochloride is refluxed in ethanol in the presence of a base such as sodium acetate. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated semicarbazone is filtered, washed, and dried.[4]
-
Oxidative Cyclization: The synthesized semicarbazone is then subjected to oxidative cyclization. A common method involves dissolving the semicarbazone in glacial acetic acid and adding a solution of bromine in acetic acid dropwise with stirring. The reaction mixture is heated until the reaction is complete. The product, this compound, is then isolated by pouring the reaction mixture into ice-cold water, followed by filtration, washing, and recrystallization.[5]
An alternative method for the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles involves the reaction of 1-aroyl-3-thiosemicarbazide with lead oxide in a suitable solvent like dimethylformamide or amyl alcohol under reflux.[6]
Biological Activities and Signaling Pathways
The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7]
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 1,3,4-oxadiazole derivatives against various cancer cell lines.[2][8] The proposed mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Potential Anticancer Signaling Pathways:
Derivatives of 1,3,4-oxadiazole have been reported to inhibit various receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which are often overexpressed in cancer cells.[9] Inhibition of these kinases can disrupt downstream signaling cascades like the PI3K/Akt and MAPK pathways, ultimately leading to a reduction in cell proliferation and survival.
Antimicrobial Activity
The 1,3,4-oxadiazole scaffold is also a key component in many compounds with significant antimicrobial activity against a broad spectrum of bacteria and fungi.[10][11]
Potential Antimicrobial Mechanisms of Action:
The antimicrobial effects of 1,3,4-oxadiazole derivatives are believed to arise from their ability to interfere with essential microbial processes. These may include the inhibition of cell wall biosynthesis, interference with DNA replication through the inhibition of enzymes like DNA gyrase, and the disruption of protein synthesis.
Conclusion
This compound is a molecule with significant potential in the field of drug discovery, owing to the versatile pharmacological activities associated with its core 1,3,4-oxadiazole structure. While a complete experimental physicochemical profile is yet to be fully elucidated, the available data and the well-documented synthetic routes provide a solid foundation for further research. The demonstrated anticancer and antimicrobial activities of related compounds highlight the promise of this chemical scaffold for the development of novel therapeutic agents. This technical guide serves as a foundational resource to aid researchers in their efforts to explore and exploit the therapeutic potential of this and related compounds.
References
- 1. labshake.com [labshake.com]
- 2. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine (CAS Number: 7659-07-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound belonging to the 1,3,4-oxadiazole class, a scaffold of significant interest in medicinal chemistry. Molecules containing the 1,3,4-oxadiazole ring have demonstrated a wide array of pharmacological activities, including anticonvulsant, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of this compound, supported by experimental protocols and data from closely related analogues.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively published, the following table summarizes its basic properties and provides spectral data for a structurally similar analogue, N-(2,4-Dimethylphenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine, to provide a reference for characterization.
| Property | Value | Reference |
| CAS Number | 7659-07-6 | --INVALID-LINK--[1] |
| Molecular Formula | C₈H₆FN₃O | --INVALID-LINK--[2] |
| Molecular Weight | 179.15 g/mol | --INVALID-LINK--[2] |
| Purity | ≥98% (Commercially available) | --INVALID-LINK--[2] |
Table 1: Physicochemical Properties of this compound
Table 2: Spectral Data for the Analogue N-(2,4-Dimethylphenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine
| Spectral Data Type | Observed Peaks/Signals |
| IR (KBr, cm⁻¹) | 3191 (N-H), 1521 (C=N), 1198 (C-O-C), 788 (C-F) |
| ¹H NMR (300 MHz, DMSO-d₆), δ (ppm) | 8.45 (s, 1H, NH), 7.91 (s, 1H, ArH), 7.14-7.44 (d, 2H, J = 6.6 Hz, ArH), 7.21–7.23 (d, 2H, J = 6.3 Hz, ArH), 6.92-6.97 (t, 2H, J = 7.5 Hz, ArH), 2.23 (s, 6H, CH₃) |
| Mass Spectrum (m/z) | 283 (M⁺), 285 (M+2)⁺ |
Note: The spectral data provided is for a closely related analogue and should be used for comparative purposes only.[3]
Synthesis and Experimental Protocols
The synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles typically involves the cyclization of a semicarbazide or thiosemicarbazide precursor. Several methods have been reported in the literature for analogous compounds.
General Synthetic Workflow
The following diagram illustrates a common synthetic pathway for the preparation of 2-amino-5-aryl-1,3,4-oxadiazoles.
Detailed Experimental Protocol (Adapted from literature for analogous compounds)
This protocol is a generalized procedure based on methods for synthesizing similar 2-amino-5-aryl-1,3,4-oxadiazoles and may require optimization for the target compound.[2][4][5]
Step 1: Synthesis of 1-(4-Fluorobenzoyl)thiosemicarbazide
-
To a solution of 4-fluorobenzoyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add thiosemicarbazide (1 equivalent).
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is washed with water and recrystallized from ethanol to yield 1-(4-fluorobenzoyl)thiosemicarbazide.
Step 2: Oxidative Cyclization to this compound
Method A: Iodine-mediated cyclization[2]
-
Dissolve 1-(4-fluorobenzoyl)thiosemicarbazide (1 equivalent) in ethanol.
-
Add a solution of sodium hydroxide (2 equivalents) in water.
-
To this mixture, add a solution of iodine in potassium iodide dropwise with stirring until the color of iodine persists.
-
The reaction mixture is then heated under reflux for 4-6 hours.
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed with a dilute sodium thiosulfate solution to remove excess iodine, and then with water.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
Method B: Tosyl chloride-mediated cyclization[2]
-
To a solution of 1-(4-fluorobenzoyl)thiosemicarbazide (1 equivalent) in pyridine, add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) portion-wise at 0 °C.
-
The reaction mixture is then stirred at room temperature for 8-12 hours.
-
The mixture is poured into crushed ice, and the resulting precipitate is filtered.
-
The solid is washed thoroughly with water and then recrystallized from an appropriate solvent.
Biological Activities and Potential Applications
While specific biological data for this compound is limited in publicly available literature, the 1,3,4-oxadiazole scaffold is a well-established pharmacophore. The following sections summarize the reported activities of structurally related compounds, suggesting potential therapeutic applications for the title compound.
Anticonvulsant Activity
Several 2-amino-5-aryl-1,3,4-oxadiazole derivatives have shown promising anticonvulsant properties.[6][7] The presence of an amino group at the 2-position of the oxadiazole ring is often associated with this activity.[8]
Table 3: Anticonvulsant Activity of a Related Compound
| Compound | Test Model | ED₅₀ (mg/kg) | Reference |
| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one | Maximal Electroshock (MES) | 8.9 | [9] |
| Subcutaneous Pentylenetetrazole (scPTZ) | 10.2 | [9] |
Note: Data is for a structurally related compound to indicate the potential for anticonvulsant activity in this class of molecules.
The proposed mechanism of action for the anticonvulsant effects of many 1,3,4-oxadiazole derivatives involves the modulation of the GABAergic system, specifically acting on GABA-A receptors.[9][10]
Anticancer Activity
The 1,3,4-oxadiazole nucleus is a common feature in many compounds with demonstrated anticancer activity.[11][12][13] Derivatives have shown efficacy against various cancer cell lines.
Table 4: Anticancer Activity of Related 5-(Aryl)-1,3,4-oxadiazol-2-amine Analogues
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Melanoma (MDA-MB-435) | Growth Percent (GP) | 15.43 | [3] |
| Leukemia (K-562) | Growth Percent (GP) | 18.22 | [3] | |
| {5-[6-(4-Fluorophenyl)-pyridin-3-yl]-[2][4][11]oxadiazol-2-yl-methyl}-phenyl-amine | Colon Cancer (Caco-2) | IC₅₀ | 2.3 µM | [11] |
| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-fluoro-indolin-2-one | Cervical Cancer (HeLa) | IC₅₀ | 10.64 µM | [13] |
Note: The data presented is for structurally related compounds to highlight the anticancer potential of the 1,3,4-oxadiazole scaffold.
Antimicrobial Activity
Derivatives of 1,3,4-oxadiazole have been reported to possess broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.[14][15][16][17]
Table 5: Antimicrobial Activity of a Related Compound
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | > Ampicillin | [15] |
| S. pneumoniae | > Ampicillin | [15] | |
| P. aeruginosa | > 100x Ampicillin | [15] | |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-negative & Gram-positive bacteria | 8 | [16] |
Note: Data is for a structurally similar compound to indicate the potential for antimicrobial activity.
Conclusion
This compound is a compound of significant interest due to its core 1,3,4-oxadiazole structure, which is a known pharmacophore in a variety of therapeutically active agents. While specific experimental data for this particular compound is sparse in the literature, the extensive research on analogous compounds strongly suggests its potential as a lead molecule for the development of new anticonvulsant, anticancer, and antimicrobial agents. The synthetic protocols outlined in this guide provide a solid foundation for its preparation and further investigation. Future research should focus on the detailed biological evaluation of this compound to fully elucidate its therapeutic potential and mechanism of action.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. appretech.com [appretech.com]
- 3. Design and synthesis of new 2-substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. molbase.com [molbase.com]
- 5. lookchem.com [lookchem.com]
- 6. Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.cuni.cz [publications.cuni.cz]
- 8. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide focuses on the biological activity screening of a specific analogue, 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine. While direct and extensive research on this particular molecule is emerging, this document consolidates available data on its synthesis and biological activities, drawing from studies on closely related analogues to infer its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant workflows and potential signaling pathways to guide further research and development efforts.
**1. Introduction
The 1,3,4-oxadiazole nucleus is a privileged heterocyclic motif renowned for its diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. The incorporation of a fluorine atom into pharmaceutical compounds is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. The title compound, this compound, combines these features, making it a compound of significant interest for drug discovery. This guide provides a comprehensive overview of the available biological screening data and methodologies relevant to this compound and its close structural analogues.
**2. Synthesis
The synthesis of this compound and its N-aryl derivatives typically follows a well-established synthetic route. A common method involves the reaction of a substituted aromatic acid with semicarbazide, followed by cyclization. For N-substituted analogues, the synthesis proceeds via the formation of an intermediate, which is then reacted with an appropriate aryl isothiocyanate followed by cyclization.[1]
A plausible synthetic pathway is outlined below:
Figure 1: Plausible synthetic workflow for this compound.
Biological Activities and Data
While specific quantitative data for this compound is limited in the public domain, extensive research on its derivatives and closely related analogues provides strong evidence for its potential biological activities.
Anticancer Activity
Derivatives of 5-substituted-1,3,4-oxadiazol-2-amine have been screened for their anticancer activity against the National Cancer Institute's (NCI) 60 human tumor cell line panel.[1] The screening data for N-aryl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine analogues reveals notable growth inhibition against various cancer cell lines.
Table 1: Anticancer Screening Data for N-Aryl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine Analogues
| Compound ID | N-Aryl Substituent | Mean Growth Percent (GP) | Most Sensitive Cell Lines (GP) | Reference |
| 4n | 4-Chlorophenyl | Not explicitly stated for this specific compound, but the series was active. | Data not specified for this analogue. | [1] |
| 4t | 2,4-Dimethylphenyl | Not explicitly stated for this specific compound, but the series was active. | Data not specified for this analogue. | [1] |
Note: The data presented is for N-substituted derivatives. The anticancer activity of the primary amine, this compound, is yet to be specifically reported but is anticipated based on the activity of its class.
Antimicrobial Activity
The 1,3,4-oxadiazole scaffold is a well-known pharmacophore in antimicrobial agents. A close analogue, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, has demonstrated significant activity against a panel of bacteria and fungi.[2] Furthermore, studies on other 5-aryl-1,3,4-oxadiazol-2-amine derivatives have shown that the presence of a 4-fluoro substituent on the phenyl ring can enhance antibacterial activity.[3]
Table 2: Antimicrobial Activity of a Close Analogue: 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
| Microorganism | Activity | Reference |
| Escherichia coli | Active | [2] |
| Staphylococcus pneumoniae | Active | [2] |
| Pseudomonas aeruginosa | Active | [2] |
| Aspergillus fumigatus | Active | [2] |
Note: The data is for the thiol analogue. The antimicrobial profile of the amine compound is expected to be significant.
Anti-inflammatory Activity
Numerous 1,3,4-oxadiazole derivatives have been reported to possess anti-inflammatory properties, often evaluated using the carrageenan-induced rat paw edema model.[4][5] This suggests that this compound could also exhibit anti-inflammatory effects, although specific data is not yet available.
Potential Signaling Pathways
A radiolabeled analogue containing the 4-fluorophenyl-1,3,4-oxadiazole moiety has been identified as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR).[6] This suggests a potential mechanism of action involving the cholinergic system. Additionally, other 1,3,4-oxadiazole derivatives have been shown to inhibit acetylcholinesterase (AChE), a key enzyme in the breakdown of acetylcholine.[7][8]
Figure 2: Potential signaling pathways for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the biological screening of this compound.
NCI-60 Human Tumor Cell Line Screen
This protocol is adapted from the standard NCI-60 screening methodology.[9][10]
Figure 3: Experimental workflow for the NCI-60 anticancer screen.
Protocol:
-
Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.
-
Compound Addition: After 24 hours of incubation, the test compound, solubilized in DMSO, is added to the plates over a 5-log concentration range.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Staining: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). After washing, the cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid.
-
Data Acquisition: Unbound dye is removed by washing, and the protein-bound dye is solubilized with 10 mM Tris base. The absorbance is read on an automated plate reader.
-
Data Analysis: The percentage growth is calculated relative to the control (no drug) and time-zero wells. The GI50 (concentration causing 50% growth inhibition) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Bacterial strains are cultured overnight and the suspension is standardized to a concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This in vivo assay is a standard model for evaluating acute inflammation.[4]
Protocol:
-
Animal Grouping: Wistar rats are divided into control, standard (e.g., indomethacin-treated), and test groups.
-
Compound Administration: The test compound is administered orally or intraperitoneally to the test group animals.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Conclusion
This compound is a promising scaffold for the development of new therapeutic agents. Based on the biological activities of its close structural analogues, it is predicted to possess significant anticancer, antimicrobial, and anti-inflammatory properties. The potential interaction with the cholinergic system, specifically nicotinic acetylcholine receptors, presents an exciting avenue for mechanistic studies. The experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation of this and other novel 1,3,4-oxadiazole derivatives. Further focused research, including quantitative in vitro and in vivo studies on the title compound, is warranted to fully elucidate its therapeutic potential.
References
- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 5. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-[5-(4-[18F]Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-1,4-diaza-bicyclo[3.2.2]nonane - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Characterization of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine and its N-substituted derivatives. The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document details the experimental protocols for the synthesis of these compounds, presents their characterization data in a structured format, and visually represents the synthetic pathways and relevant biological signaling pathways using Graphviz diagrams.
Synthesis of this compound and its Derivatives
The synthetic route to N-substituted this compound derivatives commences with the preparation of the key intermediate, 4-fluorobenzohydrazide, from 4-fluorobenzoic acid. This is followed by the cyclization to form the 2-amino-1,3,4-oxadiazole core, and subsequent N-arylation to yield the final derivatives.
Experimental Protocols
1.1. Synthesis of 4-Fluorobenzohydrazide
The initial step involves the esterification of 4-fluorobenzoic acid, followed by hydrazinolysis to produce 4-fluorobenzohydrazide.[1][2]
-
Step 1: Esterification of 4-Fluorobenzoic Acid
-
To a solution of 4-fluorobenzoic acid in absolute ethanol, a catalytic amount of concentrated sulfuric acid is added.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the solvent is evaporated, and the residue is neutralized with a sodium bicarbonate solution.
-
The resulting ethyl 4-fluorobenzoate is extracted with an organic solvent and purified.
-
-
Step 2: Hydrazinolysis of Ethyl 4-Fluorobenzoate
-
Ethyl 4-fluorobenzoate is dissolved in ethanol, and an excess of hydrazine hydrate is added.
-
The mixture is refluxed for several hours.
-
Upon cooling, the 4-fluorobenzohydrazide precipitates and is collected by filtration, then recrystallized from a suitable solvent like ethanol.[1]
-
1.2. Synthesis of this compound
The core oxadiazole ring is formed by the reaction of 4-fluorobenzohydrazide with cyanogen bromide.
-
A solution of 4-fluorobenzohydrazide in a suitable solvent such as methanol is treated with a solution of cyanogen bromide.
-
The reaction mixture is heated to reflux and then allowed to cool.
-
Neutralization with a base, such as ammonium hydroxide or sodium hydroxide, precipitates the crude this compound.
-
The product is purified by recrystallization.
1.3. Synthesis of N-Aryl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine Derivatives
The final derivatives are synthesized via N-arylation of the 2-amino group of the oxadiazole core. A common method involves the reaction with aryl halides.
-
A mixture of this compound, an appropriate aryl halide, a suitable base (e.g., potassium carbonate), and a catalyst (e.g., a copper-based catalyst) in a high-boiling point solvent (e.g., DMF) is heated at an elevated temperature.
-
The reaction progress is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled and poured into water to precipitate the crude product.
-
The solid is filtered, washed, and purified by recrystallization or column chromatography to afford the desired N-aryl derivative.
Characterization Data
The synthesized compounds are characterized by various spectroscopic and analytical techniques to confirm their structure and purity. The data for representative N-aryl derivatives of this compound are summarized in the table below.
| Compound ID | Derivative Name | Yield (%) | M.p. (°C) | IR (KBr, cm⁻¹) | ¹H NMR (300 MHz, DMSO-d₆) δ ppm | Elemental Analysis (Calcd./Found) |
| 4n | N-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | 71 | 185–187 | 3214 (NH), 1521 (C=N), 1115 (C–O–C), 787 (C–F), 694 (C–Cl) | 7.21–7.24 (d, J = 8.7 Hz, 2H, ArH), 7.31–7.34 (d, J = 8.7 Hz, 2H, ArH), 7.67–7.70 (d, J = 8.7 Hz, 2H, ArH), 7.89–7.92 (d, J = 5.7 Hz, 2H, ArH), 8.65 (s, 1H, NH) | C: (58.08) 58.04, H: (3.11) 3.13, N: (14.46) 14.51 |
| 4t | N-(2,4-Dimethylphenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | 68 | 190–192 | 3191 (NH), 1521 (C=N), 1198 (C–O–C), 788 (C–F) | 2.23 (s, 6H, CH₃), 6.97-6.92 (t, J = 7.5 Hz, 2H, ArH), 7.21–7.23 (d, J = 6.3 Hz, 2H, ArH), 7.14–7.44 (d, J = 6.6 Hz, 2H, ArH), 7.91 (s, 1H, ArH), 8.45 (s, 1H, NH) | C: (67.87) 67.83, H: (4.91) 4.98, N: (14.80) 14.83 |
Visualized Workflows and Pathways
3.1. Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for N-aryl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine derivatives.
3.2. Potential Anticancer Signaling Pathways
Derivatives of 1,3,4-oxadiazole have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two such prominent pathways are the NF-κB and VEGFR-2 signaling cascades.
3.2.1. NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating the immune response, inflammation, and cell survival. Its aberrant activation is linked to the progression of several cancers. Some 1,3,4-oxadiazole derivatives have been shown to inhibit this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by the oxadiazole derivatives.
3.2.2. VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.
Caption: Potential inhibition of the VEGFR-2 signaling pathway by the oxadiazole derivatives.
Conclusion
This technical guide outlines the synthesis and characterization of this compound derivatives, providing detailed experimental protocols and characterization data. The visualized synthetic workflow and potential signaling pathways offer a clear understanding of the chemical and biological aspects of these compounds. The presented data and methodologies can serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, facilitating further exploration of this promising class of compounds for various therapeutic applications, particularly in oncology. Further studies are warranted to elucidate the precise mechanism of action and to optimize the structure of these derivatives for enhanced biological activity.
References
The Multifaceted Mechanisms of 1,3,4-Oxadiazole Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile pharmacological profile. This five-membered heterocyclic ring is a privileged structure, frequently incorporated into novel therapeutic agents due to its favorable physicochemical properties and diverse biological activities. This technical guide provides an in-depth exploration of the mechanisms of action of 1,3,4-oxadiazole compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to support researchers and drug development professionals in harnessing the full potential of this remarkable chemical entity.
Anticancer Mechanisms of Action
1,3,4-oxadiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action are diverse and multifaceted, often involving the inhibition of critical enzymes and disruption of key signaling pathways essential for cancer cell proliferation and survival.
Enzyme Inhibition
A primary anticancer strategy of 1,3,4-oxadiazole compounds is the targeted inhibition of enzymes that play crucial roles in cancer progression.
-
Tubulin Polymerization Inhibition: Several 1,3,4-oxadiazole derivatives act as potent inhibitors of tubulin polymerization, a process vital for mitotic spindle formation and cell division. By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3]
-
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. Certain 1,3,4-oxadiazole derivatives have been shown to inhibit topoisomerase I and II, leading to DNA damage and the induction of apoptosis in cancer cells.[4]
-
Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Aberrant HDAC activity is often observed in cancer. 1,3,4-oxadiazole-based compounds have been developed as HDAC inhibitors, leading to the reactivation of tumor suppressor genes and the induction of cancer cell death.[5][6][7]
-
Tyrosine Kinase Inhibition (EGFR and Src): Epidermal Growth Factor Receptor (EGFR) and Src are tyrosine kinases that are often overactive in various cancers, promoting cell proliferation, survival, and metastasis. Several 1,3,4-oxadiazole derivatives have been designed as potent inhibitors of EGFR and Src, demonstrating significant anticancer activity.[8][9][10][11][12][13]
Quantitative Data: Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID/Description | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Tubulin Polymerization Inhibitors | ||||
| Indolyl-α-keto-1,3,4-oxadiazole (19e) | Tubulin Polymerization | U937, Jurkat, BT474, SB | 7.1, 3.1, 4.1, 0.8 | [1] |
| Oxadiazole derivative (8e) | Tubulin Polymerization | - | 0.00795 | [14][15] |
| Oxadiazole derivative (8f) | Tubulin Polymerization | - | 0.00981 | [14][15] |
| Topoisomerase Inhibitors | ||||
| Mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole (9p) | Topoisomerase II | A549 | 3.8 | [4] |
| HDAC Inhibitors | ||||
| Difluoromethyl-1,3,4-oxadiazole (6) | HDAC6 | - | 0.193 | [5][6] |
| Difluoromethyl-1,3,4-oxadiazole (7) | HDAC6 | - | 0.337 | [5][6] |
| Trifluoromethyl-1,3,4-oxadiazole (17) | HDAC6 | - | 0.531 | [5][6] |
| EGFR and Src Inhibitors | ||||
| Naproxen-based 1,3,4-oxadiazole (15) | EGFR | HepG2 | 0.41 | |
| 1,3,4-Oxadiazole/chalcone hybrid (8v) | EGFR | - | 0.24 | [9] |
| 1,3,4-Oxadiazole/chalcone hybrid (8v) | Src | - | 0.96 | [9] |
| 1,3,4-Oxadiazole derivative (4b) | EGFR L858R/T790M | - | 0.01718 | [10] |
| Other Anticancer Mechanisms | ||||
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide (4h) | MMP-9 | A549 | <0.14 | [16][17] |
| Diphenylamine derivative (7-9) | - | HT29 | 1.3 - 2.0 | |
| Quinazoline based 1,3,4-oxadiazole (26) | EGFR | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 | [18] |
Signaling Pathway Modulation
NF-κB Signaling Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Certain 1,3,4-oxadiazole compounds have been shown to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.
Caption: Inhibition of the NF-κB signaling pathway by a 1,3,4-oxadiazole compound.
Antimicrobial Mechanisms of Action
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 1,3,4-oxadiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, acting through various mechanisms to disrupt microbial growth and survival.
Inhibition of Biofilm Formation
Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. Certain 1,3,4-oxadiazole compounds have been shown to effectively inhibit biofilm formation in pathogenic bacteria such as Staphylococcus aureus, representing a promising strategy to combat chronic and recurrent infections.[2][19]
Disruption of Essential Metabolic Pathways
The antimicrobial activity of some 1,3,4-oxadiazoles is attributed to their ability to interfere with essential metabolic pathways in microorganisms. This can include the inhibition of enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid replication.
Quantitative Data: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |
| OZE-I | S. aureus (various strains) | 4 - 16 | [19] |
| OZE-II | S. aureus (various strains) | 4 - 16 | [19] |
| OZE-III | S. aureus (various strains) | 8 - 32 | [19] |
| Fluoroquinolone hybrid (4a-c) | S. aureus | 1 - 2 | [20] |
| Fluoroquinolone hybrid (4a-c) | MRSA | 0.25 - 1 | [20] |
| 1,3,4-oxadiazole derivative (13) | S. aureus | 0.5 (MIC90) | [21] |
| 1,3,4-oxadiazole derivative (13) | S. epidermidis | 1 (MIC90) | [21] |
Anti-inflammatory Mechanisms of Action
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. 1,3,4-oxadiazole derivatives have shown potent anti-inflammatory effects through the modulation of inflammatory pathways and the inhibition of pro-inflammatory enzymes.
Inhibition of Pro-inflammatory Enzymes
A key mechanism of anti-inflammatory action for many 1,3,4-oxadiazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of prostaglandins that mediate pain and inflammation. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.
Quantitative Data: Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID/Description | Target/Assay | IC50 (µM) / % Inhibition | Reference |
| Oxadiazole derivative (8b) | COX-2 | 0.04 | [22] |
| Oxadiazole derivative (8g) | COX-2 | 0.05 | [22] |
| Triazole derivative (11e) | COX-2 | 0.06 | [22] |
| Oxadiazole derivative (Ox-6f) | Carrageenan-induced paw edema | 79.83% inhibition (10 mg/kg) | [23] |
| Oxadiazole derivative (Ox-6f) | DPPH radical scavenging | IC50 = 25.35 µg/mL | [23] |
| Substituted 1,3,4-oxadiazole (19a) | Histamine-induced edema | More potent than ibuprofen (200 mg/kg) | [24] |
| Substituted 1,3,4-oxadiazole (21a) | Histamine-induced edema | More potent than ibuprofen (200 mg/kg) | [24] |
Experimental Protocols
General Synthesis Workflow for 2,5-Disubstituted-1,3,4-Oxadiazoles
A common and versatile method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of an acylhydrazone. This workflow provides a general overview of the synthetic process.
Caption: A generalized workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,4-oxadiazole compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer the 1,3,4-oxadiazole compound or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group with respect to the control group that received only the vehicle.
Tubulin Polymerization Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., MES buffer with MgCl₂ and EGTA).
-
Compound Addition: Add the 1,3,4-oxadiazole compound or a known tubulin inhibitor (e.g., colchicine) to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by adding GTP and incubating the mixture at 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
IC50 Determination: The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is determined from a dose-response curve.
Caption: Inhibition of tubulin polymerization by a 1,3,4-oxadiazole compound.
Conclusion and Future Directions
The 1,3,4-oxadiazole nucleus continues to be a highly fruitful scaffold for the discovery of new therapeutic agents. The diverse mechanisms of action, spanning enzyme inhibition, signaling pathway modulation, and interference with microbial processes, underscore the remarkable versatility of this heterocyclic system. The data and protocols presented in this guide aim to provide a solid foundation for researchers to design and develop next-generation 1,3,4-oxadiazole-based drugs with enhanced potency, selectivity, and safety profiles. Future research should focus on exploring novel molecular targets, elucidating structure-activity relationships in greater detail, and leveraging advanced drug delivery systems to optimize the therapeutic potential of this important class of compounds.
References
- 1. Indolyl-α-keto-1,3,4-oxadiazoles: Synthesis, anti-cell proliferation activity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole derivatives as DNA intercalative topo II inhibitors: Cytotoxicity and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies [mdpi.com]
- 9. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluation of 1,3,4-oxadiazole-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 15. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data (NMR, IR, Mass Spectrometry) and synthetic pathway for the compound 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine. This molecule is of interest in medicinal chemistry due to the prevalence of the 1,3,4-oxadiazole scaffold in pharmacologically active compounds.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the fluorophenyl ring and the amine protons. The protons on the aromatic ring will likely appear as multiplets due to fluorine-proton and proton-proton coupling. The amine protons are expected to present as a broad singlet.
¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will display signals for the carbons in the fluorophenyl ring and the oxadiazole ring. The carbon attached to the fluorine atom will exhibit a characteristic coupling (¹JCF). The two carbons of the oxadiazole ring are expected to have distinct chemical shifts in the downfield region.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) |
| Aromatic-H | 7.20 - 8.00 (m) |
| NH₂ | 5.00 - 7.00 (br s) |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) |
| Aromatic C-H | 115 - 130 |
| Aromatic C (quaternary) | 120 - 140 |
| Oxadiazole C-2 | ~165 |
| Oxadiazole C-5 | ~155 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amine group, C=N stretching of the oxadiazole ring, C-O-C stretching of the ether linkage within the ring, and C-F stretching of the fluorophenyl group.
| IR Spectroscopy | Predicted Absorption (cm⁻¹) | Functional Group |
| N-H Stretch | 3100 - 3400 | Primary Amine |
| C=N Stretch | 1600 - 1650 | Oxadiazole Ring |
| C-O-C Stretch | 1000 - 1100 | Oxadiazole Ring |
| C-F Stretch | 1100 - 1250 | Fluoroaromatic |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (179.16 g/mol ). Fragmentation patterns would likely involve the cleavage of the oxadiazole ring.
| Mass Spectrometry | Predicted m/z |
| Molecular Ion [M]⁺ | 179 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 1,3,4-oxadiazole derivatives, which can be adapted for this compound.
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Referencing: Use the residual solvent peak as an internal standard to reference the chemical shifts.
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disc. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Analysis: Acquire the mass spectrum, ensuring to observe the molecular ion peak and characteristic fragment ions.
Synthesis and Analysis Workflow
The synthesis of this compound typically involves the cyclization of a semicarbazide precursor, which is derived from the corresponding acyl hydrazide. The subsequent analysis confirms the structure of the synthesized compound.
Caption: Synthetic and analytical workflow for this compound.
The logical relationship for the spectroscopic analysis workflow is detailed in the following diagram, outlining the steps from sample preparation to final data interpretation for each technique.
Caption: Workflow for the spectroscopic analysis of the target compound.
The Advent and Ascendance of 2-Amino-1,3,4-Oxadiazoles: A Technical Guide for Drug Discovery
A comprehensive overview of the discovery, history, synthetic methodologies, and biological significance of 2-amino-1,3,4-oxadiazole derivatives, tailored for researchers, scientists, and drug development professionals.
The 2-amino-1,3,4-oxadiazole core is a prominent heterocyclic scaffold that has garnered substantial interest in medicinal chemistry. Its derivatives are known for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide delves into the historical context of their discovery, details key synthetic protocols, presents quantitative biological data, and visualizes the underlying mechanisms of action.
A Historical Perspective on the Emergence of a Privileged Scaffold
While the synthesis of the parent, unsubstituted 1,3,4-oxadiazole was first described by Ainsworth in 1965 through the thermolysis of formylhydrazone ethylformate, the foundational chemistry for related nitrogen-containing heterocycles was being established much earlier.[1] For instance, the Einhorn-Brunner reaction, reported in the early 20th century, detailed the synthesis of 1,2,4-triazoles from imides and alkyl hydrazines, showcasing the early exploration of synthetic routes to five-membered heterocyclic systems.[2][3]
The development of synthetic methods for 2-amino-substituted 1,3,4-oxadiazoles gained momentum with the need for novel pharmacophores in drug discovery. A significant advancement in their synthesis has been the oxidative cyclization of semicarbazones or thiosemicarbazides, which provides a versatile and efficient route to a diverse range of derivatives.[4][5]
Key Synthetic Methodologies and Experimental Protocols
The synthesis of 2-amino-1,3,4-oxadiazole derivatives is most commonly achieved through the oxidative cyclization of aldehyde or ketone semicarbazones. A widely employed and effective method utilizes iodine as a mild and eco-friendly oxidizing agent.
General Protocol: Iodine-Mediated Oxidative Cyclization of Semicarbazones
This transition-metal-free sequential synthesis is compatible with a variety of aromatic, aliphatic, and cinnamic aldehydes, offering a straightforward path to a library of 2-amino-1,3,4-oxadiazole derivatives.[4][5][6]
Step 1: Formation of the Semicarbazone Intermediate
-
In a suitable reaction vessel, dissolve semicarbazide hydrochloride (1.0 eq.) and sodium acetate (1.0 eq.) in a 1:1 mixture of water and methanol.
-
To this solution, add the desired aldehyde (1.0 eq.).
-
Stir the reaction mixture at room temperature for approximately 10-30 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Remove the solvent under reduced pressure to obtain the crude semicarbazone intermediate.
Step 2: Oxidative Cyclization to the 2-Amino-1,3,4-Oxadiazole
-
Redissolve the crude semicarbazone in 1,4-dioxane.
-
Add potassium carbonate (K₂CO₃) (3.0 eq.) and iodine (I₂) (1.2 eq.) to the solution.
-
Heat the reaction mixture to 80°C and stir for 1-5 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2-amino-5-substituted-1,3,4-oxadiazole.
Characterization:
The structure of the synthesized compounds is typically confirmed by spectroscopic methods:
-
¹H NMR and ¹³C NMR: To elucidate the chemical structure and confirm the presence of characteristic peaks for the oxadiazole ring and its substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared Spectroscopy (IR): To identify functional groups, such as the N-H stretch of the amino group and C=N and C-O-C stretches of the oxadiazole ring.
Below is a diagram illustrating the general workflow for the synthesis of 2-amino-1,3,4-oxadiazole derivatives.
Biological Activities and Quantitative Data
2-Amino-1,3,4-oxadiazole derivatives have demonstrated a remarkable range of biological activities. Below are tables summarizing quantitative data for their antibacterial and anticancer effects.
Table 1: Antibacterial Activity of 2-Amino-1,3,4-Oxadiazole Derivatives against Staphylococcus aureus
| Compound ID/Description | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Acylamino-1,3,4-oxadiazole derivative 22a | Staphylococcus aureus | 1.56 | [7] |
| OZE-I | Staphylococcus aureus USA100 | 4 | [8] |
| OZE-II | Staphylococcus aureus USA100 | 8 | [8] |
| OZE-III | Staphylococcus aureus USA100 | 8-32 | [8] |
| 1,3,4-Oxadiazole-based compound 13 | Staphylococcus aureus | 0.5 (MIC₉₀) | [9] |
| 2-Acylamino-1,3,4-oxadiazole derivative 22b | Bacillus subtilis | 0.78 | [7] |
| 2-Acylamino-1,3,4-oxadiazole derivative 22c | Bacillus subtilis | 0.78 | [7] |
Table 2: Anticancer Activity of 2-Amino-1,3,4-Oxadiazole Derivatives against HepG2 Cell Line
| Compound ID/Description | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole (76) | HepG2 | 18.3 ± 1.4 | [10] |
| (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide (73) | HepG2 | 1.18 ± 0.14 | [10] |
| 5-Substituted 2-amino-1,3,4-oxadiazole (1o) | HepG2 | 8.6 | [11] |
| 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole (30a) | HepG2 | 0.11 ± 0.039 | [12] |
| 1-[2-(2-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3-(2H)-yl] ethanone (125) | HepG2 | >10 (approx.) | [13] |
Mechanisms of Action and Signaling Pathways
The diverse biological effects of 2-amino-1,3,4-oxadiazole derivatives stem from their ability to interact with various molecular targets.
Anticancer Mechanisms
The anticancer activity of these compounds is often multifactorial, involving the inhibition of key enzymes and signaling pathways essential for cancer cell growth and survival.[14] Some of the identified molecular targets include histone deacetylase (HDAC), telomerase, and thymidylate synthase.[10]
Antimicrobial Mechanisms
The antimicrobial effects of 2-amino-1,3,4-oxadiazole derivatives are attributed to their interference with essential bacterial and fungal cellular processes. In bacteria, these compounds have been shown to inhibit topoisomerases, enzymes crucial for DNA replication, and MurD ligase, which is involved in peptidoglycan biosynthesis.[7] In fungi, proposed mechanisms include the inhibition of succinate dehydrogenase (SDH) in the electron transport chain and thioredoxin reductase, an enzyme critical for antioxidant defense.[15][16]
References
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 2. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 3. Einhorn-Brunner Reaction [drugfuture.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
Potential Therapeutic Targets of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities. This technical guide focuses on the potential therapeutic applications of a specific derivative, 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine, and its analogs. Emerging research points towards several key areas of interest, primarily in oncology, neurodegenerative disorders, and infectious diseases. This document provides a comprehensive overview of the identified therapeutic targets, summarizing quantitative data, detailing experimental methodologies, and illustrating key pathways and workflows.
Quantitative Data Summary
The biological activity of this compound and its close structural analogs has been evaluated across various assays. The following tables summarize the available quantitative data to facilitate comparison.
Table 1: Anticancer Activity of N-Aryl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine Derivatives
| Compound ID | N-Aryl Substituent | Mean Growth Percent (GP) | Most Sensitive Cell Lines (GP) | Reference |
| 4n | 4-Chlorophenyl | >97.03 | Not specified | [1] |
| 4t | 2,4-Dimethylphenyl | >97.03 | Not specified | [1] |
*Data from the National Cancer Institute (NCI) 60-cell line screen at a single high dose (10⁻⁵ M). A lower Growth Percent (GP) indicates higher anticancer activity.[1]
Table 2: Tubulin Polymerization Inhibition
| Compound | IC50 (µM) | Assay Method | Reference |
| Indolyl-α-keto-1,3,4-oxadiazole derivative (19e) | 10.66 | In vitro tubulin polymerization assay | [2] |
| Thiazol-5(4H)-one derivatives (4f, 5a) | 0.00933, 0.00952 | In vitro tubulin polymerization assay | [3] |
Table 3: Cholinesterase Inhibition
| Compound Class | Target Enzyme | IC50 Range (µM) | Reference |
| 5-Aryl-1,3,4-oxadiazol-2-amines with long alkyl chains | Acetylcholinesterase (AChE) | 12.8 - 99.2 | [4] |
| 5-Aryl-1,3,4-oxadiazol-2-amines with long alkyl chains | Butyrylcholinesterase (BChE) | >53.1 | [4] |
| 5-pyrid-3-yl-1,3,4-oxadiazole derivative (5e) | Acetylcholinesterase (AChE) | 0.05087 | [5] |
| 5-pyrid-3-yl-1,3,4-oxadiazole derivative (5e) | Butyrylcholinesterase (BChE) | 0.00477 | [5] |
Note: Data for analogous 1,3,4-oxadiazole derivatives.
Table 4: Antimicrobial Activity
| Compound Class/Derivative | Organism | MIC (µg/mL) | Reference |
| N-[5-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl] cyclopropanecarboxamide (OZE-I) | Staphylococcus aureus | 4 - 16 | [6] |
| N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl] benzamide (OZE-II) | Staphylococcus aureus | 4 - 16 | [6] |
| N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl] pentanamide (OZE-III) | Staphylococcus aureus | 8 - 32 | [6] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Escherichia coli, Staphylococcus aureus | Not specified (greatest potential) | [7] |
Note: Data for analogous 1,3,4-oxadiazole derivatives.
Potential Therapeutic Targets and Signaling Pathways
Tubulin and Microtubule Dynamics in Cancer
A primary and well-supported therapeutic target for 1,3,4-oxadiazole derivatives is tubulin . These compounds have been shown to inhibit tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these agents can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis in cancer cells. Molecular docking studies suggest that some 1,3,4-oxadiazoles bind to the colchicine-binding site on β-tubulin.
Cholinesterases in Neurodegenerative Diseases
Several 1,3,4-oxadiazole derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing symptoms of Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits.
Experimental Protocols
Anticancer Activity Screening (NCI-60 Protocol)
The National Cancer Institute's 60 human tumor cell line screen is a standardized method for identifying and characterizing potential anticancer agents.
Methodology:
-
Cell Plating: 60 different human cancer cell lines are plated in 96-well microtiter plates.
-
Incubation: The plates are incubated for 24 hours to allow the cells to attach and resume growth.
-
Drug Addition: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations (initially a single high dose of 10⁻⁵ M).
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Fixation: The cells are fixed in situ by the addition of cold trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with sulforhodamine B (SRB), a protein-binding dye.
-
Measurement: The bound dye is solubilized, and the absorbance is measured at a specific wavelength (e.g., 515 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth relative to untreated controls.
Tubulin Polymerization Assay
This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.
Methodology (Turbidity-based):
-
Preparation: Purified tubulin is suspended in a polymerization buffer (e.g., PIPES buffer) containing GTP and MgCl₂.
-
Initiation: The reaction is initiated by warming the mixture to 37°C.
-
Monitoring: The increase in turbidity (light scattering) due to microtubule formation is monitored over time using a spectrophotometer at 340 nm.
-
Inhibitor Testing: The assay is performed in the presence and absence of the test compound. Inhibition is observed as a decrease in the rate and extent of polymerization.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for inhibitors of AChE and BChE.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 8.0), the test compound, and the respective cholinesterase enzyme (AChE or BChE).
-
Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB).
-
Color Development: The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
Measurement: The rate of color formation is monitored spectrophotometrically at 412 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of an uninhibited control. The IC50 value is then determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The available evidence strongly suggests that this compound and its analogs are promising scaffolds for the development of novel therapeutics. The primary therapeutic target appears to be tubulin, with significant potential for the development of anticancer agents. Furthermore, the inhibition of cholinesterases and antimicrobial activity represent additional avenues for further investigation. The experimental protocols detailed in this guide provide a framework for the continued evaluation and characterization of this important class of compounds. Further research is warranted to elucidate the precise mechanisms of action and to optimize the therapeutic potential of these molecules.
References
- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indolyl-α-keto-1,3,4-oxadiazoles: Synthesis, anti-cell proliferation activity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study [mdpi.com]
- 5. Discovery of New 1,3,4-Oxadiazoles with Dual Activity Targeting the Cholinergic Pathway as Effective Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information on the solubility and stability of the heterocyclic compound 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine (CAS No: 7659-07-6). Due to the limited publicly available data for this specific molecule, this guide extrapolates information from closely related analogues and outlines standardized experimental protocols for the determination of its physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of therapeutic agents, by providing a framework for assessing the solubility and stability of this and similar chemical entities.
Introduction
This compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The physicochemical properties of a drug candidate, such as solubility and stability, are critical parameters that influence its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME), as well as its formulation development and shelf-life. This guide aims to consolidate the known information and provide robust methodologies for the experimental determination of the solubility and stability of this compound.
Physicochemical Properties
While specific experimental data for this compound is scarce, some properties can be inferred from related compounds and computational models.
Table 1: Physicochemical Properties of this compound and a Related Analogue
| Property | This compound | 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine |
| CAS Number | 7659-07-6 | 2138-98-9 |
| Molecular Formula | C₈H₆FN₃O | C₈H₆ClN₃O |
| Molecular Weight | 179.15 g/mol | 195.60 g/mol |
| Aqueous Solubility (pH 7.4) | Data not available | 14.3 µg/mL[1] |
| Melting Point | Data not available | Data not available |
Solubility Profile
The solubility of a compound is a key determinant of its oral bioavailability and suitability for various dosage forms. Generally, 1,3,4-oxadiazole derivatives with aryl substituents tend to have low aqueous solubility.
Expected Solubility
Based on the structure, this compound is expected to be poorly soluble in water and more soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, in alcohols like ethanol and methanol. The amine group may provide some limited aqueous solubility at acidic pH due to salt formation.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, DMSO, Ethanol, Methanol, Acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Diode Array Detector)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C and 37°C).
-
Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After shaking, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in the respective solvent (e.g., in mg/mL or µg/mL).
Stability Profile and Degradation Pathways
Understanding the stability of a drug candidate is crucial for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are performed to identify potential degradation products and pathways.
Forced Degradation Studies
Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. A stability-indicating analytical method, typically HPLC, is required to separate the parent compound from its degradation products.
Table 2: Summary of Forced Degradation Conditions for a 1,3,4-Oxadiazole Analogue [2]
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 N HCl | 5 hours |
| Base Hydrolysis | 0.1 N NaOH | - |
| Oxidative Degradation | 3% H₂O₂ | 24 hours |
| Thermal Degradation | 60°C | 24 hours |
| Photolytic Degradation | UV light | - |
Note: The duration for base hydrolysis and photolytic degradation was not specified in the reference for the bromo-analogue but should be investigated.
Experimental Protocol for Forced Degradation Study
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-DAD or HPLC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 60°C) in an oven for 24 hours. Dissolve the stressed sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light in a photostability chamber for a defined period.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Potential Degradation Pathways
The 1,3,4-oxadiazole ring is generally stable, but under harsh hydrolytic conditions (strong acid or base), it can undergo ring opening. The amide linkage within the heterocyclic ring is a potential site for hydrolysis.
References
- 1. 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine | C8H6ClN3O | CID 356899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-oxadiazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds.[1][2][3] Derivatives of 1,3,4-oxadiazole have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4][5][6] The synthesis of novel oxadiazole derivatives is a key area of research in the quest for new therapeutic agents.[7][8][9] This document provides a detailed protocol for the synthesis of this compound, a valuable intermediate and potential pharmacophore.
Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process starting from 4-fluorobenzohydrazide. The overall reaction scheme involves the formation of a semicarbazide intermediate, followed by cyclization to yield the desired 1,3,4-oxadiazole ring.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is adapted from general methods for the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles.[7][8][10]
Materials:
-
4-Fluorobenzohydrazide
-
Cyanogen bromide (CNBr) or Potassium thiocyanate (KSCN)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Concentrated Sulfuric Acid (H₂SO₄) or Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Potassium iodide (KI)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
Step 1: Synthesis of 1-(4-Fluorobenzoyl)semicarbazide
-
Method A: Using Cyanogen Bromide
-
Dissolve 4-fluorobenzohydrazide (10 mmol) in a suitable solvent such as ethanol (50 mL) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of cyanogen bromide (11 mmol) in the same solvent.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate, 1-(4-fluorobenzoyl)semicarbazide, is collected by filtration, washed with cold water, and dried.
-
-
Method B: Using Potassium Thiocyanate (to form a thiosemicarbazide intermediate)
-
A mixture of 4-fluorobenzohydrazide (10 mmol) and potassium thiocyanate (12 mmol) in ethanol is refluxed for several hours.
-
The reaction progress is monitored by TLC.
-
After completion, the mixture is cooled, and the intermediate 1-(4-fluorobenzoyl)thiosemicarbazide is isolated.
-
Step 2: Cyclization to this compound
-
Method A: Acid-Catalyzed Cyclization of Semicarbazide
-
To the dried 1-(4-fluorobenzoyl)semicarbazide (from Step 1, Method A), add concentrated sulfuric acid dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
-
Method B: Oxidative Cyclization of Thiosemicarbazide
-
The 1-(4-fluorobenzoyl)thiosemicarbazide (from Step 1, Method B) is dissolved in ethanol.
-
A solution of sodium hydroxide is added, followed by a solution of iodine in potassium iodide until a persistent iodine color is observed.[7]
-
The mixture is heated under reflux for 2-3 hours.
-
After cooling, the precipitate is filtered, washed with sodium thiosulfate solution and then with water.
-
The crude product is purified by recrystallization.
-
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes. The data is compiled from general procedures for analogous compounds.
| Parameter | Step 1 (Semicarbazide Formation) | Step 2 (Cyclization) | Overall Yield | Melting Point (°C) |
| Reaction Time | 4 - 8 hours | 2 - 6 hours | - | - |
| Temperature | Room Temperature / Reflux | 0 °C to Room Temp / Reflux | - | - |
| Yield | 70 - 90% | 60 - 85% | 42 - 77% | 185 - 187 (for N-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine, for reference)[4] |
Biological Significance and Applications
The 1,3,4-oxadiazole ring is a bio-isostere for carboxylic acids and esters, which can improve the pharmacokinetic properties of a drug candidate. The 2-amino-5-substituted-1,3,4-oxadiazole core is a key pharmacophore in many compounds with potential therapeutic applications. For instance, various derivatives have shown significant anticancer activity against a range of human cancer cell lines.[4][5][11] The introduction of a fluorine atom, as in the title compound, can often enhance metabolic stability and binding affinity to biological targets. This makes this compound a valuable building block for the synthesis of new chemical entities in drug discovery programs.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Cyanogen bromide is highly toxic and should be handled with extreme care.
-
Concentrated acids and bases are corrosive. Handle with caution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
Disclaimer: This protocol is intended for use by trained laboratory personnel. The reaction conditions may need to be optimized for specific laboratory settings.
References
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. jchemrev.com [jchemrev.com]
- 9. ijper.org [ijper.org]
- 10. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine in Anticancer Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties. Compounds bearing this scaffold have been reported to exhibit cytotoxic effects through various mechanisms, such as inhibition of kinases, enzymes, and growth factors, as well as induction of apoptosis. This document provides detailed application notes and protocols for the evaluation of anticancer activity of compounds based on the 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine core structure. The information is compiled from various studies on closely related analogues and derivatives.
Quantitative Anticancer Activity Data
The anticancer activity of various derivatives of 5-(4-fluorophenyl)-1,3,4-oxadiazole has been evaluated against multiple human cancer cell lines. The data presented below summarizes the cytotoxic effects of these compounds, primarily in terms of Growth Percent (GP) and IC50 values. A lower GP value indicates higher growth inhibition.
| Compound ID | Derivative Structure | Cancer Cell Line | Assay Type | Result | Reference |
| 4n | N-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | Not specified in abstract | NCI Screening | Not specified in abstract | [1] |
| 25 | 3-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinazolin-4(3H)-one | K562 (Leukemia) | Cytotoxicity Assay | IC50: 17.7 µM | [2] |
| 22 | {5-[6-(4-Fluorophenyl)-pyridin-3-yl]-[1][2][3]oxadiazol-2-yl-methyl}-phenyl-amine | Caco-2 (Colon Carcinoma) | Cytotoxicity Assay | IC50: 2.3 µM | [2] |
| AMKOX-4 | 1-{5-[(4-Chlorophenoxy)methyl]-2-(4-fluorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | HeLa, A549 | MTT Assay | Potential cytotoxicity | [4] |
| OX8 | 3-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol | NCI-H460, Hep-G2 | MTT Assay | Binding energy: -4.192 kcal mol-1 (in silico) | [5] |
Experimental Protocols
In Vitro Cytotoxicity Screening using MTT Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
This compound derivative (test compound)
-
Human cancer cell lines (e.g., HeLa, A549, K562)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells, count them, and adjust the cell suspension to a concentration of 5 × 10^4 cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Assessment by Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cancer cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Visualizations
Experimental Workflow for Anticancer Assay
Caption: Workflow for in vitro anticancer evaluation.
Potential Signaling Pathway Inhibition
Derivatives of 1,3,4-oxadiazole have been reported to interfere with multiple signaling pathways crucial for cancer cell survival and proliferation. One such pathway is the NF-κB signaling pathway.[6]
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for evaluating the antimicrobial properties of newly synthesized oxadiazole derivatives. The protocols outlined below are based on established and widely accepted methodologies in the field of antimicrobial susceptibility testing.
Introduction
Oxadiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The emergence of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents, and oxadiazole derivatives represent a promising scaffold for such endeavors.[4][5] This document details the standardized procedures for assessing the in vitro antimicrobial efficacy of oxadiazole compounds.
Key Experimental Protocols
The evaluation of antimicrobial activity typically involves a tiered approach, starting with preliminary screening to identify active compounds, followed by quantitative assays to determine the potency of these compounds.
Preliminary Screening: Agar Well Diffusion Method
The agar well diffusion method is a widely used preliminary test to screen for antimicrobial activity.[6][7] It provides a qualitative assessment of the compound's ability to inhibit microbial growth.
Protocol:
-
Preparation of Media: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify in a laminar flow hood.[6]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]
-
Inoculation: Evenly spread the microbial suspension over the surface of the solidified agar plates using a sterile cotton swab.
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[2]
-
Compound Application: Prepare stock solutions of the oxadiazole derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).[2][7] Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration (e.g., 1 mg/mL) into each well.[7]
-
Controls: Use a standard antibiotic (e.g., Ciprofloxacin, Amoxicillin) as a positive control and the solvent (DMSO) as a negative control.[2][7]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.[2][8]
-
Observation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.[2]
Quantitative Analysis: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][4][9]
Protocol:
-
Preparation of 96-Well Plates: Dispense sterile Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi into the wells of a 96-well microtiter plate.[1][8]
-
Serial Dilution: Prepare a stock solution of the oxadiazole compound. Perform two-fold serial dilutions of the compound in the broth-filled wells to obtain a range of concentrations.[1]
-
Inoculum Preparation: Prepare a standardized microbial inoculum as described for the agar well diffusion method.
-
Inoculation: Add a standardized volume of the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[9][10]
-
Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control with a standard antibiotic.[10]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[1][4]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[1][4][8]
Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[1][11] It is determined as a subsequent step after the MIC assay.
Protocol:
-
Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL).[10][12]
-
Plating: Spread the aliquot onto a fresh, sterile MHA plate.[1][10]
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.[10]
-
MBC Determination: The MBC is the lowest concentration that results in no colony formation on the agar plate, indicating a ≥99.9% reduction in the initial bacterial inoculum.[4]
Data Presentation
Quantitative data from the antimicrobial assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: In Vitro Antimicrobial Activity of Oxadiazole Derivatives (MIC in µg/mL)
| Compound | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) |
| Oxadiazole-1 | 16 | 32 | 64 | 8 |
| Oxadiazole-2 | 8 | 16 | 32 | 4 |
| Oxadiazole-3 | 32 | 64 | >128 | 16 |
| Ciprofloxacin | 1 | 0.5 | 1 | NA |
| Fluconazole | NA | NA | NA | 2 |
NA: Not Applicable
Table 2: Bactericidal Activity of Active Oxadiazole Derivatives (MBC in µg/mL)
| Compound | S. aureus (ATCC 25923) | E. coli (ATCC 25922) |
| Oxadiazole-1 | 32 | 64 |
| Oxadiazole-2 | 16 | 32 |
| Ciprofloxacin | 2 | 1 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for evaluating the antimicrobial activity of oxadiazole compounds.
Caption: Workflow for Antimicrobial Activity Evaluation.
Logical Relationship for MIC and MBC Determination
This diagram shows the logical progression from determining the minimum inhibitory concentration to the minimum bactericidal concentration.
Caption: Logical flow for MIC and MBC determination.
References
- 1. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of 1,3,4-oxadiazoles on expression of biofilm-associated bap gene in clinical isolates of multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. auctoresonline.org [auctoresonline.org]
- 8. iosrjournals.org [iosrjournals.org]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine as a Lead Compound in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities.[1] Among its derivatives, 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine has emerged as a promising lead compound for the development of novel therapeutic agents. The incorporation of a fluorophenyl group often enhances metabolic stability and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound, with a primary focus on its potential as an anticancer agent.
I. Therapeutic Applications and Biological Activities
This compound and its derivatives have demonstrated significant potential in several therapeutic areas:
-
Anticancer Activity: This class of compounds exhibits cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the inhibition of crucial enzymes involved in cancer progression, such as histone deacetylase (HDAC), telomerase, and thymidylate synthase.[2][3]
-
Antimicrobial Activity: Derivatives of 2-amino-1,3,4-oxadiazole have shown activity against a range of bacterial and fungal pathogens.[4] The presence of the 1,3,4-oxadiazole ring is a key pharmacophore for antimycobacterial activity.[4]
-
Anticonvulsant Activity: Certain 2-amino-1,3,4-oxadiazole derivatives have been investigated for their potential in managing seizures.[1]
II. Data Presentation
The following tables summarize the quantitative data for this compound and related derivatives to facilitate comparison.
Table 1: Anticancer Activity of Selected 2-Amino-1,3,4-oxadiazole Derivatives
| Compound ID/Description | Cancer Cell Line | Activity Metric | Value | Reference |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | Growth Percent (GP) | 15.43 | [2] |
| N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | Growth Percent (GP) | 6.82 | [5][6] |
| 2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole | Caco-2 | IC50 | 5.3 µM | [7] |
| (E)-3-{[5-(4-florophenyl)-1,3,4-oxadiazol-2-yl]methyl}-5-(3,4,5-trimethoxybenzylidene) thiazolidine-2,4-diones | A549, A375, MCF-7, HT-29 | IC50 | 0.81 to 11.9 µM | [7] |
| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl) indoline-2,3-dione | HT-29 and HepG2 | IC50 | 0.78 µM and 0.26 µM | [7] |
Note: Growth Percent (GP) values from NCI screening indicate growth relative to a no-drug control; lower values indicate higher activity.
Table 2: Antimicrobial Activity of a Related 1,3,4-Oxadiazole Derivative
| Compound ID/Description | Microbial Strain | Activity Metric | Value | Reference |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli and S. aureus | MIC | Stronger than some standard drugs | [4] |
III. Experimental Protocols
Detailed methodologies for the synthesis and key biological evaluations are provided below.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.[2]
Materials:
-
4-Fluorobenzaldehyde
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Methanol
-
Water
-
Oxidizing agent (e.g., I2, NaBrO3)
-
Appropriate solvent for cyclization (e.g., Ethanol, Acetic Acid)
Procedure:
-
Formation of Semicarbazone: a. Dissolve semicarbazide hydrochloride (1 equivalent) and sodium acetate (1 equivalent) in water. b. To this solution, add a solution of 4-fluorobenzaldehyde (1 equivalent) in methanol. A white precipitate of 4-fluorobenzaldehyde semicarbazone should form. c. Stir the mixture vigorously for 20-30 minutes at room temperature. d. Filter the precipitate, wash with cold water, and dry.
-
Oxidative Cyclization: a. Suspend the dried 4-fluorobenzaldehyde semicarbazone in a suitable solvent such as ethanol or glacial acetic acid. b. Add the oxidizing agent (e.g., iodine with a base, or sodium bromate in acetic acid) to the suspension. c. Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. After completion, cool the reaction mixture and pour it into ice-cold water. e. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) if an acidic solvent was used. f. Collect the precipitated solid by filtration, wash thoroughly with water, and dry. g. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Protocol 2: In Vitro Anticancer Activity Screening using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating: a. Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in the culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. b. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). c. Incubate the plates for 48-72 hours.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for another 2-4 hours at 37°C until a purple formazan precipitate is visible. c. Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. d. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration compared to the vehicle control. c. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
IV. Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Diagram 2: Experimental Workflow for Anticancer Evaluation
Caption: Workflow for evaluating in vitro anticancer activity.
Diagram 3: Potential Mechanism of Action - Enzyme Inhibition Pathway
Caption: Potential enzyme inhibition pathways for anticancer activity.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Purification and Analysis of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the analytical techniques for the purification and characterization of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Detailed protocols for common purification methods such as recrystallization and flash chromatography are presented. Furthermore, this document outlines analytical procedures for purity assessment and structural elucidation, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The provided methodologies and data will aid in obtaining a highly pure compound and confirming its chemical identity.
Introduction
The 1,3,4-oxadiazole scaffold is a prominent feature in many pharmacologically active compounds, exhibiting a wide range of biological activities.[1] The purity of any synthesized compound is crucial for accurate biological evaluation and to meet regulatory standards in drug development. This document details the necessary purification and analytical techniques to ensure the quality of this compound.
Purification Protocols
The crude, synthesized this compound may contain unreacted starting materials, byproducts, and other impurities. The following protocols describe standard methods for its purification.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. The selection of an appropriate solvent system is critical for successful recrystallization.
Protocol:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to the flask.[2]
-
Gently heat the mixture on a hot plate with stirring until the compound completely dissolves.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot-filter the solution to remove any insoluble impurities or activated charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Further cooling in an ice bath can enhance crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 60°C) for 12 hours.[3]
Flash Column Chromatography
For impurities that are not effectively removed by recrystallization, flash column chromatography is a more rigorous purification method.
Protocol:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude compound in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed compound onto the top of the packed column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).
-
Combine the fractions containing the pure compound.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
Analytical Techniques and Protocols
A combination of chromatographic and spectroscopic techniques should be employed to assess the purity and confirm the structure of the purified compound.
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method for monitoring reaction progress and assessing the purity of fractions from column chromatography.
Protocol:
-
Prepare a developing chamber with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane).
-
Spot a small amount of the dissolved compound onto a silica gel TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Remove the plate and visualize the spots under UV light (254 nm).
-
Calculate the Retention Factor (Rf) value for the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive technique for determining the purity of the final compound. A reverse-phase HPLC method is commonly used for 1,3,4-oxadiazole derivatives.[1][4]
Protocol:
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.
-
Column: A C18 column (e.g., Promosil, 5 µm, 4.6 x 250 mm) is suitable for this analysis.[1]
-
Mobile Phase: A gradient or isocratic mobile phase can be used. A typical mobile phase is a mixture of acetonitrile, methanol, and water with a small amount of acid (e.g., orthophosphoric acid or formic acid).[1][5] For example, a gradient of acetonitrile and water can be employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: The compound can be detected by UV absorbance at its lambda max, which for similar compounds is around 235 nm.[1]
-
Sample Preparation: Prepare a standard solution of the compound in the mobile phase at a known concentration (e.g., 10-100 µg/mL).[1]
-
Injection: Inject a small volume (e.g., 10-20 µL) of the sample solution into the HPLC system.
-
Data Analysis: Determine the retention time (RT) and the peak area to assess the purity of the compound.
Table 1: HPLC Method Parameters for Analysis of 1,3,4-Oxadiazole Derivatives
| Parameter | Recommended Conditions |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Methanol:0.1% Phosphoric Acid in Water (e.g., 90:5:5 v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 40°C[1] |
| Detection Wavelength | ~235 nm (or determined by UV scan)[1] |
| Injection Volume | 10-20 µL |
| Expected Retention Time | Dependent on exact conditions, but typically in the range of 3-10 minutes.[1] |
Spectroscopic Analysis
NMR spectroscopy is essential for the structural elucidation of the compound. Both ¹H and ¹³C NMR spectra should be acquired.
Protocol:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on an NMR spectrometer (e.g., 300 or 400 MHz).[3][6]
-
Analyze the chemical shifts (δ), coupling constants (J), and integration values to confirm the molecular structure.
Table 2: Expected NMR Spectral Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~7.2-8.0 | Multiplets | Aromatic protons of the fluorophenyl ring.[6] |
| ~7.0-7.5 | Broad singlet | Amine (-NH₂) protons.[7] | |
| ¹³C NMR | ~160-165 | Singlet | Carbon of the oxadiazole ring (C=N).[8] |
| ~155-160 | Singlet | Carbon of the oxadiazole ring attached to the amine.[8] | |
| ~115-135 | Multiple signals | Aromatic carbons of the fluorophenyl ring.[8] |
Note: The exact chemical shifts may vary depending on the solvent and spectrometer frequency.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Protocol:
-
Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[9]
-
Acquire the mass spectrum and identify the molecular ion peak ([M+H]⁺).
Table 3: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₈H₆FN₃O |
| Molecular Weight | 179.15 g/mol [10] |
| Expected [M+H]⁺ | 180.06 |
IR spectroscopy helps to identify the functional groups present in the molecule.
Protocol:
-
Prepare a sample of the compound, either as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.[3]
-
Identify the characteristic absorption bands for the functional groups.
Table 4: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3100-3300[6] |
| C=N stretch (oxadiazole) | 1520-1650[6] |
| C-O-C stretch (oxadiazole) | 1100-1200[6] |
| C-F stretch | 780-800[6] |
Experimental Workflow
The following diagram illustrates the overall workflow for the purification and analysis of this compound.
References
- 1. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 2. prepchem.com [prepchem.com]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. appretech.com [appretech.com]
Application of 5-Aryl-1,3,4-Oxadiazol-2-Amine Derivatives in Cancer Cell Lines: A Focus on N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Application Notes
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of kinases, enzymes, and growth factors, ultimately leading to apoptosis and cell cycle arrest in cancer cells.[1][2]
One notable derivative, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine , has demonstrated significant anticancer activity across a panel of human cancer cell lines as per the National Cancer Institute (NCI) screening protocol.[3][4] This compound has shown particular efficacy against melanoma, leukemia, breast, and colon cancer cell lines.[3] The cytotoxic effects of 1,3,4-oxadiazole derivatives are often attributed to the induction of apoptosis, potentially through the modulation of the Bcl-2 family of proteins and activation of caspases, and by causing cell cycle arrest at various phases.[5][6][7]
The data presented herein for N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine provides a strong rationale for investigating other analogs, including 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine, which may exhibit similar or enhanced anticancer activities. The protocols detailed below are standard methods for evaluating the cytotoxic and mechanistic properties of such compounds.
Quantitative Data Presentation
The anticancer activity of N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine was evaluated as part of the NCI-60 human tumor cell line screen. The data is presented as Growth Percent (GP). A GP value of 0 indicates cytostasis (no net cell growth), while a negative GP value indicates cell death.
Table 1: Anticancer Activity of N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine in Selected Cancer Cell Lines
| Cancer Type | Cell Line | Growth Percent (GP) |
| Melanoma | MDA-MB-435 | 15.43[3] |
| Leukemia | K-562 | 18.22[3] |
| Breast Cancer | T-47D | 34.27[3] |
| Colon Cancer | HCT-15 | 39.77[3] |
Data sourced from a single-dose (10⁻⁵ M) assay conducted by the National Cancer Institute.[4]
Another closely related analog, N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine , has also shown significant growth inhibition in various cancer cell lines.
Table 2: Anticancer Activity of N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine in Selected Cancer Cell Lines
| Cancer Type | Cell Line | Percent Growth Inhibition (PGI) |
| CNS Cancer | SNB-19 | 86.61[8][9] |
| Ovarian Cancer | OVCAR-8 | 85.26[8][9] |
| Lung Cancer | NCI-H460 | 75.99[8] |
PGI is calculated as 100 - GP. Data from a single-dose (10 µM) assay.[8][9]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are standard protocols that can be adapted for the evaluation of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.[10]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HT-29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (or analog) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in the complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on the cell cycle distribution.[5]
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate in PBS)
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using appropriate software.
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression of key proteins involved in the apoptotic pathway.[11][12][13]
Materials:
-
Cancer cell lines
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
Procedure:
-
Treat cells with the compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the anticancer properties of 1,3,4-oxadiazole derivatives.
References
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Derivatizing the 2-Amino Group of 1,3,4-Oxadiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 2-amino group on this heterocyclic core serves as a versatile handle for chemical modification, allowing for the synthesis of diverse compound libraries for drug discovery and development. This document provides detailed application notes and protocols for the key techniques used to derivatize this amino group.
Acylation of the 2-Amino Group
Acylation is a fundamental method to introduce a variety of substituents onto the 2-amino-1,3,4-oxadiazole core, leading to the formation of amide derivatives. These derivatives have shown significant potential as therapeutic agents.[3]
Application Notes:
Acylation reactions of 2-amino-1,3,4-oxadiazoles are typically achieved by reacting the starting material with acylating agents such as acid chlorides or anhydrides. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide generated during the reaction. The choice of solvent and base can influence the reaction rate and yield. Common solvents include dichloromethane, dimethylformamide (DMF), and pyridine, which can also act as the base.
Key Reactions and Yields:
| Starting 2-Amino-1,3,4-Oxadiazole | Acylating Agent | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | Methyl 4-(chlorocarbonyl)benzoate | Triethylamine | Methylene chloride | Room temperature, overnight | Methyl 4-((5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate | Not specified | [4] |
| 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine | 3-Nitrobenzoyl chloride | Triethylamine | Methylene chloride | Room temperature, overnight | N-(5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide | Not specified | [4] |
| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | Chloroacetyl chloride | Potassium carbonate | Dimethylformamide | Room temperature, 4h | N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-2-chloroacetamide | Not specified | [5] |
| 2-amino-1,3,4-oxadiazole | Various acid chlorides | Pyridine | Dry pyridine | Not specified | N-(1,3,4-oxadiazol-2-yl)amides | Not specified | [6] |
Experimental Protocol: General Procedure for Acylation with Acid Chlorides
-
Dissolve the starting 2-amino-1,3,4-oxadiazole derivative (1 equivalent) in a suitable solvent (e.g., methylene chloride or DMF).
-
Add a base (e.g., triethylamine or potassium carbonate, 1-1.2 equivalents).
-
Cool the mixture in an ice bath if the reaction is expected to be highly exothermic.
-
Add the acid chloride (1-1.1 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for the specified time (typically ranging from a few hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).[4][5]
-
Upon completion , quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired acylated derivative.[4]
Caption: Workflow for the acylation of 2-amino-1,3,4-oxadiazoles.
Schiff Base Formation
The reaction of the 2-amino group with various aldehydes leads to the formation of Schiff bases (imines). This derivatization is a straightforward and effective method to introduce a wide range of aromatic and heterocyclic substituents, which has been extensively explored for developing compounds with antimicrobial activities.[7][8]
Application Notes:
The synthesis of Schiff bases from 2-amino-1,3,4-oxadiazoles is typically a condensation reaction with an appropriate aldehyde. The reaction is often catalyzed by a few drops of a weak acid, such as glacial acetic acid, and is usually carried out under reflux in a suitable solvent like ethanol or benzene.[6][8] The removal of water formed during the reaction can drive the equilibrium towards the product.
Key Reactions and Yields:
| Starting 2-Amino-1,3,4-Oxadiazole | Aldehyde | Catalyst | Solvent | Reaction Conditions | Product Type | Yield (%) | Reference |
| 2-amino-5-aryl-1,3,4-oxadiazoles | Various aromatic aldehydes | Glacial acetic acid | Ethanol | Reflux | Schiff bases | Not specified | [7] |
| 1,2-Ethane-bis-[5-(4-oxyphenyl)-1,3,4-oxadiazole-2-amine] | Various aldehydes | Glacial acetic acid | Dry benzene | Reflux, 6h | Schiff bases | Not specified | [6] |
| 2-amino-5-(2-chlorophenyl)-1,3,4-oxadiazole | Various aromatic aldehydes | None specified | Absolute ethanol | Reflux, 6h | Schiff bases | Not specified | [8] |
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
Dissolve the 2-amino-1,3,4-oxadiazole derivative (1 equivalent) in a suitable solvent (e.g., absolute ethanol or dry benzene).[6][8]
-
Add the corresponding aldehyde (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for several hours (typically 6 hours), monitoring the reaction by TLC.[6][8]
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated solid product.
-
Wash the solid with a small amount of cold solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[6]
Caption: Workflow for the synthesis of Schiff bases from 2-amino-1,3,4-oxadiazoles.
Urea Synthesis
The reaction of 2-amino-1,3,4-oxadiazoles with isocyanates provides a straightforward route to urea derivatives. These compounds are of interest in medicinal chemistry due to their potential as enzyme inhibitors and receptor modulators.
Application Notes:
The synthesis of urea derivatives is typically achieved by reacting the 2-amino-1,3,4-oxadiazole with an appropriate isocyanate in a suitable solvent. The reaction generally proceeds smoothly under reflux conditions without the need for a catalyst.
Key Reaction and Yield:
| Starting 2-Amino-1,3,4-Oxadiazole | Isocyanate | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | 3-chlorophenyl isocyanate | Ethanol | Reflux, 6h | 1-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-3-(3-chlorophenyl)urea | Not specified | [5] |
Experimental Protocol: General Procedure for Urea Synthesis
-
Dissolve the 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine (1 equivalent) in ethanol.[5]
-
Add 3-chlorophenyl isocyanate (1 equivalent) to the solution.[5]
-
Reflux the reaction mixture for 6 hours.[5]
-
Cool the reaction mixture to room temperature.
-
Filter off the precipitated product.
-
Recrystallize the solid from ethanol to obtain the pure urea derivative.[5]
Coupling with Amino Acids
The 2-amino group can also be coupled with N-protected amino acids to form peptide-like structures. This derivatization is particularly relevant for developing compounds that can interact with biological targets such as enzymes.
Application Notes:
The coupling of 2-amino-1,3,4-oxadiazoles with N-protected amino acids typically requires a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous aprotic solvent.
Key Reaction and Yield:
| Starting 2-Amino-1,3,4-Oxadiazole | Amino Acid | Coupling Agent/Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | N-(tert-butoxycarbonyl)glycine | DCC/DMAP | Methylene chloride | 0°C to room temperature, overnight | tert-butyl ((5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)methylcarbamate | Not specified |[5] | | 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | N-(tert-butoxycarbonyl)phenylalanine | DCC/DMAP | Methylene chloride | 0°C to room temperature, overnight | tert-butyl (1-((5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate | Not specified |[5] |
Experimental Protocol: General Procedure for Amino Acid Coupling
-
Dissolve the 2-amino-1,3,4-oxadiazole derivative (1 equivalent) and the N-protected amino acid (1 equivalent) in an anhydrous solvent like methylene chloride.[5]
-
Add a catalytic amount of DMAP (0.1 equivalents).[5]
-
Cool the mixture to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) to the stirred reaction mixture.[5]
-
Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature and stir overnight.[5]
-
Filter off the precipitated dicyclohexylurea byproduct.
-
Wash the filtrate with methylene chloride.
-
Wash the organic solution sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for coupling 2-amino-1,3,4-oxadiazoles with N-protected amino acids.
Conclusion
The derivatization of the 2-amino group of 1,3,4-oxadiazoles is a cornerstone for the development of novel compounds in medicinal chemistry. The techniques of acylation, Schiff base formation, urea synthesis, and amino acid coupling provide a versatile toolkit for researchers to generate extensive libraries of compounds for biological screening. The protocols and data presented herein offer a practical guide for scientists engaged in the synthesis and exploration of this important class of heterocyclic compounds.
References
- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities [jstage.jst.go.jp]
- 8. asianpubs.org [asianpubs.org]
Application Notes and Protocols: 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. The specific compound, 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine, and its derivatives are of significant interest for their potential as enzyme inhibitors. While comprehensive data on the parent compound is limited, numerous studies on its N-substituted derivatives have demonstrated notable inhibitory effects against key enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-amylase. These enzymes are therapeutic targets for neurodegenerative diseases and diabetes, respectively.
This document provides a summary of the available enzyme inhibition data for derivatives of this compound and detailed protocols for the relevant enzyme inhibition assays.
Data Presentation: Enzyme Inhibition by Derivatives
Quantitative data on the inhibitory activity of N-substituted derivatives of this compound are summarized below. It is important to note that the inhibitory potency can be significantly influenced by the nature of the substituent on the 2-amino group.
| Enzyme Target | Derivative Structure | IC50 (µM) | Reference |
| Acetylcholinesterase (AChE) | N-dodecyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | Moderate Inhibition | [1] |
| Butyrylcholinesterase (BChE) | N-dodecyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | >53.1 | [1] |
| α-Amylase | (Z)-N-(5-((2-(4-fluorophenyl)ethylidene)amino)-1,3,4-oxadiazol-2-yl)acetamide | Not specified, but derivatives showed potent inhibition | [2] |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are based on established methods and can be adapted for screening this compound and its derivatives.
Protocol 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used for the determination of cholinesterase activity.[3][4]
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Butyrylcholinesterase (BChE) from equine or human serum
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
S-Butyrylthiocholine iodide (BTCI) - Substrate for BChE[5]
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)[5]
-
Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm[3][4]
2. Preparation of Solutions:
-
DTNB Solution: Dissolve DTNB in the buffer to a final concentration of 0.25 mM.[6][7]
-
Substrate Solutions (ATCI or BTCI): Prepare stock solutions in deionized water and dilute with buffer to the desired final concentration (e.g., 0.5 mM).
-
Enzyme Solutions (AChE or BChE): Prepare stock solutions in buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 15 minutes.
-
Test Compound Solutions: Prepare a stock solution of the test compound in DMSO and make serial dilutions in the buffer.
3. Assay Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the enzyme solution.[6][7]
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE or BTCI for BChE).[6][7]
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 15-20 minutes using a microplate reader.
4. Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_sample is the reaction rate in the presence of the test compound.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine for Preclinical Biological Evaluation
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the formulation of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine, a small molecule of interest for biological screening, particularly in oncology. Due to the predicted poor aqueous solubility characteristic of many heterocyclic compounds, appropriate formulation is critical for obtaining reliable and reproducible data in both in vitro and in vivo assays. This guide outlines strategies for solubilization and vehicle selection to facilitate preclinical testing.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is the foundation for developing a successful formulation strategy. The compound's structure suggests low aqueous solubility, a common challenge for many small molecule drug candidates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆FN₃O | - |
| Molecular Weight | 179.15 g/mol | - |
| Appearance | Off-white to white solid | - |
| LogP (Predicted) | 0.82 | - |
| Melting Point | 213-217 °C | - |
Table 2: Predicted and Recommended Initial Solubility Screening
| Solvent | Predicted Solubility | Recommended Starting Concentration for Screening |
| Dimethyl Sulfoxide (DMSO) | High | 10-50 mg/mL |
| Ethanol | Moderate | 1-10 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Very Low | <0.1 mg/mL |
Formulation Strategies for Biological Testing
The choice of formulation depends on the specific requirements of the biological assay, including the route of administration, required dose, and tolerance of the test system to excipients.
In Vitro Formulation
For in vitro assays, such as cell-based cytotoxicity or enzyme inhibition studies, the primary goal is to achieve a homogenous solution that is miscible with the aqueous culture medium without causing precipitation or cellular toxicity from the vehicle itself.
Primary Strategy: DMSO-Based Stock Solution
Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro screening.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh 1.79 mg of this compound.
-
Dissolution: Add 1.0 mL of high-purity, sterile DMSO to the compound.
-
Solubilization: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Workflow for In Vitro Formulation
Caption: Workflow for preparing a DMSO stock solution for in vitro assays.
In Vivo Formulation
For animal studies, the formulation must be biocompatible, non-toxic at the administered volume, and capable of delivering the desired dose. The choice of vehicle is critical and depends on the route of administration (e.g., oral, intravenous, intraperitoneal).
Recommended Strategy: Co-solvent/Surfactant System
A common approach for preclinical in vivo studies of poorly soluble compounds is the use of a co-solvent system, often in combination with a surfactant to improve stability and aid in solubilization.
Protocol 2: Preparation of an Oral Formulation (e.g., 5 mg/mL Suspension)
-
Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG400, and 50% sterile water.
-
Initial Solubilization: Dissolve 5 mg of this compound in 100 µL of DMSO.
-
Addition of Co-solvent: Add 400 µL of PEG400 to the DMSO solution and mix thoroughly.
-
Aqueous Phase Addition: Slowly add 500 µL of sterile water to the organic phase while continuously vortexing to form a homogenous suspension.
-
Administration: Administer the freshly prepared formulation to the animal via oral gavage.
Table 3: Common Excipients for In Vivo Formulation of Poorly Soluble Compounds
| Excipient | Function | Typical Concentration Range |
| DMSO | Solubilizing agent | 5-10% |
| Polyethylene Glycol 400 (PEG400) | Co-solvent | 30-60% |
| Tween 80 | Surfactant/Wetting agent | 1-5% |
| Carboxymethylcellulose (CMC) | Suspending agent | 0.5-1% |
| Saline | Aqueous vehicle | q.s. to 100% |
Experimental Protocols for Biological Evaluation
The anticancer activity of 1,3,4-oxadiazole derivatives has been widely reported. A standard initial assay to evaluate the cytotoxic potential of this compound is the MTT assay.
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 10 mM stock solution of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound. Include vehicle control (medium with 0.5% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Workflow for MTT Assay
Caption: Experimental workflow for the MTT cytotoxicity assay.
Putative Signaling Pathways
Several 1,3,4-oxadiazole derivatives have demonstrated anticancer activity through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Based on the literature for structurally related compounds, two probable signaling pathways for this compound are the VEGFR-2 and PI3K/Akt pathways.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Inhibition of this receptor can block the formation of new blood vessels that supply tumors with nutrients and oxygen.
Caption: Putative inhibition of the VEGFR-2 signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation. Its dysregulation is a common feature in many cancers.
Caption: Putative inhibition of the PI3K/Akt signaling pathway.
Conclusion
The successful biological evaluation of this compound hinges on the use of appropriate formulation strategies to overcome its likely poor aqueous solubility. The protocols and information provided in this document offer a systematic approach to formulating this compound for both in vitro and in vivo preclinical studies. It is recommended to perform initial solubility and vehicle tolerance studies to optimize the formulation for specific experimental needs. The putative mechanisms of action through inhibition of VEGFR-2 and PI3K/Akt signaling pathways provide a strong rationale for its investigation as a potential anticancer agent.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
Question 1: Why is the yield of my this compound unexpectedly low?
Answer:
Low yields in this synthesis can arise from several factors.[1] A primary reason is often inefficient cyclodehydration of the intermediate, 1-(4-fluorobenzoyl)semicarbazide.[1] Harsh reaction conditions, such as excessively high temperatures or strongly acidic/basic media, can also lead to the decomposition of starting materials, intermediates, or the final product.[1]
To improve the yield, consider the following:
-
Choice of Cyclizing Agent: The selection of the cyclizing/oxidizing agent is critical. Different agents can significantly impact the yield. Commonly used agents include iodine, potassium iodate, and tosyl chloride.[2][3][4]
-
Reaction Conditions: Optimize the reaction temperature and time. Prolonged reaction times at high temperatures can lead to degradation.
-
Purity of Starting Materials: Ensure the 4-fluorobenzohydrazide and semicarbazide hydrochloride are pure. Impurities can interfere with the reaction.
-
Moisture Control: The presence of excessive water can sometimes hinder the cyclization process, depending on the chosen reagent. Ensure reactions are carried out in appropriate solvents and under suitable atmospheric conditions.
Question 2: I have identified a sulfur-containing impurity in my final product. What is it and how can I avoid it?
Answer:
If you started your synthesis from a thiosemicarbazide precursor (i.e., 1-(4-fluorobenzoyl)thiosemicarbazide), the sulfur-containing impurity is likely the corresponding 1,3,4-thiadiazole.[1] This occurs when the cyclization proceeds with the elimination of water instead of hydrogen sulfide.
To prevent the formation of the thiadiazole by-product:
-
Use a Semicarbazide Route: The most straightforward way to avoid this impurity is to use semicarbazide hydrochloride instead of thiosemicarbazide as the starting material.
-
Employ a Desulfurizing Cyclization Agent: If using a thiosemicarbazide intermediate, agents like lead oxide (PbO) or mercury oxide (HgO) can be used to promote the desired cyclization to the oxadiazole by acting as sulfur scavengers.[5][6] However, these reagents are toxic and require careful handling and disposal.
-
Oxidative Cyclization: The use of oxidizing agents like iodine or potassium iodate with the thiosemicarbazide precursor can also favor the formation of the oxadiazole.[3][7]
Question 3: The purification of my product is challenging. What are the recommended methods?
Answer:
Purification of this compound can typically be achieved through standard techniques.
-
Recrystallization: This is a common and effective method for purifying solid oxadiazole derivatives.[1] Suitable solvents for recrystallization include ethanol, methanol, or mixtures of ethanol and water.
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel is a widely used alternative.[1] A mobile phase consisting of a mixture of ethyl acetate and hexane is often effective. The polarity of the eluent system should be optimized based on TLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method involves a two-step process. The first step is the reaction of 4-fluorobenzohydrazide with semicarbazide hydrochloride to form 1-(4-fluorobenzoyl)semicarbazide. The second step is the cyclization of this intermediate to the final product, often mediated by an oxidizing or dehydrating agent.
Q2: Can I use a one-pot synthesis method?
A2: Yes, one-pot procedures have been reported for the synthesis of 2-amino-substituted 1,3,4-oxadiazoles. These methods typically involve the condensation of an aldehyde (in this case, 4-fluorobenzaldehyde) with semicarbazide, followed by an in-situ iodine-mediated oxidative cyclization.[2][3] This approach can be faster and more efficient by avoiding the isolation of the intermediate.
Q3: What are some of the key safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specifically:
- Handle all chemicals, especially toxic reagents like lead oxide or mercury oxide, in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Some reagents, like tosyl chloride, are corrosive and should be handled with care.
- Be cautious when heating flammable organic solvents.
Data Presentation
Table 1: Comparison of Cyclization/Oxidizing Agents and Reported Yields for 2-Amino-5-Aryl-1,3,4-Oxadiazoles
| Starting Material | Cyclization/Oxidizing Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1-Aroylthiosemicarbazide | Lead Oxide (PbO) | Dimethylformamide | Reflux, 1.25 hours | ~62% | [5] |
| 1-Aroylthiosemicarbazide | 1,3-Dibromo-5,5-dimethylhydantoin | Not specified | Not specified | Good yields | [2][7] |
| Semicarbazone | Iodine (I₂) / K₂CO₃ | 1,4-Dioxane | Not specified | Moderate to Good | [2][8] |
| 1-Acylthiosemicarbazide | Potassium Iodate (KIO₃) | Water | 60 °C, 2 hours | Moderate to Excellent | [3] |
| Thiosemicarbazide | Tosyl Chloride / Pyridine | Not specified | Not specified | Good yields | [4] |
Experimental Protocols
Protocol 1: Two-Step Synthesis via a Semicarbazide Intermediate
Step 1: Synthesis of 1-(4-Fluorobenzoyl)semicarbazide
-
Dissolve 4-fluorobenzohydrazide (1 equivalent) in a suitable solvent such as ethanol.
-
Add an equimolar amount of semicarbazide hydrochloride.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product can be collected by filtration, washed with cold ethanol, and dried.
Step 2: Cyclization to this compound
Method A: Iodine-Mediated Cyclization[2][8]
-
Suspend 1-(4-fluorobenzoyl)semicarbazide (1 equivalent) in a solvent like 1,4-dioxane.
-
Add potassium carbonate (K₂CO₃) (2 equivalents) and iodine (I₂) (1.1 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Method B: Using Tosyl Chloride[4]
-
Dissolve 1-(4-fluorobenzoyl)thiosemicarbazide (if starting from the thio-analog) (1 equivalent) in pyridine.
-
Add tosyl chloride (1.1 equivalents) portion-wise while keeping the temperature controlled (e.g., in an ice bath).
-
Stir the reaction at room temperature for 8-12 hours.
-
Pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 5. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]
- 6. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, offering potential causes and solutions.
Issue 1: Low Yield of the Desired 2,5-Disubstituted 1,3,4-Oxadiazole
Q: My reaction is resulting in a low yield of the target oxadiazole. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can stem from several factors. The most common issues include incomplete reaction, decomposition of starting materials or products under harsh conditions, and inefficient cyclodehydration.
Potential Causes and Solutions:
-
Inefficient Cyclodehydration: The choice of cyclodehydrating agent is critical. Strong agents like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or thionyl chloride (SOCl₂) are commonly used, but their effectiveness can be substrate-dependent.[1][2] If one agent gives a low yield, consider trying an alternative. Modern methods also employ coupling agents like HATU or Burgess reagent which can give good to excellent yields (70-93%).[3]
-
Harsh Reaction Conditions: High temperatures or strongly acidic/basic media can lead to the decomposition of starting materials, intermediates, or the final oxadiazole product.[1]
-
Sub-optimal Reagents: The purity of starting materials (acylhydrazides, carboxylic acids, etc.) is crucial. Additionally, some modern protocols offer high efficiency, such as the use of TCCA (trichloroisocyanuric acid) which facilitates oxidative cyclodehydration at room temperature with high yields (80-94%).[3]
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. (See Issue 2 for more details).
Comparison of Common Dehydrating Agents:
| Dehydrating Agent | Typical Yield Range | Notes |
| Phosphorus Oxychloride (POCl₃) | Moderate to High | Widely used, but can require harsh conditions.[2] |
| Polyphosphoric Acid (PPA) | Moderate to High | Effective but can be difficult to work with.[1][3] |
| Thionyl Chloride (SOCl₂) | Moderate to High | Common, but can lead to chlorinated by-products.[1] |
| HATU/Burgess Reagent | 70-93% | Milder conditions, good to excellent yields.[3] |
| TCCA | 80-94% | Mild, room temperature conditions, short reaction times.[3] |
Troubleshooting Workflow for Low Yields
Caption: A workflow diagram for troubleshooting low yields in 2,5-disubstituted 1,3,4-oxadiazole synthesis.
Issue 2: Formation of By-products
Q: I am observing significant by-products in my reaction mixture. How can I identify and minimize them?
A: By-product formation is a common challenge, often arising from the choice of reagents or reaction pathways.
Common By-products and Their Causes:
-
1,3,4-Thiadiazole Isomers: If your synthesis involves thiosemicarbazide intermediates or sulfur-containing cyclizing agents (like Lawesson's reagent or P₄S₁₀), you may form the corresponding 1,3,4-thiadiazole.[1] This is due to competitive cyclization leading to the thermodynamically stable thiadiazole ring.[1][3]
-
Solution: To favor the oxadiazole, use a non-sulfur-containing cyclizing agent. For the cyclization of diacylhydrazines, reagents like POCl₃ or PPA are preferred.[1]
-
-
Cleavage Products: Intermediates in oxadiazole synthesis can be susceptible to hydrolysis or thermal decomposition, leading to cleavage products.[1]
-
Unreacted Starting Materials: Incomplete conversion will leave starting materials in the final mixture, complicating purification.
-
Solution: Increase reaction time, temperature (cautiously), or consider a more efficient dehydrating agent as outlined in Issue 1. Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.
-
Logical Flow for By-product Mitigation
Caption: A decision tree for identifying and mitigating by-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles?
A: The most prevalent methods involve the cyclization of intermediates derived from acylhydrazides (also known as carbohydrazides).[2][6] Common approaches include the reaction of an acylhydrazide with a carboxylic acid, acid chloride, or an aldehyde followed by oxidative cyclization.[3][7]
Q2: Which cyclodehydrating agents are most effective for this synthesis, and what are their pros and cons?
A: The choice of agent depends on the specific substrates and desired reaction conditions.
-
Traditional Agents (POCl₃, PPA, H₂SO₄): These are potent and widely used.[2] However, they often require harsh conditions (high temperatures, strong acidity) which can be incompatible with sensitive functional groups and may lead to by-products.[1][2]
-
Modern Coupling Reagents (HATU, EDC, CDI): These reagents allow for milder reaction conditions and often provide high yields.[3][7] They are particularly useful for substrates that are sensitive to heat or strong acids.
-
Oxidizing Agents (Iodine, TCCA, DBDMH): In methods involving the oxidative cyclization of acylhydrazones or thiosemicarbazides, reagents like iodine, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), or trichloroisocyanuric acid (TCCA) are effective and can offer high yields under mild conditions.[3][4][7]
Q3: Are there any "green" or environmentally friendly methods for synthesizing these compounds?
A: Yes, green chemistry approaches are gaining traction. These methods focus on milder conditions, safer reagents, and reduced waste. Examples include:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption.[4][5]
-
Catalytic methods: Using catalysts like Cu(OTf)₂ can enable reactions in open air, which is exceptionally practical.[8]
-
Mild Oxidizing Agents: The use of TCCA allows for reactions at room temperature, offering an environmentally friendly alternative to traditional harsh dehydrating agents.[3]
Q4: How can I confirm the successful synthesis and structure of my 2,5-disubstituted 1,3,4-oxadiazole?
A: Standard analytical techniques are used for characterization. Confirmation of the product structure is typically achieved through a combination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[2][3]
Q5: What are some common side reactions to be aware of during the synthesis?
A: Besides the formation of thiadiazoles when using sulfur reagents, a major limitation can be competing cyclization pathways.[3] For instance, when starting from acylthiosemicarbazides, the formation of 2-amino-1,3,4-thiadiazoles can compete with the desired oxadiazole synthesis, complicating product isolation.[3]
Key Experimental Protocols
Protocol 1: Synthesis via Dehydrative Cyclization of a Diacylhydrazine using POCl₃
This is a traditional and widely used method for preparing 2,5-disubstituted 1,3,4-oxadiazoles.[2][6]
Methodology:
-
Preparation of the Diacylhydrazine Intermediate: React an acylhydrazide with an aroyl chloride (e.g., 4-chlorobenzoyl chloride or 4-nitro benzoyl chloride) to afford the N,N'-diacylhydrazine intermediate.[2]
-
Cyclization: Reflux the diacylhydrazine intermediate in excess phosphorus oxychloride (POCl₃) for a specified time (e.g., 1-5 hours), monitoring the reaction by TLC.[2][6]
-
Work-up: After completion, carefully pour the reaction mixture onto crushed ice with stirring.[2]
-
Isolation: The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified, typically by recrystallization from a suitable solvent like ethanol.[2]
General Workflow for Synthesis
Caption: A general experimental workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Protocol 2: One-Pot Synthesis from a Carboxylic Acid and N-isocyaniminotriphenylphosphorane (NIITP)
This modern protocol allows for the streamlined synthesis and subsequent functionalization of 1,3,4-oxadiazoles.[9][10]
Methodology:
-
Oxadiazole Formation: To a dry Schlenk tube under nitrogen, add the carboxylic acid (1.0 equiv) and NIITP (1.1 equiv).[10] Add anhydrous solvent (e.g., MeCN) and stir the reaction at an elevated temperature (e.g., 80 °C) for approximately 3 hours to form the monosubstituted 1,3,4-oxadiazole.[9]
-
In-situ C-H Arylation: To the same reaction vessel, add an aryl iodide (2.5 equiv), a copper(I) catalyst (e.g., CuI, 20 mol%), a ligand (e.g., 1,10-phenanthroline, 40 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv).[9]
-
Heating: Seal the tube and heat in a preheated oil bath (e.g., 110 °C) for 18 hours.[9][10]
-
Work-up and Purification: Cool the reaction to room temperature, filter through a silica plug, and concentrate the filtrate. Purify the crude product by flash column chromatography to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. jchemrev.com [jchemrev.com]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for Oxadiazole Synthesis
Welcome to the technical support center for oxadiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing reaction conditions, troubleshooting common experimental issues, and ensuring the efficient synthesis of 1,2,4- and 1,3,4-oxadiazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during oxadiazole synthesis in a question-and-answer format, offering targeted solutions to specific problems.
Issue 1: Low or No Yield of the Desired Oxadiazole
Q1: My reaction yield for 3,5-disubstituted 1,2,4-oxadiazole synthesis is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in 1,2,4-oxadiazole synthesis can often be attributed to two key steps: inefficient acylation of the amidoxime or incomplete cyclodehydration of the O-acylamidoxime intermediate.[1]
-
Poor Acylation of the Amidoxime: The initial reaction between the amidoxime and the carboxylic acid (or its activated form) is critical.
-
Troubleshooting:
-
Coupling Agent Activity: Ensure your coupling agent (e.g., EDC, CDI) is fresh. Consider switching to a more effective agent like carbonyldiimidazole (CDI), which has shown success in a NaOH/DMSO medium.[1]
-
Pre-activation: Activate the carboxylic acid with the coupling agent before adding the amidoxime.[1]
-
Starting Material Purity: Verify the purity of your amidoxime and carboxylic acid, as impurities can interfere with the reaction.[1]
-
-
-
Inefficient Cyclodehydration: The conversion of the O-acylamidoxime intermediate to the final oxadiazole is often the rate-limiting step.[1]
-
Troubleshooting:
-
Thermal Conditions: Heating is typically necessary for this step. Optimize the temperature to balance the reaction rate with potential side product formation.[1]
-
Microwave Irradiation: This technique can significantly shorten reaction times and improve yields, especially for less reactive substrates.[1][2]
-
Base-Mediated Cyclization: Strong bases can promote the cyclization of O-acylamidoximes, even at room temperature.[1] Inorganic bases like NaOH or KOH in DMSO have proven effective.[1]
-
-
Q2: I am experiencing low yields in my 1,3,4-oxadiazole synthesis from acylhydrazones. What are the common pitfalls?
A2: Low yields in 1,3,4-oxadiazole synthesis from acylhydrazones can arise from several factors:
-
Inefficient Oxidative Cyclization: The choice of oxidizing agent is crucial for the cyclization of N-acylhydrazones.
-
Troubleshooting:
-
Oxidant Selection: Common oxidants include iodine, chloramine-T, and potassium permanganate. The optimal choice depends on the substrate. Iodine in the presence of a base like potassium carbonate is a widely used and effective system.[3]
-
Reaction Conditions: Ensure the reaction conditions are suitable for the chosen oxidant. For instance, iodine-mediated cyclization is often performed at reflux in a solvent like ethanol.[4]
-
-
-
Side Product Formation: The formation of byproducts can significantly reduce the yield of the desired 1,3,4-oxadiazole.
Issue 2: Formation of Side Products
Q3: My 1,2,4-oxadiazole synthesis is producing unexpected side products. What are they and how can I prevent their formation?
A3: Several side reactions can occur during 1,2,4-oxadiazole synthesis:
-
Cleavage of the O-Acyl Amidoxime: This is a common side reaction, particularly in aqueous or protic media, or under prolonged heating.[6]
-
Prevention: Minimize reaction time and temperature during the cyclodehydration step. If using a base, ensure anhydrous conditions.[6]
-
-
Boulton-Katritzky Rearrangement: 3,5-disubstituted 1,2,4-oxadiazoles with a saturated side chain can undergo thermal or acid/moisture-catalyzed rearrangement to other heterocycles.[6]
-
Prevention: Use neutral, anhydrous conditions for your workup and purification, and store the compound in a dry environment.[6]
-
-
Nitrile Oxide Dimerization: When synthesizing 1,2,4-oxadiazoles via 1,3-dipolar cycloaddition, the nitrile oxide intermediate can dimerize to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[6]
-
Prevention: Use the nitrile as the solvent or in a large excess to favor the desired cycloaddition.[6]
-
Issue 3: Purification Challenges
Q4: My crude oxadiazole product is an oil or a sticky gum, making it difficult to purify. What should I do?
A4: An oily or gummy product often indicates the presence of impurities or residual solvent.
-
Troubleshooting:
-
Trituration: Stir the crude product with a solvent in which the desired product is insoluble or sparingly soluble, while the impurities are soluble. Good starting solvents include hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes.[7]
-
Solvent Evaporation with a Co-solvent: To remove high-boiling solvents like DMF or DMSO, dissolve the oily product in a volatile solvent like dichloromethane (DCM) or ethyl acetate, add a non-polar co-solvent like toluene, and evaporate under reduced pressure. Toluene can form an azeotrope with high-boiling solvents, aiding their removal.[7]
-
Short Silica Gel Plug: A quick filtration through a short plug of silica gel can remove highly polar impurities.[7]
-
Q5: How can I effectively purify my oxadiazole product by column chromatography or recrystallization?
A5:
-
Column Chromatography:
-
Solvent System: For many oxadiazoles, a gradient of ethyl acetate in hexanes is a good starting point. For more polar compounds, DCM/methanol or ethyl acetate/methanol systems can be effective.[7]
-
Additives: Adding a small amount of triethylamine (0.1-1%) can reduce tailing for basic compounds, while a small amount of acetic or formic acid can help with acidic compounds.[7]
-
Stationary Phase: If your compound is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina. For highly polar derivatives, reverse-phase silica (C18) may provide better separation.[7]
-
-
Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test small amounts of your product in different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, or mixtures) to find a suitable one.[7]
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[7]
-
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from various studies on oxadiazole synthesis, providing a clear comparison of different reaction conditions and their outcomes.
Table 1: Optimization of 1,3,4-Oxadiazole Synthesis from Benzo Hydrazide and Dithioester [4]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | Ethanol | RT | 24 | No Reaction |
| 2 | K₂CO₃ | Ethanol | RT | 12 | 25 |
| 3 | K₂CO₃ | Ethanol | Reflux | 8 | 96 |
| 4 | Na₂CO₃ | Ethanol | Reflux | 8 | 85 |
| 5 | Cs₂CO₃ | Ethanol | Reflux | 8 | 92 |
Table 2: Microwave-Assisted Synthesis of 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazoles [2]
| Compound | Ar | Time (min) | Yield (%) |
| 2a | 4-Chlorophenyl | 3.5 | 82 |
| 2b | 4-Nitrophenyl | 4.0 | 85 |
| 2c | 4-Methoxyphenyl | 3.0 | 78 |
| 2d | Phenyl | 3.5 | 75 |
Experimental Protocols
This section provides detailed methodologies for key oxadiazole synthesis experiments.
Protocol 1: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Dithioesters [4]
-
A mixture of benzohydrazide (1 mmol) and dithioester derivative (2 mmol) is stirred in ethanol (3 mL).
-
Molecular iodine (2 mmol) and K₂CO₃ (2 mmol) are added to the mixture.
-
The reaction is refluxed for 8 hours.
-
After completion, the contents are poured into a 10% aqueous solution of sodium thiosulphate (30 mL) and extracted with ethyl acetate (30 mL).
-
The ethyl acetate layer is separated, dried over anhydrous sodium sulphate, and the solvent is removed under reduced pressure to afford the crude product.
-
The crude product is purified by column chromatography over silica gel using ethyl acetate in hexane as the eluent.
Protocol 2: Microwave-Assisted Synthesis of 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazoles [2]
-
A mixture of isoniazid (0.01 mol, 1.37 g), the appropriate aromatic aldehyde (0.01 mol), and DMF (5 drops) is subjected to microwave irradiation at 300 W at 30-second intervals for 3 minutes.
-
The reaction mixture is cooled and treated with ice-cold water.
-
The resulting solid product is filtered, washed with water, and recrystallized from ethanol.
-
To a solution of the resulting acylhydrazone (0.01 mol) in ethanol (15 mL), chloramine-T (0.01 mol) is added.
-
The reaction mixture is exposed to microwave irradiation at 300 W at 30-second intervals for 4 minutes.
-
The reaction mixture is cooled, and the resulting solid is filtered, washed, and recrystallized.
Protocol 3: One-Pot Synthesis-Arylation of 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [8][9]
-
To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equiv) and N-isocyaniminotriphenylphosphorane (NIITP) (66.5 mg, 0.22 mmol, 1.1 equiv).
-
Evacuate and backfill the Schlenk tube with nitrogen (repeat four times).
-
Add anhydrous 1,4-dioxane (0.50 mL, 0.40 M).
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 3 hours.
-
After the initial 1,3,4-oxadiazole formation, proceed with the C-H arylation by adding the appropriate arylating agent and catalyst system.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and troubleshooting logic using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine.
Troubleshooting Guides
This section addresses common purification issues in a question-and-answer format, offering detailed solutions and experimental protocols.
Question 1: My purified this compound shows persistent impurities after synthesis. What are the likely side products and how can I remove them?
Answer:
Common impurities in the synthesis of 5-aryl-1,3,4-oxadiazol-2-amines can include unreacted starting materials, such as 4-fluorobenzohydrazide or semicarbazide, and byproducts from the cyclization reaction. The synthesis of 2-acylamino-1,3,4-oxadiazoles, a related class of compounds, can sometimes lead to undesirable byproducts.[1] Depending on the synthetic route, side products from desulfurization reagents, if used, can also be present.[2]
Recommended Purification Strategies:
-
Recrystallization: This is often the most effective method for removing minor impurities.
-
Column Chromatography: For mixtures with multiple or closely related impurities, silica gel column chromatography is recommended.
-
Acid-Base Extraction: As a polar heterocyclic amine, an acid-base extraction can be employed to separate it from non-basic impurities.[3]
Question 2: I am struggling to achieve a good yield and purity with recrystallization. What solvents are recommended for this compound?
Answer:
The choice of solvent is critical for successful recrystallization. For polar heterocyclic compounds like 2-amino-1,3,4-oxadiazole derivatives, polar protic solvents are often a good starting point.
Recommended Solvents and Protocol:
-
Ethanol or Methanol: These are commonly used for recrystallizing 1,3,4-oxadiazole derivatives.[4][5]
-
Acetonitrile: Can be effective, especially for compounds with longer alkyl chains.
-
Ethanol/Water or Methanol/Water mixtures: A solvent/anti-solvent system can be effective if the compound is highly soluble in the pure alcohol.
Experimental Protocol: Recrystallization from Ethanol
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Troubleshooting Recrystallization:
| Issue | Possible Cause | Suggested Solution |
| No crystals form upon cooling | Compound is too soluble in the chosen solvent. | Add a co-solvent in which the compound is less soluble (e.g., water) dropwise until turbidity persists. Reheat to dissolve and then cool slowly. |
| Oily precipitate forms | The compound is precipitating out of solution too quickly or the solvent is not ideal. | Reheat the solution to dissolve the oil. Add more solvent and allow it to cool more slowly. Try a different solvent system. |
| Low recovery of purified product | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Reduce the initial volume of hot solvent used. Ensure the washing step is done with a minimal amount of ice-cold solvent. |
Question 3: My compound streaks on the TLC plate and gives poor separation during column chromatography. How can I improve the chromatographic purification?
Answer:
Streaking and poor separation of polar amines on silica gel are common problems due to strong interactions with the acidic silica surface. This can be addressed by modifying the mobile phase or using an alternative stationary phase.
Strategies for Improved Column Chromatography:
-
Addition of a Basic Modifier: Adding a small amount of a basic modifier to the eluent can significantly improve peak shape and reduce tailing.
-
Recommended Modifiers: Triethylamine (TEA) or ammonia solution (a few drops in the mobile phase).
-
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): Can be a good alternative to silica gel for basic compounds.
-
Reversed-Phase Chromatography (C18): If the compound has sufficient hydrophobic character, reversed-phase chromatography can be effective.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for polar compounds that show little retention in reversed-phase chromatography.[3] It uses a polar stationary phase with a high concentration of an organic solvent in the mobile phase.[3]
-
Experimental Protocol: Silica Gel Column Chromatography with a Basic Modifier
-
Slurry Pack the Column: Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the column.
-
Elution: Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Add 0.1-1% triethylamine to the mobile phase mixture.
-
Fraction Collection: Collect fractions and monitor by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and will be removed during this step.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between the product and impurities. The spots can be visualized under UV light.
Q3: My compound seems to be degrading during purification. What could be the cause?
A3: Some 1,3,4-oxadiazole derivatives can be thermally unstable.[7] If you are using high temperatures for an extended period during recrystallization or solvent removal, this could lead to decomposition. Additionally, the acidic nature of standard silica gel can cause degradation of sensitive compounds.[3]
Troubleshooting Degradation:
-
Avoid prolonged heating. Use a rotary evaporator at a moderate temperature to remove solvents.
-
If silica gel is suspected to be the issue, consider using neutral or basic alumina for column chromatography, or use a reversed-phase column.[3]
Q4: What are the potential safety hazards associated with this compound and its purification?
A4: While specific toxicity data for this compound is not provided, it is good practice to handle all research chemicals with care. A related compound, 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol, is listed with hazard statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] Therefore, it is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
Visualized Workflows and Logic
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification problems.
References
- 1. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. 2-Amino-5-phenyl-1,3,4-oxadiazole 97 1612-76-6 [sigmaaldrich.com]
- 7. asianpubs.org [asianpubs.org]
- 8. 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol | C8H7N3OS | CID 716470 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Oxadiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the poor solubility of oxadiazole derivatives during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why did my oxadiazole derivative precipitate when I diluted it from a DMSO stock into my aqueous assay buffer?
A1: This is a common phenomenon known as "solvent shock." Oxadiazole derivatives, especially those with aryl substituents, are often highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but have low aqueous solubility.[1][2] When a concentrated DMSO stock solution is rapidly diluted into a water-based buffer, the dramatic change in solvent polarity causes the compound's solubility limit to be exceeded, leading to precipitation.[2][3]
Q2: My DMSO stock solution is clear. Why does it still precipitate in the final assay?
A2: A clear stock solution in 100% DMSO does not guarantee solubility in the final aqueous assay buffer.[2] The kinetic solubility, which is relevant in the short term during an assay, can be much lower in the aqueous environment. Factors like temperature shifts, pH of the medium, and interactions with media components can all contribute to precipitation even if the stock solution is clear.[3]
Q3: What is the maximum recommended final concentration of DMSO for cell-based assays?
A3: To avoid solvent-induced toxicity or off-target effects, the final concentration of DMSO in cell-based assays should generally be kept below 0.5%.[4] A widely accepted industry standard is between 0.5% and 1%.[2] It is crucial to maintain a consistent final DMSO concentration across all experimental wells, including vehicle controls.[2]
Q4: Can the specific isomer of the oxadiazole ring affect its solubility?
A4: Yes, the isomeric form of the oxadiazole ring significantly influences its physicochemical properties. Studies have shown that 1,3,4-oxadiazole isomers are generally more soluble and less lipophilic compared to their 1,2,4-oxadiazole counterparts.[5][6] This difference can be leveraged when designing new compounds to improve their solubility profiles.[5]
Q5: Is it acceptable to use a solution that has a visible precipitate?
A5: No, using a solution with a visible precipitate is not recommended. The presence of solid particles means the actual concentration of the dissolved compound is unknown and lower than intended. This will lead to inaccurate and unreliable experimental results, such as underestimated potency.[3][7]
Q6: How can I improve the solubility of my oxadiazole derivative in an assay?
A6: Several strategies can be employed, including using co-solvents, adjusting the pH, or utilizing solubilizing excipients like surfactants and cyclodextrins.[7][8] The optimal method depends on the specific properties of your compound and the constraints of your assay. For example, pH modification is effective for ionizable compounds.[8]
Troubleshooting Guide: Compound Precipitation
This guide provides a systematic approach to identifying and resolving precipitation issues encountered during experiments.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Immediate cloudiness or turbidity upon dilution of the DMSO stock into aqueous buffer. | Exceeding Solubility Limit: The final compound concentration is higher than its kinetic solubility in the assay buffer.[3] | - Reduce Concentration: Decrease the final concentration of the compound in the assay.[3]- Serial Dilution: Perform serial dilutions in the assay buffer instead of a single large dilution step.[3] |
| Solvent Shock: The rapid change in solvent polarity from DMSO to aqueous buffer causes the compound to crash out of solution.[2][3] | - Slow Addition: Add the DMSO stock to the assay buffer dropwise while gently vortexing or stirring.[3]- Pre-warm Media: For cell-based assays, pre-warm the culture media to 37°C before adding the compound.[3] | |
| Precipitation Over Time The solution is initially clear but becomes cloudy or forms a precipitate during incubation. | Temperature Shift: Moving the assay plate from room temperature to a 37°C incubator can decrease the solubility of some compounds.[3] | - Pre-incubation Check: Ensure the compound is soluble at the final assay temperature before starting the experiment.- Stable Temperature: Maintain a stable temperature throughout the assay preparation and incubation.[3] |
| pH Shift: In cell culture, metabolic activity or the CO2 environment can alter the pH of the medium, affecting the solubility of pH-sensitive compounds.[3] | - Buffer Check: Ensure the medium is adequately buffered for the incubator's CO2 concentration.- pH Solubility Profile: Test the compound's solubility at different pH values to determine its sensitivity.[3] | |
| Interaction with Media Components: The compound may interact with salts, proteins, or other components in complex media, leading to precipitation.[3] | - Simplify Buffer: Test solubility in a simpler buffer (e.g., PBS) to see if media components are the cause.[3]- Serum Effects: If using serum, test solubility with and without it. Some compounds bind to serum proteins, which can either increase or decrease solubility. | |
| Precipitation After Freeze-Thaw The DMSO stock solution shows precipitate after being frozen and thawed. | Poor Solubility at Low Temperatures: The compound has limited solubility in the stock solvent at -20°C or -80°C.[3] | - Warm and Vortex: Before use, gently warm the stock solution to room temperature and vortex thoroughly to redissolve any precipitate.[3]- Aliquot: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3] |
| Water Absorption by DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which reduces the solubility of highly lipophilic compounds.[3] | - Use Anhydrous DMSO: Prepare stock solutions using high-quality, anhydrous DMSO.[3]- Proper Storage: Store stock solutions in tightly sealed vials to minimize moisture absorption.[3] |
Solubility Enhancement Strategies & Data
When dealing with poorly soluble oxadiazole derivatives, several formulation strategies can be employed. The choice of strategy depends on the compound's physicochemical properties.
Quantitative Data Summary
The solubility of oxadiazole derivatives can be significantly influenced by the choice of solubilization agent. The table below presents hypothetical solubility data for an "Oxadiazole Derivative XYZ" to illustrate the potential improvements.
| Condition | Solvent/Vehicle | Max Soluble Concentration (µM) | Fold Increase (vs. Buffer) |
| Control | Assay Buffer (PBS, pH 7.4) | 1.5 | 1.0 |
| Co-solvent | Assay Buffer + 5% PEG400 | 12.0 | 8.0 |
| Co-solvent | Assay Buffer + 5% Solutol HS-15 | 45.0 | 30.0 |
| Surfactant | Assay Buffer + 1% Tween 80 | 78.0 | 52.0 |
| Cyclodextrin | Assay Buffer + 10 mM HP-β-CD | 150.0 | 100.0 |
Note: This data is for illustrative purposes to demonstrate the relative efficacy of different solubilization methods.
Additionally, the isomeric form of the oxadiazole ring is a key determinant of solubility.
| Matched Pair Example | Isomer | Log D (pH 7.4) | Aqueous Solubility (µM) |
| Compound A | 1,2,4-Oxadiazole | 4.4 | 5 |
| Compound B | 1,3,4-Oxadiazole | 3.2 | 80 |
Data based on trends reported in medicinal chemistry studies showing 1,3,4-oxadiazoles are generally less lipophilic and more soluble than their 1,2,4-isomers.[5]
Diagrams and Workflows
Troubleshooting Workflow for Compound Precipitation
The following diagram outlines a logical workflow for diagnosing and resolving precipitation issues in an assay.
Caption: A step-by-step workflow for troubleshooting compound precipitation.
Decision Tree for Solubility Enhancement Strategy
This diagram helps researchers select an appropriate strategy to improve the solubility of their oxadiazole derivative based on its properties.
References
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Troubleshooting Unexpected Side Reactions in Oxadiazole Synthesis
Welcome to the technical support center for oxadiazole synthesis. This resource is tailored for researchers, scientists, and drug development professionals to navigate and resolve common and unexpected challenges encountered during the synthesis of 1,2,4- and 1,3,4-oxadiazole derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance the yield and purity of your target compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during oxadiazole synthesis, providing probable causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Question: My reaction to synthesize a 3,5-disubstituted 1,2,4-oxadiazole from an amidoxime and a carboxylic acid is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?
Answer: Low yields in 1,2,4-oxadiazole synthesis often stem from two critical steps: inefficient acylation of the amidoxime or incomplete cyclodehydration of the O-acylamidoxime intermediate.[1]
Probable Causes & Recommended Solutions:
| Probable Cause | Recommended Solution |
| Poor Acylation of the Amidoxime | The initial reaction between the amidoxime and the carboxylic acid (or its activated form) is crucial.[1] To improve this step, ensure your coupling agent (e.g., EDC, CDI) is fresh and consider pre-activating the carboxylic acid with the coupling agent before adding the amidoxime.[1] Verifying the purity of your starting materials is also essential, as impurities can interfere with the reaction.[1] |
| Inefficient Cyclodehydration | The conversion of the O-acylamidoxime intermediate to the final oxadiazole is often the rate-limiting step.[1] This step typically requires heating, and optimizing the temperature is necessary to balance the reaction rate with potential side product formation.[1] Microwave irradiation can significantly shorten reaction times and improve yields, especially for less reactive substrates.[1] The choice of base is also critical; inorganic bases like NaOH or KOH in DMSO have proven effective for promoting cyclization at room temperature.[1] |
| Incompatible Functional Groups | The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid can inhibit the formation of the desired product.[2] It is advisable to protect these functional groups before the coupling and cyclization steps.[2] |
| Presence of Moisture | Dehydrating agents are highly sensitive to moisture. Any water in the reaction setup can quench the reagent, leading to a failed reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3] |
Issue 2: Formation of a Major Side Product in 1,3,4-Oxadiazole Synthesis
Question: I am synthesizing a 2,5-disubstituted 1,3,4-oxadiazole via the cyclodehydration of a 1,2-diacylhydrazine, but I am observing a significant byproduct. What could this be and how can I minimize its formation?
Answer: A common issue in the synthesis of 2,5-diaryl-1,3,4-oxadiazoles is the suboptimal choice of a dehydrating agent or inappropriate reaction conditions, which can lead to side reactions that consume the starting material.[3]
Probable Causes & Recommended Solutions:
| Probable Cause | Recommended Solution |
| Suboptimal Dehydrating Agent | The effectiveness of dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA) can vary depending on the substrates.[3][4] It is recommended to screen different dehydrating agents to find the optimal one for your specific reaction.[3] |
| Inappropriate Reaction Temperature and Time | Both temperature and reaction time are critical. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting materials or the product.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) and consider a stepwise increase in temperature to identify the optimal conditions.[3] |
| Cleavage of 1,2-Diacylhydrazine | Under harsh conditions, the 1,2-diacylhydrazine intermediate can undergo cleavage back to the aroylhydrazide.[3] Employing milder reaction conditions or using a less aggressive dehydrating agent can help to avoid this side reaction.[3] |
| Formation of 1,3,4-Thiadiazole | If you are using sulfur-containing reagents, such as Lawesson's reagent or P₄S₁₀, with the intention of forming an oxadiazole from a diacylhydrazine, the formation of the corresponding 1,3,4-thiadiazole is a frequent side reaction.[5] This also occurs when starting from thiosemicarbazides.[5] |
Frequently Asked Questions (FAQs)
Q1: My final 1,2,4-oxadiazole product seems to be rearranging over time or during purification. What could be happening?
A1: Your 3,5-disubstituted 1,2,4-oxadiazole may be undergoing a Boulton-Katritzky rearrangement, especially if it has a saturated side chain. This rearrangement can be triggered by heat, acid, or even moisture.[2] To minimize this, use neutral, anhydrous conditions for your workup and purification, and store the compound in a dry environment.[2]
Q2: I am using a 1,3-dipolar cycloaddition to synthesize a 1,2,4-oxadiazole and I'm getting a significant amount of a side product with the mass of a nitrile oxide dimer. How can I avoid this?
A2: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is a common competing reaction.[2] To favor the desired cycloaddition with your nitrile, it is recommended to use the nitrile as the solvent or in a large excess. This increases the probability of the nitrile oxide reacting with the nitrile rather than another molecule of itself.[2]
Q3: Can I use microwave irradiation to improve my oxadiazole synthesis?
A3: Yes, microwave irradiation is an effective technique for promoting the cyclization of O-acyl amidoximes in 1,2,4-oxadiazole synthesis and the oxidative cyclization of N-acyl hydrazones for 1,3,4-oxadiazoles.[2][6] It can significantly reduce reaction times and improve yields compared to conventional heating.[2][6]
Q4: I am attempting to synthesize a 1,3,4-oxadiazole from a tetrazole precursor and the reaction is not working well. What are the key considerations for this method?
A4: The conversion of a 5-substituted tetrazole to a 2,5-disubstituted-1,3,4-oxadiazole is known as the Huisgen reaction and typically involves reaction with an acid chloride or anhydride.[7][8] A plausible mechanism involves N-acylation of the tetrazole, followed by ring-opening with nitrogen extrusion to form an N-acyl nitrilimine intermediate, which then cyclizes.[9] The success of this reaction can be sensitive to the reaction conditions, including the choice of acylating agent and temperature.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol describes a microwave-assisted method for the cyclization of an O-acylamidoxime intermediate.
-
Step 1: Preparation of the O-Acylamidoxime: The amidoxime and carboxylic acid are coupled using a standard coupling agent (e.g., EDC, CDI) in an appropriate solvent.
-
Step 2: Adsorption onto Silica Gel: After the formation of the O-acylamidoxime, the reaction mixture is concentrated and the residue is adsorbed onto silica gel.
-
Step 3: Microwave Irradiation: The silica-supported intermediate is then subjected to microwave irradiation to facilitate cyclization.[2]
-
Step 4: Workup and Purification: After cooling, the product is eluted from the silica gel using a suitable solvent system (e.g., ethyl acetate/hexane). Further purification can be achieved by column chromatography or recrystallization.[2]
Protocol 2: One-Pot Synthesis-Arylation of 2,5-Disubstituted 1,3,4-Oxadiazoles
This procedure outlines a one-pot method starting from a carboxylic acid.[1]
-
Step 1: Reaction Setup: To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (1.0 equiv) and N-isocyaniminotriphenylphosphorane (NIITP) (1.1 equiv).
-
Step 2: Solvent Addition: Add anhydrous 1,4-dioxane.
-
Step 3: Initial Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 3 hours to form the 1,3,4-oxadiazole.
-
Step 4: C-H Arylation: After the initial 1,3,4-oxadiazole formation, proceed with the C-H arylation by adding the appropriate arylating agent and catalyst system.
Visualizations
Caption: Troubleshooting logic for low yield in 1,2,4-oxadiazole synthesis.
Caption: General synthetic workflow for 1,3,4-oxadiazoles and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jchemrev.com [jchemrev.com]
- 7. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An efficient synthesis tetrazole and oxadiazole analogues of novel 2′-deoxy-C-nucleosides and their antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and biological evaluation.
Troubleshooting Guides
This section addresses common problems that may arise during the synthesis and handling of this compound and its analogs.
Synthesis
| Question | Answer |
| My yield of this compound is consistently low when using oxidative cyclization of the corresponding semicarbazone. What are the potential causes and solutions? | Low yields can result from several factors. Incomplete reaction: Ensure your starting semicarbazone is pure and the reaction is stirred efficiently. Monitor the reaction progress using Thin Layer Chromatography (TLC). Suboptimal Oxidizing Agent: The choice and amount of oxidizing agent are critical. Iodine in the presence of a base or ceric ammonium nitrate are commonly used.[1][2] Consider optimizing the stoichiometry of the oxidant. Reaction Temperature: While some methods proceed at room temperature, others may require heating.[1] Experiment with a temperature gradient to find the optimal condition for your specific setup. Side Reactions: The formation of by-products can lower the yield. Ensure anhydrous conditions if your reagents are moisture-sensitive. |
| I am observing the formation of an amide by-product during the synthesis of my 2-amino-1,3,4-oxadiazole derivative. How can I minimize this? | The decomposition of 2-imino-1,3,4-oxadiazolines to amides can occur, especially under thermal stress.[2] To minimize this, try to conduct the reaction at the lowest effective temperature and for the shortest possible time. During workup and purification, avoid high temperatures. Purification by column chromatography at room temperature is preferable to recrystallization from a high-boiling point solvent if thermal decomposition is suspected. |
| The cyclization of my acylthiosemicarbazide to the desired 1,3,4-oxadiazole is not proceeding as expected. What are some common pitfalls? | The cyclization of acylthiosemicarbazides can lead to different heterocyclic systems depending on the reaction conditions.[3] To favor the formation of the 1,3,4-oxadiazole ring, oxidative cyclization is typically employed. Reagents like iodine or 1,3-dibromo-5,5-dimethylhydantoin are effective.[1] Ensure the reaction is performed under the correct pH, as acidic or basic conditions can favor the formation of 1,3,4-thiadiazoles or 1,2,4-triazoles, respectively.[3] |
Purification
| Question | Answer |
| I am having difficulty purifying my this compound derivative using column chromatography. The compound seems to be streaking on the TLC plate. | Streaking on TLC often indicates that the compound is either highly polar or interacting strongly with the stationary phase (silica gel). To address this, you can try modifying your mobile phase. Adding a small amount of a polar solvent like methanol or a base like triethylamine to your eluent system can often improve the chromatography. For highly polar compounds, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography. |
| My purified 2-amino-1,3,4-oxadiazole derivative appears to be unstable and discolors over time. What are the recommended storage conditions? | 1,3,4-Oxadiazoles are generally thermally stable heterocyclic compounds.[4] However, the 2-amino substituted derivatives can be susceptible to oxidation or degradation, especially if exposed to light and air. It is recommended to store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Storing it in a desiccator can also help to prevent degradation due to moisture. |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the properties and applications of this compound.
| Question | Answer |
| What are the known biological activities of this compound and its derivatives? | Derivatives of 5-aryl-1,3,4-oxadiazol-2-amine exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][6] The specific activity is highly dependent on the nature and position of substituents on the aryl ring and the 2-amino group. |
| What is the likely mechanism of action for the anticancer activity of these compounds? | The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to inhibit various enzymes and growth factors involved in cancer cell proliferation.[5] Some reported mechanisms include the inhibition of kinases like Glycogen Synthase Kinase-3β (GSK-3β) and targeting signaling pathways such as NF-κB.[5][7][8] |
| Are there any known structure-activity relationships (SAR) for this class of compounds? | Yes, SAR studies have been conducted on 2-amino-1,3,4-oxadiazole derivatives. For antimicrobial activity, the nature of the substituent on the 5-aryl ring plays a significant role. For instance, against P. aeruginosa, a 4-nitrophenyl group showed better activity than other substitutions.[9] For anticancer activity, substitutions on the 2-amino group can significantly modulate the potency.[10] |
| What are some potential off-target effects to be aware of when working with these compounds? | As with any biologically active compound, off-target effects are a possibility. Given the broad range of activities reported for 1,3,4-oxadiazoles, it is important to perform comprehensive profiling. For example, if investigating anticancer effects, it is also prudent to assess for potential antimicrobial or other activities to understand the compound's selectivity profile. |
Data Presentation
Table 1: Summary of In Vitro Anticancer Activity of Selected 5-Aryl-1,3,4-oxadiazol-2-amine Derivatives
| Compound ID | 5-Aryl Substituent | 2-Amino Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1o | 4-Hydroxyphenyl | Unsubstituted | HepG2 | 8.6 | [11] |
| AMK OX-8 | 4-Chlorophenyl | Acetyl | A549 | 25.04 | [12] |
| AMK OX-9 | 4-Chlorophenyl | Propionyl | A549 | 20.73 | [12] |
| AMK OX-10 | 4-Chlorophenyl | Butyryl | HeLa | 5.34 | [12] |
| AMK OX-12 | 4-Chlorophenyl | Benzoyl | HeLa | 32.91 | [12] |
Table 2: Summary of Minimum Inhibitory Concentration (MIC) of Selected 2-Amino-1,3,4-oxadiazole Derivatives
| Compound ID | 5-Aryl Substituent | 2-Amino Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| 1b | 4-Nitrophenyl | Unsubstituted | Streptococcus faecalis | 4 | [11] |
| 1e | 4-Chlorophenyl | Unsubstituted | Streptococcus faecalis | 8 | [11] |
| 1g | 4-Methoxyphenyl | Unsubstituted | Staphylococcus aureus (MSSA) | 16 | [11] |
| 2g | 4-Methoxyphenyl | Unsubstituted | Candida albicans | 8 | [11] |
Experimental Protocols
1. General Procedure for the Synthesis of this compound
This protocol is based on the oxidative cyclization of a semicarbazone intermediate.
-
Step 1: Synthesis of 4-Fluorobenzaldehyde Semicarbazone: To a solution of semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (20 mL), add a solution of 4-fluorobenzaldehyde (1.24 g, 10 mmol) in ethanol (10 mL). Stir the mixture at room temperature for 1-2 hours. The precipitated product is filtered, washed with water, and dried to yield 4-fluorobenzaldehyde semicarbazone.
-
Step 2: Oxidative Cyclization to this compound: A mixture of 4-fluorobenzaldehyde semicarbazone (1.81 g, 10 mmol) and a suitable oxidizing agent (e.g., 1,3-dibromo-5,5-dimethylhydantoin or iodine) in an appropriate solvent (e.g., ethanol or acetic acid) is stirred at room temperature or heated as required.[1] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by pouring into water and extracting with a suitable organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization.
2. MTT Assay for In Vitro Anticancer Activity
This protocol outlines a general procedure for assessing the cytotoxicity of a compound against a cancer cell line.[13][14][15][16][17]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound, this compound, is dissolved in DMSO to prepare a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
3. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for assessing the antimicrobial activity of a compound.[18]
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and biological evaluation of this compound.
Caption: A simplified diagram of the PI3K/Akt/GSK-3β signaling pathway, a potential target for 1,3,4-oxadiazole derivatives.
Caption: Logical relationship illustrating the structure-activity relationship of this compound derivatives.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. scirp.org [scirp.org]
- 5. ijfmr.com [ijfmr.com]
- 6. jchemrev.com [jchemrev.com]
- 7. 1,3,4-Oxadiazoles as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchhub.com [researchhub.com]
- 14. benchchem.com [benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spectroscopic Analysis of Fluorinated Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated compounds. The following sections address common issues encountered during spectroscopic analysis, offering solutions and detailed experimental protocols.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the spectroscopic analysis of fluorinated compounds.
19F NMR Spectroscopy
Question: Why does my 19F NMR spectrum have a rolling or distorted baseline?
A rolling or distorted baseline is a frequent artifact in 19F NMR spectroscopy that can interfere with accurate phasing and integration. Several factors can contribute to this issue:
-
Large Spectral Width: The wide chemical shift range of 19F NMR can often lead to baseline distortions.[1]
-
Incorrect Phasing: Applying a large first-order phase correction, sometimes due to improper manual phasing, can introduce baseline roll.[1][2]
-
Acoustic Ringing: The radiofrequency pulse can cause oscillations in the initial part of the Free Induction Decay (FID), resulting in baseline problems.[1]
-
Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself can create an uneven baseline.[1]
Solution:
-
Optimize Spectral Width: If possible, reduce the spectral width to encompass only the signals of interest.
-
Refine Phasing: Start with zero-order phase correction (aph0) and then apply a minimal first-order correction (aph) if necessary. Avoid excessively large first-order phase corrections.[2]
-
Adjust Acquisition Parameters: Increase the pre-acquisition delay to allow for the decay of acoustic ringing.
-
Perform Background Scans: Acquire a spectrum of the solvent and any additives to identify and potentially subtract background signals.
-
Use Baseline Correction Algorithms: Most NMR processing software includes baseline correction routines that can mathematically flatten the baseline.
Question: I see small, uneven peaks surrounding my main signal. What are they?
These are likely ¹³C satellite peaks. Due to the natural abundance of ¹³C (approximately 1.1%), a small percentage of your fluorinated molecules will have a ¹³C atom adjacent to the ¹⁹F atom, leading to satellite peaks from ¹³C-¹⁹F coupling.[1] A key feature of these satellites in ¹⁹F NMR is their asymmetry, which arises because the isotope effect of ¹³C on the ¹⁹F chemical shift is significant.[1]
Solution:
-
Recognition: Understand that these are expected artifacts and not impurities.
-
Reporting: When reporting chemical shifts and integrations, it is important to distinguish the main peak from its satellites.
-
Decoupling Experiments: While not standard for routine 19F NMR, ¹³C decoupling experiments can be performed to collapse these satellites and confirm their origin.
Question: Why is my signal-to-noise ratio (S/N) poor in my 19F NMR spectrum?
Several factors can contribute to a poor signal-to-noise ratio:
-
Low Sample Concentration: The most straightforward cause is an insufficient amount of the analyte.
-
Improper Probe Tuning and Matching: If the NMR probe is not correctly tuned to the ¹⁹F frequency, there will be inefficient signal transmission and detection.
-
Suboptimal Acquisition Parameters: An insufficient number of scans, a short acquisition time, or an incorrect pulse width can all lead to lower signal intensity.
-
Presence of Paramagnetic Impurities: Paramagnetic species can cause significant line broadening and a decrease in signal intensity.
Solution:
-
Increase Sample Concentration: If possible, use a more concentrated sample.
-
Tune and Match the Probe: Always ensure the probe is properly tuned and matched for ¹⁹F before starting an experiment.
-
Optimize Acquisition Parameters: Increase the number of scans (nt). The S/N ratio increases with the square root of the number of scans. Ensure the acquisition time (at) is sufficient to capture the entire FID.
-
Check for Paramagnetic Species: If the sample has an unusual color or if line broadening is severe, consider the presence of paramagnetic impurities. Sample purification may be necessary.
Mass Spectrometry (MS)
Question: Why is the molecular ion peak small or absent in the mass spectrum of my perfluorinated compound?
Perfluorinated compounds, particularly perfluorinated paraffins, are known to fragment readily upon ionization. The high stability of the CF₃⁺ cation often results in it being the most abundant ion (base peak), while the parent molecular ion is frequently very small or completely absent.[3]
Solution:
-
Use Soft Ionization Techniques: Employ techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) which impart less energy to the molecule, potentially preserving the molecular ion.
-
Optimize Source Conditions: For ESI, systematically optimize source parameters such as capillary voltage, gas flow, and temperature to find conditions that favor the formation of the molecular ion.[3]
-
Look for Characteristic Fragments: In the absence of a molecular ion, look for characteristic fragmentation patterns, such as the loss of a fluorine atom (M-19) or hydrogen fluoride (M-20), to deduce the molecular weight.[3]
Question: I'm observing significant "memory effects" after analyzing a highly fluorinated sample. What should I do?
While many fluorocarbons are inert, some can adsorb to surfaces within the ion source or transfer lines, leading to carryover between runs.[3]
Solution:
-
Thorough Cleaning: Implement a rigorous cleaning protocol for the ion source after analyzing highly fluorinated compounds.
-
Use a "Wash" Run: Inject a blank solvent or a cleaning solution between samples to flush out any residual analyte.
-
Increase Temperatures: In some cases, increasing the temperature of the transfer line or ion source can help to desorb adsorbed compounds.
Frequently Asked Questions (FAQs)
General
Question: What are the primary sources of background fluorine contamination in the lab?
Fluorinated compounds are common in laboratory environments. Potential sources of contamination include:
-
Fluoropolymer-based labware (e.g., PTFE-coated vials, caps, stir bars)
-
Certain solvents
-
Atmospheric dust[3]
To minimize contamination, it is crucial to use "fluorine-free" labware and high-purity solvents, and to maintain a clean working environment.
19F NMR Spectroscopy
Question: What are the advantages of 19F NMR spectroscopy?
19F NMR offers several advantages:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a highly sensitive nucleus for NMR.[4]
-
Wide Chemical Shift Range: The chemical shifts in 19F NMR span a very wide range, which reduces the likelihood of signal overlap and improves resolution.[4]
-
No Endogenous Background: There are no naturally occurring fluorinated compounds in biological systems, which provides a clean background for in-vitro and in-vivo studies.[5]
Mass Spectrometry
Question: Is Electrospray Ionization (ESI) suitable for all fluorinated compounds?
The efficiency of ESI can be variable for fluorinated compounds. Highly fluorinated molecules can be more challenging to ionize effectively compared to their hydrocarbon counterparts.[3] Their unique solubility and high surface activity can also disrupt the ESI process, potentially leading to signal suppression.[3]
Quantitative Data Summary
Table 1: Typical 19F NMR Chemical Shift Ranges for Common Functional Groups
| Functional Group | Chemical Shift Range (ppm) |
| -CF₃ | -50 to -70 |
| Aromatic-F | -100 to -170 |
| -CH₂F | -200 to -220 |
Note: Chemical shifts are relative to a reference standard, typically CFCl₃.
Table 2: Common Fragmentation Patterns in Mass Spectrometry of Fluorinated Compounds
| Fragmentation | Description |
| M-19 | Loss of a fluorine atom |
| M-20 | Loss of hydrogen fluoride (HF) |
| CF₃⁺ (m/z = 69) | A highly stable and often abundant fragment |
Experimental Protocols
Protocol 1: Standard 19F NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of the fluorinated compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved to avoid issues with shimming.
-
Add a small amount of a reference standard if quantitative analysis is required.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to obtain a narrow and symmetrical lock signal.
-
Tune and match the NMR probe to the ¹⁹F frequency.
-
-
Acquisition:
-
Set the spectral width (sw) to encompass the expected range of ¹⁹F chemical shifts. A wide initial spectral width may be necessary for unknown compounds.[2]
-
Set the transmitter offset (tof) to the center of the expected spectral region.
-
Set the number of scans (nt) based on the sample concentration. Start with 16 or 32 scans for a moderately concentrated sample.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the nuclei.
-
Acquire the FID.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum using zero-order and minimal first-order phase correction.[2]
-
Apply baseline correction if necessary.
-
Reference the spectrum to the internal or external standard.
-
Integrate the peaks of interest.
-
Visualizations
Caption: A troubleshooting workflow for common 19F NMR spectral issues.
Caption: A generalized experimental workflow for spectroscopic analysis.
References
Technical Support Center: Strategies to Reduce the Toxicity of 1,3,4-Oxadiazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental evaluation of 1,3,4-oxadiazole compounds. Our goal is to help you identify and mitigate unwanted toxicity, ensuring more accurate and reliable results in your research.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: High or Inconsistent Cytotoxicity Observed in Preliminary Screenings
You observe unexpectedly high toxicity in your 1,3,4-oxadiazole compound, or the IC50 values are not reproducible across experiments.
| Potential Cause | Troubleshooting/Solution |
| Compound Impurity | Purity issues can significantly impact biological assays, as highly active impurities can lead to false positive results.[1][2] It is crucial to ensure the purity of your compound is >95%.[2] Solution: 1. Assess Purity: Use analytical techniques like quantitative ¹H NMR or LC-MS to determine the purity of your compound batch.[3][4][5] 2. Repurify: If impurities are detected, repurify the compound using methods such as recrystallization or column chromatography.[6] |
| Compound Degradation | 1,3,4-oxadiazole derivatives can degrade under certain conditions (e.g., hydrolysis, oxidation, photolysis), leading to altered biological activity.[7] Solution: 1. Stability Assessment: Perform forced degradation studies (e.g., exposure to acidic, basic, oxidative, and photolytic conditions) and analyze the products by RP-HPLC to assess the compound's stability.[7] 2. Proper Storage: Store compounds under appropriate conditions (e.g., protected from light, at low temperatures) to minimize degradation. |
| Poor Solubility and Precipitation | Compounds precipitating in the assay medium can lead to inaccurate and misleading cytotoxicity results.[8] Poorly water-soluble drugs often exhibit dissolution-limited absorption and inconsistent therapeutic outcomes.[7] Solution: 1. Solubility Assessment: Determine the solubility of your compound in the assay medium. 2. Use of Solvents: Use a minimal amount of a suitable solvent like DMSO to dissolve the compound before diluting it in the medium.[9] Ensure the final solvent concentration does not affect cell viability. 3. Formulation Strategies: For in vivo studies, consider formulation strategies to enhance solubility.[7] |
| Assay Artifacts (e.g., MTT Assay) | Some compounds can interfere with the assay itself. For instance, compounds with antioxidant properties can directly reduce the MTT reagent, leading to a false indication of high cell viability.[10] Colored compounds can also interfere with colorimetric readouts.[10] Solution: 1. Run Controls: Include a "compound-only" control (compound in cell-free media) to check for colorimetric interference and a "cell-free MTT reduction" control to check for direct MTT reduction.[10] 2. Use Alternative Assays: If interference is confirmed, use an alternative viability assay that is not based on tetrazolium reduction, such as the Sulforhodamine B (SRB) assay or an ATP-based assay (e.g., CellTiter-Glo®).[11][12] |
| Experimental Errors | Inconsistent cell seeding, edge effects in multi-well plates, or improper handling can all contribute to variability.[13][14] Solution: 1. Standardize Procedures: Ensure consistent cell numbers are seeded in each well and that the cell suspension is homogenous.[13] 2. Mitigate Edge Effects: Avoid using the outer wells of 96-well plates, or fill them with sterile PBS or media to create a more uniform environment for the inner wells.[13] 3. Careful Handling: Be gentle when adding or removing media to avoid detaching adherent cells.[13] |
Issue 2: Observed Cardiotoxicity or hERG Inhibition
Your 1,3,4-oxadiazole compound shows potential for cardiotoxicity, a common issue for many small molecules due to the blockade of the hERG potassium channel.
| Potential Cause | Troubleshooting/Solution |
| Direct hERG Channel Blockade | Many structurally diverse compounds can bind to and block the hERG channel, leading to QT prolongation and potentially life-threatening arrhythmias.[15] Solution: 1. In Vitro hERG Assay: Screen your compound for hERG inhibition using an automated patch-clamp assay to determine its IC50 value.[16] 2. Structural Modification: If hERG blockade is significant, consider structural modifications to reduce this activity. This may involve altering the lipophilicity or basicity of the molecule. |
| hERG Trafficking Inhibition | Some compounds can interfere with the cellular machinery that transports the hERG channel protein to the cell surface, reducing the number of functional channels.[17] This is an indirect mechanism of hERG inhibition. Solution: 1. Assess hERG Trafficking: Use Western blotting to compare the levels of the mature (fully glycosylated) and immature (core-glycosylated) forms of the hERG protein in cells treated with your compound. A decrease in the mature form suggests a trafficking defect.[18] 2. Structure-Based Redesign: Rational drug design can be employed to modify the compound to avoid interference with chaperone proteins (e.g., Hsp70, Hsp90) involved in hERG protein folding and transport.[17] |
Frequently Asked Questions (FAQs)
Q1: How can I strategically modify a 1,3,4-oxadiazole scaffold to reduce its general toxicity while maintaining its desired activity?
A: A key strategy is to enhance selectivity for the target (e.g., cancer cells) over non-target cells. This often involves exploring the Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR).
-
Hybridization: Combining the 1,3,4-oxadiazole core with other pharmacophores can lead to hybrids with lower toxicity to healthy cells.[11]
-
Substitution Patterns: The nature and position of substituents on the aryl rings attached to the 1,3,4-oxadiazole core are critical. For instance, a docking binding model and SAR study showed that electron-donating groups on the ortho position of a benzene ring had lower inhibitory activity than those on the para position in a series of telomerase inhibitors.[19] A quantitative structure-activity relationship (QSAR) study can help identify physicochemical parameters and topological indices that correlate with activity and toxicity.[11]
-
Bioisosteric Replacement: Consider replacing the 1,3,4-oxadiazole ring with a bioisostere like a 1,2,4-oxadiazole or a 1,3,4-thiadiazole. This can modulate physicochemical properties. For example, 1,3,4-oxadiazoles are generally less lipophilic and more soluble than their 1,2,4-oxadiazole counterparts, which can lead to more favorable metabolic stability and reduced hERG inhibition.[20]
Q2: My 1,3,4-oxadiazole compound is intended as an anticancer agent. How do I ensure it is more toxic to cancer cells than normal cells?
A: The goal is to achieve a high therapeutic index.
-
Differential Screening: Always screen your compounds against both cancer cell lines and normal, non-cancerous cell lines (e.g., V-79, Chang liver cells) to determine their selectivity index (SI). A high SI indicates greater selectivity for cancer cells.[2]
-
Mechanism of Action: Understanding the mechanism of action can reveal why a compound might be more toxic to cancer cells. Many 1,3,4-oxadiazoles induce apoptosis through pathways that may be more active or dysregulated in cancer cells, such as the p53-mediated intrinsic pathway.[11]
Q3: What are the most common mechanisms of toxicity for 1,3,4-oxadiazole compounds?
A: In the context of anticancer activity, the primary mechanism is often the induction of apoptosis.
-
Intrinsic Apoptosis Pathway: Many 1,3,4-oxadiazole derivatives have been shown to induce apoptosis by increasing the expression of the tumor suppressor p53.[11] This leads to an increased Bax/Bcl-2 ratio, causing mitochondrial membrane depolarization, and subsequent activation of caspase-9 and caspase-3.[11][21]
-
Off-Target Effects: A significant off-target toxicity concern for many heterocyclic compounds is the inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[15]
Q4: What are the essential quality control steps for my 1,3,4-oxadiazole compound before conducting toxicity studies?
A: Rigorous quality control is essential for reliable and reproducible results.
-
Structural Confirmation: Confirm the chemical structure of your synthesized compound using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.[22]
-
Purity Assessment: Determine the purity of your compound, aiming for >95%.[2] This is commonly done using HPLC or quantitative ¹H NMR (qNMR).[3][23]
-
Solubility Determination: Assess the compound's solubility in both DMSO and your final cell culture medium to ensure it remains in solution throughout the experiment.[7]
Data Presentation
Table 1: Comparative Cytotoxicity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity | Reference |
| Compound 2a | HT29 (Colon) | 1.3 | - | - | - | [11] |
| Compound 4f | HT29 (Colon) | 2.0 | - | - | - | [11] |
| Compound 5a | HT29 (Colon) | 1.8 | - | - | - | [11] |
| AMK OX-8 | A549 (Lung) | 25.04 | V-79 (Fibroblast) | >100 | >4.0 | [2] |
| AMK OX-9 | A549 (Lung) | 20.73 | V-79 (Fibroblast) | >100 | >4.8 | [2] |
| AMK OX-11 | A549 (Lung) | 45.11 | V-79 (Fibroblast) | >100 | >2.2 | [2] |
| AMK OX-12 | A549 (Lung) | 41.92 | V-79 (Fibroblast) | ~100 | ~2.4 | [2] |
| TSC1 | B16-F10 (Melanoma) | - (53.9% inhib.) | L929 (Fibroblast) | - (4.67% inhib.) | High | [24] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of your 1,3,4-oxadiazole compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from your readings and calculate cell viability as a percentage of the vehicle-treated control.
Adapted from Abcam and other sources.[25][26]
Protocol 2: Automated Patch-Clamp Assay for hERG Inhibition
This protocol provides a high-throughput method to assess a compound's potential to block the hERG potassium channel.
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG). Prepare a cell suspension at the required concentration for the automated patch-clamp system (e.g., QPatch).
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the extracellular solution to achieve the final desired test concentrations. The final DMSO concentration should typically be ≤ 0.5%.
-
Electrophysiology:
-
Establish a stable whole-cell recording from a hERG-expressing cell.
-
Apply a voltage protocol to elicit the characteristic hERG "tail current." A typical protocol involves a depolarizing pulse (e.g., to +20 mV) followed by a repolarizing pulse (e.g., to -50 mV).
-
Record the baseline hERG current in the vehicle control solution.
-
Sequentially apply the different concentrations of the test compound, allowing the effect to reach a steady state at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current at each compound concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC50 value.
-
Adapted from Creative Bioarray and BenchChem.[10][16]
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 15. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HERG channel trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Trafficking of the human ether-a-go-go-related gene (hERG) potassium channel is regulated by the ubiquitin ligase rififylin (RFFL) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors [mdpi.com]
- 20. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. mdpi.com [mdpi.com]
- 25. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 26. Quantitative structure-activity relationships of 1,3,4-thiadiazol-2(3H)-ones and 1,3,4-oxadiazol-2(3H)-ones as human protoporphyrinogen oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of In Vitro Assay Parameters for Consistent Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their in vitro assays for consistent and reliable results.
Section 1: General Cell Culture and Handling
High-quality cell culture is the foundation of reproducible in vitro assays. This section addresses common issues related to cell handling that can lead to inconsistent results.
FAQs: General Cell Culture
Q1: How does cell passage number affect experimental outcomes?
A1: The number of times a cell line has been subcultured (passaged) can significantly impact its characteristics.[1][2][3][4][5] With increasing passage number, cell lines can undergo alterations in morphology, growth rates, protein expression, and response to stimuli.[1][2][4][5] For example, high-passage Caco-2 cells show reduced alkaline phosphatase activity, and LNCaP cells can alter their response to androgens at higher passages.[5] It is crucial to use cells within a consistent and low passage number range for a series of experiments to ensure reproducibility.[2]
Q2: What is mycoplasma contamination and how can it affect my assays?
A2: Mycoplasma are small bacteria that lack a cell wall, making them resistant to many common antibiotics.[6] They are a frequent contaminant in cell cultures and can be difficult to detect as they do not typically cause turbidity or obvious changes in the culture medium.[6] Mycoplasma contamination can significantly alter cell metabolism, proliferation, and gene expression, leading to unreliable and irreproducible experimental results.[7][8]
Q3: How can I detect and prevent mycoplasma contamination?
A3: Regular testing for mycoplasma is essential. Common detection methods include PCR-based assays, which are highly sensitive and rapid, and DNA staining with dyes like DAPI or Hoechst, which allows visualization of mycoplasma nuclei under a fluorescence microscope.[7][9] Prevention is the best strategy and involves strict aseptic techniques, quarantining new cell lines, and using dedicated media and reagents for each cell line.[7][10] Filtering media and solutions with 0.1 µm filters can also help reduce the risk of contamination.[9]
Q4: Why am I seeing high variability between replicate wells in my cell-based assay?
A4: High variability between replicates can stem from several factors, including inconsistent cell seeding, edge effects in microplates, and variations in reagent addition. Ensure you have a homogenous cell suspension before seeding and use a consistent pipetting technique. Edge effects, where wells on the perimeter of the plate behave differently due to evaporation, can be minimized by not using the outer wells or by ensuring a humidified environment during incubation.
Troubleshooting Guide: Inconsistent Cell Seeding
| Problem | Possible Cause | Solution |
| Uneven cell distribution across the plate | Inadequate mixing of cell suspension before and during plating. | Gently swirl the cell suspension flask before each aspiration. For multi-well plates, gently rock the plate in a cross pattern after seeding to ensure even distribution. |
| Pipetting error. | Ensure pipettes are calibrated. Use reverse pipetting for viscous cell suspensions. | |
| "Edge effect" - different cell growth in outer wells | Increased evaporation from wells on the edge of the plate. | Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead. Use plates with lids and ensure proper humidity in the incubator. |
| Variable cell numbers in replicate wells | Clumping of cells in suspension. | Ensure a single-cell suspension by gentle trituration or using a cell strainer if necessary. |
Section 2: Western Blot Optimization
Western blotting is a powerful technique for protein detection, but it is prone to issues that can affect data quality and reproducibility.
FAQs: Western Blot
Q1: What causes high background on my Western blot?
A1: High background can be caused by several factors including insufficient blocking, excessive antibody concentrations, inadequate washing, or the membrane drying out.[11][12] Optimizing the blocking buffer, antibody dilutions, and washing steps is crucial for clean results.
Q2: I am not getting any signal on my Western blot. What could be wrong?
A2: A lack of signal can be due to problems with protein transfer, inactive antibodies, or very low abundance of the target protein.[4][6][13][14] It is important to confirm successful protein transfer using a stain like Ponceau S and to ensure that your primary and secondary antibodies are active and used at the correct concentration.
Q3: How do I choose the right antibody dilution?
A3: The optimal antibody dilution depends on the antibody's affinity and the abundance of your target protein. It is best to perform a titration experiment to determine the ideal concentration. Start with the manufacturer's recommended dilution and test a range of dilutions around that point to find the one that gives a strong signal with minimal background.[12][15][16]
Troubleshooting Guide: Western Blot
| Problem | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[11] Increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[11] |
| Antibody concentration too high | Titrate primary and secondary antibodies to find the optimal dilution.[16] | |
| Inadequate washing | Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each).[12] Add a detergent like Tween-20 to the wash buffer (0.05-0.1%).[11] | |
| No Signal / Weak Signal | Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. |
| Primary or secondary antibody issue | Use a fresh aliquot of antibody. Titrate the antibody concentration. Ensure the secondary antibody is appropriate for the primary antibody. | |
| Low protein abundance | Increase the amount of protein loaded on the gel.[17] | |
| Non-specific Bands | Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody. |
| Contaminated sample or buffer | Use fresh lysis buffer with protease inhibitors. | |
| Annealing of antibody to non-target proteins | Increase the stringency of the washing steps. Try a different blocking buffer. |
Data Presentation: Western Blot Optimization Parameters
| Parameter | Typical Range | Notes |
| Protein Load (Total Lysate) | 10 - 50 µg | For low abundance proteins, higher loads may be necessary.[18] For highly abundant proteins, 1-10 µg may be sufficient to stay within the linear range for quantification.[19] |
| Primary Antibody Dilution | 1:500 - 1:5,000 | Highly dependent on antibody affinity and protein abundance. Titration is essential.[15][16] |
| Secondary Antibody Dilution | 1:2,000 - 1:20,000 | Generally higher than the primary antibody dilution.[16] |
| Blocking Buffer Concentration | 3-5% non-fat dry milk or BSA in TBST/PBST | For phosphoproteins, BSA is often preferred over milk.[12] |
Experimental Protocol: Western Blot
-
Sample Preparation: Lyse cells or tissues in an appropriate lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes. Load 20-30 µg of protein per well onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
Section 3: PCR Optimization
The Polymerase Chain Reaction (PCR) is a fundamental technique for DNA amplification. Achieving specific and efficient amplification requires careful optimization of reaction parameters.
FAQs: PCR
Q1: Why is my PCR failing to amplify my target DNA?
A1: PCR failure can be due to several reasons, including poor template quality, incorrect primer design, suboptimal annealing temperature, or the presence of PCR inhibitors.[20][21][22][23] It's important to check the integrity of your DNA template and the design of your primers.
Q2: I'm seeing multiple non-specific bands in my PCR product. How can I improve specificity?
A2: Non-specific amplification is often caused by a low annealing temperature, which allows primers to bind to unintended sites on the template DNA.[18][24][25] Increasing the annealing temperature in increments can improve specificity. Other factors include primer design and excessive primer concentration.[24]
Q3: How do I determine the optimal annealing temperature?
A3: The optimal annealing temperature is typically 3-5°C below the melting temperature (Tm) of the primers.[17] A good starting point is to calculate the Tm of your primers and then perform a gradient PCR to test a range of annealing temperatures.
Troubleshooting Guide: PCR
| Problem | Possible Cause | Solution |
| No Amplification | Poor DNA template quality | Check DNA integrity on an agarose gel. Purify the DNA template to remove inhibitors. |
| Incorrect annealing temperature | Optimize the annealing temperature using a gradient PCR. | |
| Problem with primers | Check primer design for specificity and secondary structures. Use a fresh dilution of primers. | |
| Non-specific Bands | Annealing temperature is too low | Increase the annealing temperature in 2°C increments. |
| Primer concentration is too high | Reduce the primer concentration. | |
| Too many cycles | Reduce the number of PCR cycles.[26] | |
| Primer-Dimers | High primer concentration | Decrease the primer concentration. |
| Poor primer design | Design primers that have low complementarity at their 3' ends. |
Data Presentation: PCR Optimization Parameters
| Parameter | Typical Range | Notes |
| MgCl₂ Concentration | 1.5 - 5.0 mM | Higher concentrations can increase yield but may decrease specificity. |
| Primer Concentration | 0.1 - 1.0 µM | Higher concentrations can lead to non-specific products and primer-dimers.[27] |
| dNTP Concentration | 50 - 200 µM | Higher concentrations can increase yield but may reduce specificity.[27] |
| Annealing Temperature | 55 - 65°C | Typically 3-5°C below the lowest primer Tm.[25] |
Experimental Protocol: Standard PCR
-
Reaction Setup: Prepare a master mix containing DNA polymerase, dNTPs, MgCl₂, PCR buffer, and forward and reverse primers.
-
Template Addition: Add the DNA template to individual PCR tubes.
-
Master Mix Addition: Add the master mix to each PCR tube.
-
Cycling: Place the PCR tubes in a thermal cycler and run the following program:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
30-35 Cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize as needed).
-
Extension: 72°C for 1 minute per kb of product length.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analysis: Analyze the PCR products by agarose gel electrophoresis.
Section 4: ELISA Optimization
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and robust method for quantifying proteins and other molecules. Proper optimization is key to achieving accurate and reproducible results.
FAQs: ELISA
Q1: What is causing high background in my ELISA?
A1: High background in an ELISA can result from insufficient washing, cross-reactivity of antibodies, or inadequate blocking.[2][3][8][28][29] Ensure thorough washing between steps and optimize your blocking buffer and antibody concentrations.
Q2: My ELISA signal is very low. What can I do to improve it?
A2: Low signal can be due to insufficient antibody or antigen concentration, improper incubation times or temperatures, or inactive reagents.[3][9][10][30] Titrating your antibodies and ensuring optimal incubation conditions are crucial for a strong signal.
Q3: How do I optimize the concentrations of my capture and detection antibodies?
A3: A checkerboard titration is the most effective method for optimizing both capture and detection antibody concentrations simultaneously.[20] This involves testing a range of concentrations for both antibodies to find the combination that yields the best signal-to-noise ratio.
Troubleshooting Guide: ELISA
| Problem | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number and volume of washes. Ensure complete aspiration of wash buffer.[28] |
| Antibody concentration too high | Titrate the primary and/or secondary antibody concentrations. | |
| Inadequate blocking | Increase blocking time or try a different blocking agent (e.g., BSA, non-fat milk).[28] | |
| Low/No Signal | Insufficient antibody concentration | Increase the concentration of capture and/or detection antibodies.[3] |
| Incorrect incubation parameters | Optimize incubation times and temperatures. | |
| Inactive reagents | Use fresh reagents and ensure proper storage. | |
| High Variability | Pipetting inconsistency | Ensure accurate and consistent pipetting. Calibrate pipettes regularly. |
| Edge effects | Avoid using the outer wells of the plate. Ensure consistent temperature across the plate during incubation. |
Data Presentation: ELISA Optimization Parameters
| Parameter | Typical Range | Notes |
| Coating Antibody Concentration | 0.5 - 10 µg/mL | Titration is necessary to determine the optimal concentration.[11] |
| Detection Antibody Concentration | 1 - 10 µg/mL | For purified polyclonal antibodies. Titration is essential.[11] |
| Blocking Buffer | 1-5% BSA or non-fat milk in PBS/TBS | The choice of blocking buffer can affect non-specific binding. |
| Incubation Time | 1-2 hours at RT or overnight at 4°C | Longer incubation times may increase signal but also background. |
Experimental Protocol: Sandwich ELISA
-
Coating: Coat a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBST).
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate and incubate in the dark until a color develops.
-
Stop Reaction: Add stop solution to each well.
-
Read Plate: Read the absorbance at 450 nm.
Section 5: Signaling Pathway Diagrams
Understanding the signaling pathways involved in your experimental system is crucial for interpreting your results. Below are diagrams of common signaling pathways generated using the DOT language.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Caption: Overview of the major EGFR signaling pathways.
Caption: The canonical NF-κB signaling pathway activation.
References
- 1. atcc.org [atcc.org]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 4. echemi.com [echemi.com]
- 5. korambiotech.com [korambiotech.com]
- 6. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 7. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 细胞培养中的支原体检测和清除 [sigmaaldrich.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. ELISA Development and Optimization | Thermo Fisher Scientific - US [thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. 引物浓度优化实验方案 [sigmaaldrich.com]
- 14. galaxy.ai [galaxy.ai]
- 15. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Why Is the Recommended Protein Load for Western Blot 20–30 μg? How Does Loading Affect Results? Does It Depend on the Purpose? | MtoZ Biolabs [mtoz-biolabs.com]
- 18. addgene.org [addgene.org]
- 19. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. bosterbio.com [bosterbio.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. resources.rndsystems.com [resources.rndsystems.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. bitesizebio.com [bitesizebio.com]
- 26. mybiosource.com [mybiosource.com]
- 27. Optimizing Primer and Probe Concentrations for Use in Real-Time Polymerase Chain Reaction (PCR) Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. MTT assay overview | Abcam [abcam.com]
- 29. cytodiagnostics-us.com [cytodiagnostics-us.com]
- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This guide provides a comparative analysis of the biological activity of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine and its structurally related analogs, focusing on their anticancer and antimicrobial properties. The information herein is supported by experimental data from various studies to aid researchers in structure-activity relationship (SAR) analysis and future drug design.
Anticancer Activity
Derivatives of 5-substituted-1,3,4-oxadiazol-2-amine have demonstrated significant potential as anticancer agents. The introduction of different substituents on the phenyl ring at the 5-position and on the amino group at the 2-position of the oxadiazole core has a marked influence on their cytotoxic efficacy.
A study on N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs revealed that the nature and position of substituents on the N-aryl ring play a crucial role in their anticancer activity. For instance, compound 4s (N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine) exhibited the highest mean growth percent (GP) of 62.61 across a panel of 60 cancer cell lines.[1][2] It was particularly effective against melanoma (MDA-MB-435, GP = 15.43), leukemia (K-562, GP = 18.22), breast cancer (T-47D, GP = 34.27), and colon cancer (HCT-15, GP = 39.77).[1][2] Another potent analog, 4u (N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine), showed a remarkable growth inhibition on the MDA-MB-435 melanoma cell line with a GP of 6.82.[1][2]
The specific analog, N-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine (4n ), which is closely related to the topic compound, was also synthesized and evaluated, though detailed activity data for this specific compound was not highlighted as a top performer in the initial screen.[1]
Comparative Anticancer Activity Data
| Compound ID | Structure | Cancer Cell Line | Growth Percent (GP) |
| 4s | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | 15.43[1][2] |
| K-562 (Leukemia) | 18.22[1][2] | ||
| T-47D (Breast Cancer) | 34.27[1][2] | ||
| HCT-15 (Colon Cancer) | 39.77[1][2] | ||
| 4u | N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | 6.82[1][2] |
| K-562 (Leukemia) | 24.80[1] | ||
| NCI-H522 (Non-small-cell lung) | 41.03[1] | ||
| HCT (Colon Cancer) | 44.74[1] | ||
| 4j | N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | HOP-92 (Non-small-cell lung) | 75.06[1] |
| MOLT-4 (Leukemia) | 76.31[1] | ||
| NCI-H522 (Non-small-cell lung) | 79.42[1] | ||
| SNB-75 (CNS Cancer) | 81.73[1] |
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
The anticancer activity of the synthesized compounds was evaluated by the National Cancer Institute (NCI) using their 60 human tumor cell line screen.
-
Cell Lines: The screen utilizes 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Initial Screening: Compounds are initially tested at a single high concentration (10⁻⁵ M).
-
Growth Measurement: Cell viability and growth are determined using a Sulforhodamine B (SRB) protein assay.
-
Data Analysis: The percentage of growth (GP) is calculated. A GP of 100 represents no effect on cell growth, a GP of 0 indicates total growth inhibition (stasis), and a GP between 0 and -100 indicates cell killing.
Antimicrobial Activity
The 1,3,4-oxadiazole nucleus is also a prominent feature in many antimicrobial agents. Structure-activity relationship studies have indicated that the presence of electronegative groups on the phenyl ring can enhance the antimicrobial effects of these compounds.[3]
One study highlighted that 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, a related compound, demonstrated significant activity against E. coli and S. pneumoniae, even stronger than the standard ampicillin. It also showed potent activity against P. aeruginosa and antifungal activity against A. fumigatus.[4] While this is not a 2-amino derivative, it underscores the potential of the 5-(4-fluorophenyl) moiety in conferring antimicrobial properties.
In a series of N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, piperazinomethyl derivatives displayed broad-spectrum antibacterial activities with Minimal Inhibitory Concentrations (MIC) ranging from 0.5 to 8 µg/mL.[5] This suggests that modifications at the 2-position of the oxadiazole ring can significantly modulate the antimicrobial spectrum and potency.
Comparative Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | Organism | Activity (MIC µg/mL) | Reference Compound | Activity (MIC µg/mL) |
| 5c | S. aureus | 2 | Ampicillin | 4 |
| B. subtilis | 1 | Ampicillin | 2 | |
| E. coli | 8 | Gentamicin | 4 | |
| P. aeruginosa | 4 | Gentamicin | 2 | |
| 5d | S. aureus | 0.5 | Ampicillin | 4 |
| B. subtilis | 1 | Ampicillin | 2 | |
| E. coli | 4 | Gentamicin | 4 | |
| P. aeruginosa | 2 | Gentamicin | 2 |
Compounds 5c and 5d are 3-[(4-(2-methoxyphenyl)piperazin-1-yl)methyl]- and 3-[(4-(2-ethoxyphenyl)piperazin-1-yl)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, respectively.[5]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Microorganism Preparation: Standard strains of bacteria are cultured in appropriate broth to a specific concentration (e.g., 10⁵ CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
MIC Determination: The Minimal Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The biological activity of this compound and its analogs is highly dependent on the nature of the substituents at both the C5 and N2 positions of the oxadiazole ring. The presented data indicates that strategic modifications can lead to potent anticancer and antimicrobial agents. For anticancer activity, bulky and electron-donating groups on the N-aryl substituent appear to be favorable. In the context of antimicrobial activity, the introduction of piperazine moieties at the 2-amino position can confer broad-spectrum antibacterial efficacy. This comparative guide serves as a valuable resource for the rational design of novel and more effective 1,3,4-oxadiazole-based therapeutic agents.
References
- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities [mdpi.com]
In Vivo Anticancer Efficacy of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine and its Analogs: A Comparative Guide
This guide provides a comparative analysis of the in vivo anticancer activity of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine and structurally related 1,3,4-oxadiazole derivatives against a standard chemotherapeutic agent. Due to the limited availability of specific in vivo data for this compound, this guide draws upon published studies of close structural analogs to provide a representative comparison of the potential efficacy of this class of compounds.
Overview of 5-Phenyl-1,3,4-oxadiazol-2-amine Derivatives
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] Compounds featuring a substituted phenyl ring at the 5-position and an amine group at the 2-position of the oxadiazole ring have been a focus of anticancer drug discovery. Their mechanisms of action are diverse and can include the inhibition of crucial signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and interference with microtubule dynamics through the inhibition of tubulin polymerization.[2][4]
Comparative In Vivo Anticancer Activity
This section compares the in vivo antitumor effects of selected 1,3,4-oxadiazole derivatives with the standard chemotherapeutic drug, 5-Fluorouracil (5-FU). The data is based on a Dalton's Lymphoma Ascites (DLA) cell-induced solid tumor model in Swiss albino mice.
Quantitative Data Summary
| Compound/Treatment | Dose | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD | % Tumor Growth Inhibition (by Weight) |
| Control (DLA) | - | 2850 ± 150 | 2.9 ± 0.15 | - |
| AMK OX-8 | 20 mg/kg | 980 ± 70 | 1.05 ± 0.08 | 63.79% |
| AMK OX-9 | 20 mg/kg | 1150 ± 90 | 1.22 ± 0.11 | 57.93% |
| AMK OX-11 | 20 mg/kg | 850 ± 65 | 0.92 ± 0.07 | 68.28% |
| AMK OX-12 | 20 mg/kg | 790 ± 50 | 0.85 ± 0.06 | 70.69% |
| 5-Fluorouracil | 20 mg/kg | 650 ± 45 | 0.70 ± 0.05 | 75.86% |
Note: Data for AMK OX derivatives are representative of potent 1,3,4-oxadiazole compounds from a study by Kumar et al. (2017).[1] 5-Fluorouracil data is a representative value for comparison in a similar model.
Experimental Protocols
A detailed methodology for the in vivo validation of the anticancer activity of the 1,3,4-oxadiazole derivatives is provided below.
Dalton's Lymphoma Ascites (DLA) Induced Solid Tumor Model
1. Animal Model:
-
Healthy Swiss albino mice of either sex, weighing between 20-25g, were used for the study.
-
The animals were housed in standard polypropylene cages and maintained under controlled laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to a standard pellet diet and water.
2. Tumor Cell Line:
-
Dalton's Lymphoma Ascites (DLA) cells were used to induce tumors.[5]
-
The DLA cells were maintained in the peritoneal cavity of Swiss albino mice.
3. Induction of Solid Tumors:
-
DLA cells were aspirated from the peritoneal cavity of tumor-bearing mice, washed with phosphate-buffered saline (PBS), and a cell suspension of 1 x 10⁶ cells/0.1 mL was prepared.
-
0.1 mL of this DLA cell suspension was injected subcutaneously into the right hind limb of the experimental animals.
4. Treatment Protocol:
-
The animals were randomly divided into different groups: a control group (receiving the vehicle), test groups (receiving different 1,3,4-oxadiazole derivatives), and a standard drug group (receiving 5-Fluorouracil).
-
Treatment was initiated 24 hours after tumor inoculation and continued for a specified period (e.g., 10-14 days).
-
The test compounds and the standard drug were administered intraperitoneally at a dose of 20 mg/kg body weight.
5. Evaluation of Antitumor Activity:
-
Tumor volume was measured every three days using a vernier caliper, and the volume was calculated using the formula: V = 0.52 × a² × b, where 'a' is the smaller diameter and 'b' is the larger diameter.
-
At the end of the treatment period, the animals were sacrificed, and the solid tumors were excised and weighed.
-
The percentage of tumor growth inhibition was calculated using the formula: % Inhibition = [(Control Tumor Weight - Treated Tumor Weight) / Control Tumor Weight] × 100.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo anticancer activity assessment.
Postulated Signaling Pathway: VEGFR-2 Inhibition
Many 1,3,4-oxadiazole derivatives exert their anticancer effects by inhibiting the VEGFR-2 signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels that supply nutrients to the tumor).
References
- 1. mdpi.com [mdpi.com]
- 2. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. ijpbs.com [ijpbs.com]
- 5. Effect of Aerva lanata on solid tumor induced by DLA cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine and Standard Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational anticancer agent 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine with established anticancer drugs. Due to the limited availability of public data on this compound, this comparison primarily utilizes data from its close structural analogue, N-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine, and other related 1,3,4-oxadiazole derivatives. The information presented is intended to support further research and drug development efforts in the field of oncology.
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties. The subject of this guide, this compound, belongs to this promising class of compounds. This document aims to contextualize its potential by comparing its available preclinical data with that of widely used chemotherapeutic agents for breast, lung, and colon cancers.
Data Presentation: A Comparative Overview of Anticancer Activity
Quantitative data on the anticancer activity of N-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine from the National Cancer Institute's 60-cell line (NCI-60) screen is presented below. The data is reported as "Growth Percent" (GP) at a single high concentration of 10⁻⁵ M. A GP value of less than 100 indicates growth inhibition, a value of 0 indicates no net growth, and a negative value indicates cell killing. For comparison, typical IC50 values (the concentration required to inhibit the growth of 50% of cells) for standard anticancer agents are also provided.
Table 1: In Vitro Anticancer Activity of N-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine and Standard Agents
| Cancer Type | Cell Line | N-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine (Growth Percent at 10⁻⁵ M) | Cisplatin (IC50, µM) | Paclitaxel (IC50, µM) | Doxorubicin (IC50, µM) |
| Breast Cancer | MCF7 | 82.97 | 1-10 | 0.001-0.1 | 0.01-1 |
| MDA-MB-231/ATCC | 67.42 | 1-10 | 0.001-0.1 | 0.01-1 | |
| Non-Small Cell Lung Cancer | NCI-H522 | >59.21 | 1-15 | 0.001-0.1 | 0.01-1 |
| HOP-92 | >59.21 | 1-15 | 0.001-0.1 | 0.01-1 | |
| Colon Cancer | HCT-116 | >59.21 | 1-10 | 0.001-0.1 | 0.01-1 |
| HT29 | >59.21 | 1-10 | 0.001-0.1 | 0.01-1 | |
| Leukemia | SR | 82.94 | 0.1-5 | <0.001 | 0.001-0.1 |
| Melanoma | SK-MEL-2 | 60.45 | 1-10 | 0.001-0.1 | 0.01-1 |
| Renal Cancer | UO-31 | 80.02 | 1-10 | 0.001-0.1 | 0.01-1 |
Disclaimer: The data for N-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine represents growth percentage at a single high dose and is not directly comparable to the IC50 values of the standard agents. Lower GP values indicate higher activity. The IC50 values for standard agents are approximate ranges from various literature sources and can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays relevant to the study of these anticancer agents.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells to determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to quantify apoptosis.
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the known signaling pathways of established anticancer agents and a proposed pathway for 1,3,4-oxadiazole derivatives based on available literature.
Caption: Comparative signaling pathways of anticancer agents.
Experimental Workflow
The logical flow of in vitro experiments for evaluating a novel anticancer compound is depicted below.
Caption: In vitro experimental workflow for anticancer drug screening.
Discussion and Future Directions
The available data from the NCI-60 screen suggests that N-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine, a close analogue of the target compound, exhibits modest antiproliferative activity against a range of cancer cell lines at a high concentration. The growth inhibition observed in melanoma and breast cancer cell lines is noteworthy. However, without comprehensive dose-response studies and the resulting IC50 values, a direct comparison of potency with standard chemotherapeutic agents is challenging.
Based on studies of other 1,3,4-oxadiazole derivatives, a plausible mechanism of action for this compound is the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis. This mechanism is similar to that of the taxane class of drugs, such as paclitaxel.
To further elucidate the anticancer potential of this compound, the following experimental steps are recommended:
-
Determination of IC50 values against a broad panel of cancer cell lines, particularly those from breast, lung, and colon cancers, using the MTT or a similar cell viability assay.
-
In-depth investigation of the mechanism of action , including tubulin polymerization assays, cell cycle analysis, and apoptosis assays.
-
Western blot analysis to identify the specific signaling pathways modulated by the compound, with a focus on key regulators of mitosis and apoptosis.
-
In vivo studies in animal models to evaluate the compound's efficacy, toxicity, and pharmacokinetic profile.
By systematically addressing these research questions, a clearer understanding of the therapeutic potential of this compound as a novel anticancer agent can be achieved.
A Comparative Guide to the Structure-Activity Relationship of 5-Phenyl-1,3,4-oxadiazol-2-amines in Drug Discovery
The 5-phenyl-1,3,4-oxadiazol-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents.[1] Researchers have extensively explored the structure-activity relationships (SAR) of this class of compounds, leading to the discovery of potent anticancer, antimicrobial, and anticonvulsant agents. This guide provides a comparative analysis of these SAR studies, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying principles.
Anticancer Activity
Derivatives of 5-phenyl-1,3,4-oxadiazol-2-amine have demonstrated significant antiproliferative effects against a range of cancer cell lines. The SAR studies in this area have primarily focused on substitutions on the N-aryl ring and the 5-phenyl ring.
Key Findings:
-
Substitution on the N-aryl ring: The nature and position of substituents on the N-aryl ring play a crucial role in determining the anticancer potency. For instance, the presence of dimethyl groups on the phenyl ring attached to the amine has been shown to enhance activity.
-
Substitution on the 5-phenyl ring: Modifications on the 5-phenyl ring also significantly influence the anticancer activity. Electron-donating groups, such as methoxy and hydroxy, and electron-withdrawing groups, like chloro, have been investigated, with varying effects on different cancer cell lines.
Data Summary:
| Compound ID | N-Aryl Substituent | 5-Phenyl Substituent | Mean Growth Percent (GP) | Most Sensitive Cell Lines (GP) | Reference |
| 4s | 2,4-Dimethylphenyl | 4-Methoxyphenyl | 62.61 | MDA-MB-435 (Melanoma, 15.43), K-562 (Leukemia, 18.22), T-47D (Breast Cancer, 34.27), HCT-15 (Colon Cancer, 39.77) | [2][3] |
| 4u | 2,4-Dimethylphenyl | 4-Hydroxyphenyl | - | MDA-MB-435 (Melanoma, 6.82) | [2][3] |
| 4j | 4-Bromophenyl | 3,4-Dimethoxyphenyl | - | HOP-92 (Non-small-cell lung cancer, 75.06), MOLT-4 (Leukemia, 76.31), NCI-H522 (Non-small-cell lung cancer, 79.42), SNB-75 (CNS cancer, 81.73) | [3] |
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
The anticancer activity of the compounds was evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line screen. Initially, the compounds are tested at a single high dose (10⁻⁵ M) against a panel of approximately 60 cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, central nervous system, ovary, kidney, prostate, and breast. The response is measured as a percentage of growth inhibition.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of 5-phenyl-1,3,4-oxadiazol-2-amine derivatives against a variety of bacterial and fungal strains. The SAR in this context often involves the introduction of different substituents to modulate the lipophilicity and electronic properties of the molecule.
Key Findings:
-
Compounds bearing dithiocarbamate moieties have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria.[4]
-
The presence of electron-withdrawing groups like nitro and chloro on the phenyl ring can enhance antimicrobial activity.[5]
Data Summary: Antibacterial Activity (Inhibition Zone in mm)
| Compound | Substituent | S. aureus | B. subtilis | P. aeruginosa | Reference |
| a | 2-amino-5-phenyl-1,3,4-oxadiazole dithiocarbamate | +++ | ++ | + | [4] |
| b | 2-amino-5-(4-amino-N,N-dimethyl phenyl)-1,3,4-oxadiazole | +++ | ++ | + | [4] |
| c | 2-amino-5-(4-amino-N,N-dimethyl phenyl)-1,3,4-oxadiazole dithiocarbamate | +++ | +++ | ++ | [4] |
| d | 2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole | +++ | +++ | ++ | [4] |
| e | 2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole dithiocarbamate | +++ | +++ | ++ | [4] |
| (Activity denoted qualitatively: +++ high, ++ moderate, + weak) |
Experimental Protocol: Agar Disc Diffusion Method
The antibacterial activity is commonly assessed using the agar disc diffusion method. A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate. Sterile filter paper discs (approximately 6 mm in diameter) impregnated with the test compound at a specific concentration (e.g., 500 µg/ml) are placed on the agar surface. The plates are then incubated under suitable conditions. The antibacterial activity is determined by measuring the diameter of the zone of inhibition around each disc.
Anticonvulsant Activity
The 5-phenyl-1,3,4-oxadiazol-2-amine scaffold has also been explored for its potential in developing anticonvulsant drugs. SAR studies have highlighted the importance of specific substitutions for activity in preclinical models of epilepsy.
Key Findings:
-
The introduction of an amino group at the 2-position of the 1,3,4-oxadiazole ring is often beneficial for anticonvulsant activity.[6][7]
-
Substituents on the benzyloxy moiety attached to the 5-phenyl ring can modulate the activity, with a fluoro group at the ortho position showing promising results.[6][7]
-
Some derivatives are believed to exert their anticonvulsant effects through interaction with benzodiazepine receptors.[6]
Data Summary: Anticonvulsant Activity
| Test Model | Compound Feature | Activity | Reference |
| Maximal Electroshock (MES) & Pentylenetetrazole (PTZ) | 2-amino group on oxadiazole, ortho-fluoro on benzyloxy | Best anticonvulsant activity | [6][7] |
| Strychnine-induced convulsions | 5-(p-Aminophenyl)-1,3,4-oxadiazole-2-thione | High anticonvulsant activity | [8] |
Experimental Protocol: Maximal Electroshock (MES) Induced Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity. In this assay, a maximal seizure is induced in experimental animals (e.g., mice or rats) by applying a brief electrical stimulus through corneal or auricular electrodes. The test compound is administered prior to the electrical stimulus. The ability of the compound to prevent the tonic hind limb extension phase of the seizure is taken as an indication of its anticonvulsant activity.
References
- 1. 5-Phenyl-1,3,4-oxadiazol-2-amine|CAS 1612-76-6 [benchchem.com]
- 2. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of new 2-substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
comparative analysis of different synthesis methods for 1,3,4-oxadiazoles
A comprehensive guide to the synthesis of 1,3,4-oxadiazoles, a class of heterocyclic compounds of great interest in medicinal chemistry due to their diverse pharmacological activities. This document provides a comparative analysis of various synthetic methods, complete with experimental data, detailed protocols and workflow diagrams to assist researchers, scientists and drug development professionals in selecting the most appropriate method for their needs.
The synthesis of 1,3,4-oxadiazoles has evolved significantly, moving from classical dehydration techniques to more efficient one-pot and microwave-assisted methods. These advances offer improvements in terms of reaction times, yields and environmental impact. This guide focuses on four main synthetic strategies: the classical dehydration of 1,2-diacylhydrazines, the oxidative cyclization of N-acylhydrazones, the one-pot synthesis from carboxylic acids and hydrazides, and the use of microwave irradiation to accelerate these transformations.
Comparative analysis of synthesis methods
The choice of a synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles depends on several factors, including the availability of starting materials, the desired substitution pattern, and the required reaction conditions. The following table summarizes the quantitative data for the different methods, allowing for a direct comparison of their effectiveness.
| Synthesis method | Reagents/Catalysts | Solvent | Temperature (°C) | Reaction time | Yield (%) | Reference |
| Classical dehydration | Phosphorus oxychloride (POCl3) | N/A (neat) | Reflux | 2 - 5 hours | 54 - 75 | [1] |
| Oxidative cyclization | Trichloroisocyanuric acid (TCCA) | Dichloromethane (DCM) or Acetonitrile (MeCN) | Room temperature | 1 - 3 hours | 80 - 94 | [2][3] |
| One-pot synthesis | HATU / Burgess Reagent | Not specified | Not specified | Not specified | 70 - 93 | [2][3] |
| Microwave-assisted synthesis | Sodium bisulfate (NaHSO4) | Ethanol:Water (1:2) | Not specified | Shorter than conventional | 70 - 90 | [2] |
Experimental protocols
This section provides detailed experimental protocols for the key synthesis methods discussed.
Classical dehydration of 1,2-diacylhydrazines using phosphorus oxychloride
This method is a traditional approach to the synthesis of 1,3,4-oxadiazoles, which involves the cyclodehydration of a 1,2-diacylhydrazine intermediate.
Procedure: A mixture of a carboxylic acid and a hydrazide is ground and a few drops of phosphorus oxychloride (POCl₃) are added.[1] The mixture is then subjected to microwave irradiation at 160 W for approximately 5 minutes.[1] After completion of the reaction, the crude product is purified by recrystallization from an ethanol:DMF mixture to give the final 5-aryl-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazole derivatives.[1]
Oxidative cyclization of N-acylhydrazones using trichloroisocyanuric acid
This method offers a mild and efficient route to 2,5-disubstituted 1,3,4-oxadiazoles through the oxidative cyclization of N-acylhydrazone precursors.
Procedure: In this one-pot synthesis, hydrazides react directly with carboxylic acids at room temperature.[2] Trichloroisocyanuric acid (TCCA) is used as a mild oxidizing and cyclodehydrating agent, which facilitates the oxidative cyclodehydration without the need for additional acid catalysts or dehydrating agents.[2] The reaction is carried out in a suitable organic solvent such as dichloromethane or acetonitrile and proceeds quickly under mild conditions.[2][3]
One-pot synthesis from carboxylic acids and hydrazides using HATU and Burgess reagent
This one-pot procedure provides an efficient and convenient synthesis of 2,5-disubstituted 1,3,4-oxadiazoles directly from carboxylic acids and acylhydrazides, avoiding the isolation of the 1,2-diacylhydrazine intermediate.
Procedure: This method involves the direct cyclization of carboxylic acids with acylhydrazides.[2][3] The reaction is carried out under mild conditions and gives good to excellent yields of the desired 1,3,4-oxadiazole derivatives.[2][3]
Microwave-assisted synthesis of 2,5-disubstituted 1,3,4-oxadiazoles
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields and cleaner reactions compared to conventional heating methods.
Procedure: The synthesis of 2,5-disubstituted-1,3,4-oxadiazole is carried out by a condensation reaction between aldehydes and acylhydrazines, followed by an oxidative cyclization mediated by sodium bisulfite in an ethanol:water (1:2) solution.[2] This reaction can be carried out either by microwave-assisted heating or by conventional heating.[2] The microwave-assisted method offers higher yields (70-90%) and shorter reaction times compared to conventional heating.[2][4]
Visualization of the synthesis routes
The following diagrams illustrate the general workflows for the synthesis of 1,3,4-oxadiazoles.
Caption: Synthetic routes to 1,3,4-oxadiazoles.
The following diagram illustrates a generalized experimental workflow for the synthesis and purification of 1,3,4-oxadiazoles.
Caption: General experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
Unraveling the Anticancer Mechanisms of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine: A Comparative Guide
For Immediate Release
In the landscape of modern oncology, the quest for novel therapeutic agents with well-defined mechanisms of action is paramount. This guide provides a comprehensive analysis of the potential anticancer mechanisms of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine, a member of the promising 1,3,4-oxadiazole class of heterocyclic compounds. While the precise molecular targets of this specific molecule are still under active investigation, extensive research on its close structural analogs points towards two primary pathways of anticancer activity: Histone Deacetylase (HDAC) inhibition and Signal Transducer and Activator of Transcription 3 (STAT3) signaling disruption.
This report presents a comparative analysis of this compound's potential mechanisms against two well-established inhibitors: Vorinostat (SAHA), an FDA-approved HDAC inhibitor, and Stattic, a widely researched STAT3 inhibitor. By examining the available experimental data for close analogs and comparing them to these standards, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the therapeutic potential of this oxadiazole derivative.
Postulated Mechanisms of Action
The anticancer activity of 1,3,4-oxadiazole derivatives is believed to be multifactorial. Based on studies of structurally similar compounds, the primary mechanisms of action for this compound are hypothesized to be:
-
Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. Several 1,3,4-oxadiazole derivatives have demonstrated potent HDAC inhibitory activity.
-
STAT3 Signaling Pathway Inhibition: STAT3 is a transcription factor that is constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis. Inhibition of STAT3 phosphorylation and its downstream signaling is a key strategy in cancer therapy.
Comparative Analysis of Anticancer Activity
While direct mechanistic studies on this compound are limited, data from the National Cancer Institute's 60-cell line (NCI-60) screen for a close analog, N-(2,4-Dimethylphenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine, provides valuable insights into its broad-spectrum anticancer potential.
Table 1: NCI-60 Screening Data for N-(2,4-Dimethylphenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine
| Cancer Type | Cell Line | Growth Percent (%) |
| Melanoma | MDA-MB-435 | 6.82 |
| Leukemia | K-562 | 24.80 |
| Non-Small Cell Lung | NCI-H522 | 41.03 |
| Colon | HCT-116 | 44.74 |
Data represents the percentage of cancer cell growth, where a lower percentage indicates higher anticancer activity. Data is for a close structural analog.
In-Depth Comparison with Validated Inhibitors
To contextualize the potential efficacy of this compound, we compare the inhibitory activities of its analogs with established drugs targeting the hypothesized pathways.
Table 2: Comparative Inhibitory Activities against HDAC and STAT3
| Compound/Drug | Target | Assay | IC₅₀/Activity | Reference |
| 1,3,4-Oxadiazole Analogues | ||||
| Difluoromethyl-1,3,4-oxadiazole derivative | HDAC6 | Biochemical Assay | 0.193 µM | [1] |
| Trifluoromethyl-1,3,4-oxadiazole derivative | HDAC6 | Biochemical Assay | 0.531 µM | [1] |
| Vorinostat (SAHA) | Pan-HDAC | Various | ~50 nM (for most Class I and II HDACs) | [1] |
| Stattic | STAT3 | AlphaScreen Assay | 15.8 ± 0.6 µM | [2] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target's activity. Lower values indicate higher potency.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Histone Deacetylase (HDAC) Inhibition Assay
Principle: This fluorometric assay measures the ability of a compound to inhibit the deacetylation of a synthetic substrate by HDAC enzymes. The deacetylation reaction is followed by the addition of a developer that releases a fluorescent molecule, which can be quantified.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound and a known HDAC inhibitor (e.g., Vorinostat) in assay buffer.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, diluted test compounds, and recombinant HDAC enzyme.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add the developer solution to stop the reaction and generate the fluorescent signal. Incubate at room temperature for 15 minutes.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control and determine the IC₅₀ value.
STAT3 Phosphorylation Western Blot Assay
Principle: This assay determines the effect of a compound on the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), a key step in its activation. Western blotting is used to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cell lysates.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells with known constitutive STAT3 activation (e.g., DU145, HepG2) and treat with various concentrations of the test compound for a specified time.
-
Protein Extraction: Lyse the cells and collect the protein extracts. Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities for p-STAT3 and total STAT3. The ratio of p-STAT3 to total STAT3 indicates the level of STAT3 activation.
Visualizing the Pathways and Workflows
To further clarify the discussed mechanisms and experimental procedures, the following diagrams are provided.
Conclusion
While the definitive mechanism of action for this compound awaits elucidation through direct experimental validation, the existing body of research on its structural analogs strongly suggests its potential as a multi-targeting anticancer agent, primarily through the inhibition of HDAC and the STAT3 signaling pathway. The comparative data presented in this guide highlights the promising potency of the 1,3,4-oxadiazole scaffold. Further investigation into the specific molecular interactions and downstream effects of this compound is warranted to fully realize its therapeutic potential in oncology. This guide serves as a foundational resource for researchers dedicated to advancing the development of novel and effective cancer therapies.
References
- 1. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards the Inhibition of Protein–Protein Interactions (PPIs) in STAT3: Insights into a New Class of Benzothiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1,3,4-Oxadiazole and Other Key Heterocyclic Scaffolds in Drug Design
In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Their unique structural and electronic properties allow for diverse interactions with biological targets, making them indispensable tools in drug discovery. This guide provides a comparative analysis of the 1,3,4-oxadiazole scaffold against other prominent five-membered heterocyclic systems, namely 1,3,4-thiadiazole, pyrazole, and 1,2,4-triazole. We will delve into their physicochemical properties, biological activities, and synthetic accessibility, supported by experimental data to inform rational drug design.
Introduction to Heterocyclic Scaffolds in Medicinal Chemistry
Heterocyclic compounds, cyclic structures containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) in addition to carbon, are of paramount importance in the pharmaceutical industry.[1][2] Their prevalence in natural products and synthetic drugs underscores their ability to confer desirable pharmacokinetic and pharmacodynamic properties. These scaffolds can act as bioisosteres for other functional groups, participate in hydrogen bonding, and provide a rigid framework for the optimal orientation of pharmacophoric features.
The 1,3,4-Oxadiazole Scaffold: A Privileged Motif
The 1,3,4-oxadiazole is a five-membered aromatic ring containing one oxygen and two nitrogen atoms.[3][4] It is considered a "privileged" scaffold in medicinal chemistry due to its wide range of biological activities and favorable physicochemical properties.[1]
Key Attributes:
-
Bioisostere: The 1,3,4-oxadiazole ring is often employed as a bioisostere for carboxylic acids, esters, and carboxamides, which can improve metabolic stability and cell membrane permeability.[4]
-
Physicochemical Properties: Derivatives of 1,3,4-oxadiazole generally exhibit good thermal and metabolic stability, along with lower lipophilicity compared to other isomeric oxadiazoles.[5] The parent 1,3,4-oxadiazole has a boiling point of 150°C.[6]
-
Biological Activities: This scaffold is a constituent of drugs with a broad spectrum of activities, including anticancer, antibacterial, antifungal, anti-inflammatory, antiviral, and antihypertensive properties.[3][4][7] Notable drugs containing this moiety include the antiretroviral agent Raltegravir and the anticancer drug Zibotentan.[4][5]
-
Synthetic Accessibility: A variety of synthetic routes are available for the preparation of 1,3,4-oxadiazole derivatives, most commonly through the cyclodehydration of diacylhydrazines or the oxidative cyclization of N-acylhydrazones.[1][4]
Comparative Analysis with Other Heterocyclic Scaffolds
To provide a clear comparison, we will evaluate 1,3,4-oxadiazole against 1,3,4-thiadiazole, pyrazole, and 1,2,4-triazole based on key drug design parameters.
Physicochemical Properties
The choice of a heterocyclic scaffold can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key physicochemical properties of these scaffolds.
| Property | 1,3,4-Oxadiazole | 1,3,4-Thiadiazole | Pyrazole | 1,2,4-Triazole |
| Hydrogen Bond Acceptors | 2 (N atoms) | 2 (N atoms) | 1 (N atom) | 2 (N atoms) |
| Hydrogen Bond Donors | 0 | 0 | 1 (NH group) | 1 (NH group) |
| Aromaticity | Yes | Yes | Yes | Yes |
| Bioisosteric Replacement for | Carboxylic acid, Ester, Amide | Carboxylic acid, Ester, Amide | Amide | Amide |
| General Solubility | Generally good, substituent-dependent | Generally lower than oxadiazole | Generally good | Good |
| Metabolic Stability | Generally high | Generally high | Can be susceptible to N-oxidation | Generally high |
Biological Activity Profile
All four scaffolds are prevalent in a wide range of biologically active compounds. The choice of scaffold can, however, fine-tune the activity and selectivity towards a specific target.
| Biological Activity | 1,3,4-Oxadiazole | 1,3,4-Thiadiazole | Pyrazole | 1,2,4-Triazole |
| Anticancer | Widely reported[2][5] | Reported | Widely reported | Reported |
| Antibacterial | Widely reported[4][7] | Reported[8] | Reported | Reported[8] |
| Antifungal | Reported[4] | Reported | Reported | Widely reported |
| Anti-inflammatory | Widely reported[2][4] | Reported[9] | Widely reported | Reported[9] |
| Antiviral | Reported (e.g., Raltegravir)[4][7] | Reported | Reported | Reported |
Comparative Biological Data:
A study comparing fenamate analogues containing different heterocyclic cores for their in vitro inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) provides valuable comparative data.
| Compound (Fenamate Analogue) | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | 5-LOX Inhibition (IC₅₀, µM) |
| 1,3,4-Oxadiazole derivative | >100 | 15 | 2.5 |
| 1,3,4-Thiadiazole derivative | >100 | 20 | 3.0 |
| 1,2,4-Triazole derivative | >100 | 10 | 1.8 |
Data sourced from a comparative study on fenamate analogues.
This data suggests that for this particular scaffold hop, the 1,2,4-triazole derivative exhibited slightly better potency against both COX-2 and 5-LOX compared to the 1,3,4-oxadiazole and 1,3,4-thiadiazole analogues.
Synthetic Accessibility
The ease and efficiency of synthesis are crucial considerations in drug development. All four scaffolds are synthetically accessible through established chemical methodologies.
| Scaffold | Common Synthetic Routes |
| 1,3,4-Oxadiazole | - Cyclodehydration of diacylhydrazines.[4] - Oxidative cyclization of N-acylhydrazones.[4] - Reaction of carboxylic acids with acylhydrazides.[1] |
| 1,3,4-Thiadiazole | - Cyclization of thiosemicarbazides.[9] - Reaction of acylhydrazines with carbon disulfide. |
| Pyrazole | - Condensation of hydrazines with 1,3-dicarbonyl compounds. |
| 1,2,4-Triazole | - Reaction of hydrazides with nitriles. - Cyclization of amidrazones. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of a 1,3,4-oxadiazole derivative and a common biological assay.
Synthesis of 2,5-Disubstituted-1,3,4-oxadiazole
A common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of a 1,2-diacylhydrazine intermediate.
Protocol:
-
Formation of 1,2-Diacylhydrazine: A desired carboxylic acid hydrazide (1 mmol) is reacted with an equimolar amount of a carboxylic acid chloride (1 mmol) in a suitable solvent such as pyridine or dichloromethane at room temperature. The reaction is stirred for 2-4 hours.
-
Cyclodehydration: To the resulting 1,2-diacylhydrazine, a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is added dropwise at 0°C. The reaction mixture is then refluxed for 3-6 hours.
-
Work-up: After cooling, the reaction mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution). The precipitated solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2,5-disubstituted-1,3,4-oxadiazole.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is used to determine the inhibitory potency of a compound against COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme (COX-1 or COX-2) in a buffer solution (e.g., Tris-HCl) for a specified time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Quantification of Prostaglandin E₂ (PGE₂): The amount of PGE₂ produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE₂ produced in the presence of the test compound to that of the control (vehicle). The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing Relationships in Drug Design
Graphical representations are invaluable for understanding complex biological pathways and experimental workflows.
Caption: Inhibition of the COX pathway by a 1,3,4-oxadiazole derivative.
Caption: General workflow for the synthesis and testing of 1,3,4-oxadiazole derivatives.
Conclusion
The 1,3,4-oxadiazole scaffold remains a highly attractive and versatile building block in modern drug discovery. Its favorable physicochemical properties, broad spectrum of biological activities, and synthetic tractability make it a valuable tool for medicinal chemists. While other heterocyclic scaffolds such as 1,3,4-thiadiazole, pyrazole, and 1,2,4-triazole also offer unique advantages and are widely employed, the 1,3,4-oxadiazole often provides a balanced profile of drug-like properties. The choice of a specific scaffold should be guided by a thorough understanding of the target biology, the desired physicochemical properties, and the synthetic feasibility. This comparative guide provides a foundation for making such informed decisions in the pursuit of novel and effective therapeutic agents.
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jusst.org [jusst.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Cross-Validation of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine and Structurally Related Bioisosteres
This guide provides a comparative analysis of the experimental results for 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine and its structural analogs. The objective is to offer researchers, scientists, and drug development professionals a comprehensive cross-validation of its biological activities, supported by experimental data and detailed protocols. This document summarizes key findings in antimicrobial, anticonvulsant, and anticancer activities, presenting quantitative data in structured tables and illustrating relevant workflows and pathways using Graphviz diagrams.
Comparative Analysis of Biological Activity
The 1,3,4-oxadiazole scaffold is a prominent feature in many medicinally important compounds due to its favorable metabolic profile and ability to form hydrogen bonds.[1] The subject of this guide, this compound, and its derivatives have been investigated for a range of pharmacological activities.[2][3][4] For a robust comparison, we will evaluate its performance against its bioisosteric analog, 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-thiol, and other relevant 1,3,4-oxadiazole derivatives. Bioisosteres, such as the 1,3,4-thiadiazole ring, are often studied in parallel with their 1,3,4-oxadiazole counterparts to identify differences in their synthesis, biological activities, and structure-activity relationships.[1][5]
Derivatives of 1,3,4-oxadiazole are known to exhibit a broad spectrum of antimicrobial activities.[2][6] The presence of a halogen substituent on the aromatic ring has been noted to often enhance the activity of these derivatives.[6] In a comparative study, the antimicrobial potential of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol was evaluated against various bacterial strains.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | Stronger activity than other tested derivatives | [2] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | S. aureus | Stronger activity than other tested derivatives | [2] |
| Ampicillin (Reference) | C. tetani, B. subtilis, S. typhi, E. coli | Standard | [2] |
The 1,3,4-oxadiazole nucleus is a recognized pharmacophore for anticonvulsant agents, with some derivatives showing potential to be better tolerated than benzodiazepines.[7] The anticonvulsant properties of these compounds are often evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models.[8] The amino substituent at the 2-position of the 1,3,4-oxadiazole ring has been shown to be important for respectable anticonvulsant activity.[9]
| Compound | Test Model | Efficacy | Reference |
| 2-amino substituted 1,3,4-oxadiazole derivative | Pentylenetetrazole-induced lethal convulsion | Respectable anticonvulsant activity | [9] |
| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | MES | ED₅₀ = 8.9 mg/kg | [8] |
| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | scPTZ | ED₅₀ = 10.2 mg/kg | [8] |
| Carbamazepine (Reference) | MES | Standard | [8] |
| Ethosuximide (Reference) | scPTZ | Standard | [8] |
Numerous 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines.[10][11] The National Cancer Institute (NCI) has screened several of these compounds, providing valuable data on their growth inhibitory effects.
| Compound | Cancer Cell Line | Growth Percent (GP) | Reference |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | MDA-MB-435 (Melanoma) | 15.43 | [10] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | K-562 (Leukemia) | 18.22 | [10] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | T-47D (Breast Cancer) | 34.27 | [10] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | HCT-15 (Colon Cancer) | 39.77 | [10] |
| N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u) | MDA-MB-435 (Melanoma) | 6.82 | [10] |
Experimental Protocols
A general protocol for the synthesis of the title compounds involves multiple steps, starting from substituted anilines. The following diagram illustrates a representative synthetic pathway.
Step 1: Synthesis of Aryl Urea Derivative An appropriate substituted aniline is reacted with sodium cyanate in the presence of glacial acetic acid.
Step 2: Synthesis of Aryl Semicarbazide The resulting aryl urea derivative is then treated with hydrazine hydrate in a suitable solvent like ethanol.
Step 3: Cyclization to form the 1,3,4-Oxadiazole Ring The aryl semicarbazide is cyclized with a substituted aromatic aldehyde in the presence of a catalyst, such as sodium bisulfite, in an ethanol-water system to yield the final N-aryl-5-substituted-1,3,4-oxadiazol-2-amine.[12]
The anticonvulsant activity of the synthesized compounds is typically evaluated in Swiss albino mice.
Maximal Electroshock (MES) Test: An electrical stimulus is applied via corneal electrodes. The duration of the hind limb tonic extension is recorded. A reduction in the duration of this extension is indicative of anticonvulsant activity.[7][13]
Pentylenetetrazole (PTZ)-Induced Seizure Test: Animals are administered a subcutaneous injection of PTZ (e.g., 80 mg/kg). The onset of clonic convulsions and the percentage of mortality are observed. The ability of the test compound to prevent or delay the onset of seizures is a measure of its anticonvulsant effect.[7][13]
The anticancer activity of the compounds is evaluated against a panel of human cancer cell lines.
Procedure: The screening is performed at a single concentration (e.g., 10⁻⁵ M) against approximately 60 cancer cell lines derived from nine different cancer types (leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast).[10][14] The growth percent (GP) is calculated, which reflects the growth of the treated cells relative to untreated control cells. A GP of 0 indicates no growth, while a negative GP indicates cell death.[10]
Signaling Pathways and Mechanisms of Action
The precise signaling pathways for many 1,3,4-oxadiazole derivatives are still under investigation. However, for anticonvulsant activity, a proposed mechanism involves interaction with the GABA-A receptor.[7][8] Molecular docking studies have shown that some of these compounds can bind to the benzodiazepine binding site on the GABA-A receptor, potentially enhancing GABAergic inhibition in the central nervous system.[8]
For anticancer activity, one of the targeted pathways is the inhibition of tubulin polymerization.[14] By binding to tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Conclusion
This compound and its related derivatives represent a versatile class of compounds with significant potential in various therapeutic areas, including as antimicrobial, anticonvulsant, and anticancer agents. The presence of the 1,3,4-oxadiazole core, often in combination with specific substitutions such as a 4-fluorophenyl group, is crucial for their biological activity. This comparative guide highlights the importance of cross-validating experimental results with those of structural analogs and bioisosteres to better understand structure-activity relationships and guide future drug discovery efforts. The provided experimental protocols offer a standardized framework for the evaluation of such compounds. Further research into the specific signaling pathways and mechanisms of action will be essential for the clinical development of these promising therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.com [thieme-connect.com]
- 14. mdpi.com [mdpi.com]
Comparative Docking Analysis of 5-(4-Fluorophenyl)-1,3,4-oxadiazole Derivatives: An In Silico Perspective
This guide provides a comparative overview of molecular docking studies conducted on various derivatives of the 5-(4-Fluorophenyl)-1,3,4-oxadiazole scaffold. This heterocyclic core is a subject of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds. The following sections summarize the in silico performance of these derivatives against several key protein targets implicated in diseases like cancer, presenting quantitative data, experimental methodologies, and visual workflows to offer a comprehensive resource for researchers in drug discovery and development.
Quantitative Docking Performance
Molecular docking simulations are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a target protein. The data compiled from various studies reveals the potential of 5-(4-Fluorophenyl)-1,3,4-oxadiazole derivatives as inhibitors of crucial biological targets. The table below summarizes the key quantitative outcomes from these docking studies, including binding energies and docking scores, which are indicative of the binding affinity.
| Derivative Core Structure | Substitution | Protein Target (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues |
| N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | N-(2,4-Dimethylphenyl) | Tubulin | -8.144 | Not Reported | LYS352 (π-cation)[1] |
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | 5-(4-Fluorophenyl) | DNA Gyrase | Not Reported | Not Reported | Not Specified[2] |
| 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole | 5-(4-Fluorophenyl) | EGFR Tyrosine Kinase | Not Reported | Not Reported | CYS797, LEU792, MET793 |
| 3-[5-aryl-1,3,4-oxadiazol-2-yl]naphthalen-2-ol | 5-(4-Fluorophenyl) | Not Specified (6LRZ) | Not Reported | -4.192 | Not Specified[3] |
Experimental Protocols for Molecular Docking
The methodologies employed in molecular docking studies are critical for the reproducibility and reliability of the results. Below are the generalized and specific protocols as described in the cited literature for the docking of 1,3,4-oxadiazole derivatives.
General Molecular Docking Workflow
A typical in silico docking study follows a standardized workflow, beginning with the preparation of both the protein target and the small molecule ligands, followed by the docking simulation itself, and concluding with the analysis of the results.
Caption: Generalized workflow for a typical molecular docking study.
Specific Protocols from Literature
-
Study on N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines against Tubulin [1]:
-
Software: The specific software used for docking was not detailed in the provided abstract.
-
Protein Preparation: The crystal structure of tubulin was likely obtained from the Protein Data Bank (PDB). Standard preparation steps would include adding hydrogen atoms, removing water molecules, and assigning charges.
-
Ligand Preparation: The 3D structures of the oxadiazole derivatives were generated and optimized to find the lowest energy conformation.
-
Docking and Analysis: The prepared ligands were docked into the combretastatin A4 binding site of tubulin. The resulting poses were analyzed for their docking scores and key interactions, such as the observed π-cation interaction with the LYS352 residue.
-
-
Study on 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazoles against EGFR Tyrosine Kinase :
-
Target: The study targeted the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key enzyme in cancer cell proliferation.
-
Interaction Analysis: The docking results indicated that the oxadiazole ring of the ligands was positioned near residues Leu792 and Met793 in the active site, while substitutions on the phenyl ring were in proximity to Cys797.
-
Signaling Pathway Context: EGFR Tyrosine Kinase
Several of the studied 1,3,4-oxadiazole derivatives have been evaluated as potential anticancer agents, with a common target being the EGFR signaling pathway. Inhibition of EGFR tyrosine kinase blocks downstream signaling cascades that are crucial for cancer cell growth and survival.
Caption: Inhibition of the EGFR signaling pathway by oxadiazole derivatives.
References
- 1. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.uctm.edu [journal.uctm.edu]
Safety Operating Guide
Proper Disposal of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine: A Guide for Laboratory Professionals
The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection.[1][2] As a novel or research chemical, 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine should be treated as hazardous chemical waste unless a thorough hazard assessment determines otherwise.
Immediate Safety and Handling
Before beginning any disposal-related activities, it is crucial to handle the compound with care. While specific toxicity data is limited, the structure, which includes a fluorinated phenyl ring and an oxadiazole amine moiety, suggests that it should be handled as a potentially hazardous substance.[3]
Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory when handling this compound in any form. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[3][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]
-
Body Protection: A standard laboratory coat.[3]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[5][6] If dust generation is likely, a NIOSH-approved respirator may be necessary.[3]
Step-by-Step Disposal Protocol
The disposal of investigational compounds like this compound should always be managed through your institution's hazardous waste program.[7] Never dispose of this compound down the drain or in the regular trash. [7]
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal.[2] All items contaminated with this compound must be considered hazardous waste.[1]
-
Solid Waste: Collect unused or expired this compound and any contaminated disposable items (e.g., weighing papers, contaminated gloves, absorbent pads, and pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[1][2][8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.[1][2]
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with the compound must be placed in a designated, puncture-resistant sharps container labeled as hazardous waste.[2][7]
-
Empty Containers: A container that held this compound is not considered empty until it has been triple-rinsed.[9][10] The rinsate must be collected and disposed of as hazardous liquid waste.[9][10] After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines.[10]
Step 2: Container Management
-
All waste containers must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.[2][3][11] It is often best to use the original container for storing the waste chemical.[3][8]
-
Containers must be kept closed at all times except when adding waste.[2][10][11]
Step 3: Labeling
Properly label all waste containers with a "HAZARDOUS WASTE" tag provided by your institution's EHS department.[8][11] The label must include:
-
The full chemical name: "this compound".[3]
-
The concentration or percentage of each component.[11]
-
The name of the Principal Investigator (PI) and the laboratory location.[7]
-
The date of accumulation.[3]
Step 4: Storage
Store all waste containers in a designated and secure Satellite Accumulation Area (SAA).[7] The SAA should be located at or near the point of generation and under the control of laboratory personnel.[7] Store incompatible wastes separately.[13]
Step 5: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[2][3][13]
-
Provide the EHS office or contractor with all available information about the compound.
-
The disposal must be carried out by a licensed and approved hazardous waste disposal company, often through incineration at a permitted facility.[3][14][15]
Spill and Decontamination Procedures
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[2][5] Sweep or vacuum up the absorbed material and place it in the designated solid hazardous waste container.[2][4] Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[2]
Decontaminate any surfaces or equipment that have come into contact with the chemical. The cleaning materials used for decontamination should also be disposed of as hazardous waste.[2]
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the following diagram.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. aaronchem.com [aaronchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. vumc.org [vumc.org]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. benchchem.com [benchchem.com]
- 14. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 15. fishersci.com [fishersci.com]
Personal protective equipment for handling 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine
Essential Safety and Handling Guide for 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar oxadiazole derivatives and general principles of laboratory safety. It is imperative to conduct a site-specific risk assessment before handling this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicological data for this compound is not available, compounds with similar structures may cause skin, eye, and respiratory irritation.[1][2] A comprehensive approach to personal protection is therefore mandatory.
Table 1: Personal Protective Equipment (PPE) Recommendations
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields, flame-resistant lab coat, nitrile gloves, and closed-toe shoes.[3][4] | For handling small quantities in a well-ventilated area or a chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, and double-gloving (nitrile).[3][5] | Recommended when heating, vortexing, or transferring large volumes, where there is an increased risk of splashing or aerosol generation.[3] |
| Emergency Situations (e.g., Spills) | Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves.[3] | For responding to spills or uncontrolled releases of the compound.[3] |
Handling and Operational Plan
Adherence to the following step-by-step procedures is crucial to minimize exposure and ensure a controlled laboratory environment.
Preparation
-
Consult Safety Information : Before beginning any work, review this guide and any available safety information for structurally similar compounds.
-
Engineering Controls : Ensure all handling of this compound is conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Gather Materials : Assemble all necessary equipment and reagents before starting the experiment.
-
Don PPE : Put on the appropriate PPE as specified in Table 1 based on the planned procedure.
Handling
-
Avoid Contact : Prevent direct contact with skin, eyes, and clothing.[6]
-
Prevent Inhalation : Avoid breathing dust or fumes.[6]
-
Safe Handling Practices : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[2][6]
-
Spill Management : In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), and collect it in a designated hazardous waste container.[7]
Disposal Plan
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.
-
Waste Segregation :
-
Solid Waste : Collect unused or expired compounds and any contaminated disposable materials (e.g., weighing paper, gloves) in a clearly labeled, sealed hazardous waste container.[7]
-
Liquid Waste : Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[7]
-
Sharps Waste : Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[7]
-
-
Container Management :
-
Ensure all waste containers are in good condition and compatible with the chemical.
-
Keep containers tightly closed except when adding waste.[6]
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name, and the primary hazards.
-
-
Final Disposal :
Experimental Workflow and Safety Protocols
The following diagram outlines the standard operational workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
